molecular formula C20H24O7 B15591346 Angelol M

Angelol M

Cat. No.: B15591346
M. Wt: 376.4 g/mol
InChI Key: GFMYIOGFYYHKLA-FNYRBRLGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Angelol M has been reported in Campylotropis hirtella with data available.

Properties

IUPAC Name

[(1R,2R)-1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (Z)-2-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-6-11(2)19(23)27-18(20(3,4)24)17(22)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3/b11-6-/t17-,18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMYIOGFYYHKLA-FNYRBRLGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]([C@@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Angelol B: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelol B is a naturally occurring angular-type furanocoumarin that has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources of Angelol B, detailed methodologies for its isolation and purification, and an exploration of its biological activities, with a focus on its anti-inflammatory and antimicrobial mechanisms. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams.

Natural Source

The primary natural source of Angelol B is the root of Angelica pubescens Maxim. f. biserrata Shan et Yuan, a plant belonging to the Apiaceae family.[1] This plant, known in traditional Chinese medicine as "Duhuo," has been used for centuries to treat conditions such as rheumatism, pain, and fever.[1] Angelol B is one of the main bioactive coumarins present in the root extract of this plant.[1]

Isolation and Purification of Angelol B

While a single, universally adopted protocol for the isolation of Angelol B is not extensively documented, a robust and efficient methodology can be synthesized from established techniques for the separation of coumarins from Angelica species. The following protocol outlines a comprehensive approach combining solvent extraction, silica (B1680970) gel column chromatography, and preparative high-performance liquid chromatography (prep-HPLC) to achieve high purity.

Experimental Protocol: Isolation of Angelol B

2.1.1. Plant Material and Extraction

  • Plant Material: Dried roots of Angelica pubescens are pulverized into a fine powder.

  • Extraction: The powdered root material is extracted with 95% ethanol (B145695) at room temperature with continuous stirring for 24 hours. The extraction process is repeated three times to ensure maximum yield.

  • Concentration: The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.2. Silica Gel Column Chromatography

  • Stationary Phase: Silica gel (200-300 mesh) is used as the stationary phase.

  • Column Packing: The silica gel is packed into a glass column using a slurry method with petroleum ether.

  • Sample Loading: The crude extract is mixed with a small amount of silica gel to create a dry powder, which is then loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient of petroleum ether and ethyl acetate (B1210297), starting with a low polarity mixture and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing Angelol B. Fractions with similar TLC profiles are combined.

2.1.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Column: A C18 reversed-phase column is typically used for the final purification step.

  • Mobile Phase: A gradient of methanol (B129727) and water is commonly employed as the mobile phase.

  • Injection and Elution: The enriched fraction from the silica gel column is dissolved in methanol and injected into the prep-HPLC system. The elution is monitored using a UV detector.

  • Peak Collection: The peak corresponding to Angelol B is collected.

  • Final Product: The collected fraction is concentrated to yield purified Angelol B, which can be further dried under vacuum. Purity is typically assessed by analytical HPLC and confirmed by spectroscopic methods (e.g., NMR, MS).

Table 1: Quantitative Data for Isolation of Coumarins from Angelica pubescens

ParameterValue/RangeReference
Extraction
Solvent95% EthanolGeneral Practice
MethodMacerationGeneral Practice
Silica Gel Chromatography
Stationary Phase200-300 mesh silica gel[2]
Mobile PhasePetroleum ether-ethyl acetate gradient[2]
Preparative HPLC
ColumnC18 reversed-phase[3]
Mobile PhaseMethanol-water gradient[3]
Purity Achieved>98%General Practice

Note: Specific yield for Angelol B is not widely reported and can vary based on the plant material and extraction efficiency.

experimental_workflow start Dried Angelica pubescens Root Powder extraction Ethanol Extraction start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel fractions Angelol B-rich Fractions silica_gel->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_angelol_b Purified Angelol B (>98%) prep_hplc->pure_angelol_b anti_inflammatory_pathway LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor MAPK_pathway MAPK Pathway (p38, JNK, ERK) Receptor->MAPK_pathway JAK_STAT_pathway JAK/STAT Pathway (JAK2, STAT3) Receptor->JAK_STAT_pathway NFkB NF-κB MAPK_pathway->NFkB Nucleus Nucleus JAK_STAT_pathway->Nucleus AngelolB Angelol B AngelolB->MAPK_pathway Inhibition AngelolB->JAK_STAT_pathway Inhibition NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Cytokines TNF-α, IL-6, etc. Inflammatory_Genes->Cytokines antimicrobial_mechanism AngelolB Angelol B CellMembrane Bacterial Cell Membrane AngelolB->CellMembrane Intercalation Disruption Membrane Disruption (Increased Permeability) CellMembrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Inhibition Inhibition of Cellular Respiration & ATP Synthesis Disruption->Inhibition CellDeath Bacterial Cell Death Leakage->CellDeath Inhibition->CellDeath

References

Angelol B: A Technical Guide to its Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelol B is a naturally occurring coumarin (B35378), a class of secondary metabolites found in various plants, notably within the Angelica genus. It has been isolated from species such as Angelica pubescens f. biserrata and Angelica gigas nakai.[1][2][3][4] As a member of the coumarin family, Angelol B is of interest to the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of Angelol B's biological activities, with a focus on experimental protocols and potential mechanisms of action for screening purposes. It is important to note that while the parent extracts of Angelica species have been studied for various pharmacological effects, specific quantitative data on the isolated Angelol B remains limited in publicly available scientific literature.

Physicochemical Properties and Pharmacokinetics

A study investigating the absorption and transport of coumarins from Angelica pubescens f. biserrata using a human Caco-2 cell monolayer model indicated that the absorption of Angelol B is dominated by passive diffusion.[5][6][7] This suggests that Angelol B may be readily absorbed across the intestinal epithelium.

Known and Postulated Biological Activities

While specific quantitative data such as IC50 and MIC values for Angelol B are not extensively reported, its presence in traditionally used medicinal plants suggests potential biological activities.

Anti-inflammatory Activity

Extracts from Angelica gigas nakai, which contain Angelol B among other bioactive compounds, have been shown to inhibit the NF-κB signaling pathway in a rat model of osteoarthritis.[1] The NF-κB pathway is a critical regulator of inflammation, and its inhibition can lead to a reduction in pro-inflammatory cytokines and enzymes like COX-2. Although this provides a promising lead, the specific contribution of Angelol B to this anti-inflammatory effect has not been isolated and quantified.

Antimicrobial Activity

While not specifically detailed for Angelol B, various coumarins isolated from Angelica species have demonstrated antimicrobial properties.[3] Screening of Angelol B for its activity against a panel of pathogenic bacteria and fungi would be a logical step in its biological characterization.

Anticancer Activity

The anticancer potential of many coumarin derivatives has been explored. Screening Angelol B for cytotoxicity against various cancer cell lines would be a primary step in evaluating its potential in this area.

Experimental Protocols for Biological Activity Screening

The following are detailed, generalized protocols that can be employed to screen Angelol B for its biological activities.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of Angelol B in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the respective wells and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO without the compound) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of Angelol B for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no Angelol B, no LPS) and a positive control (LPS only).

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-only control.

Antimicrobial Activity Assay (Broth Microdilution Method for MIC)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Serially dilute Angelol B in the broth in a 96-well microplate to obtain a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathway Analysis

While direct evidence for Angelol B's impact on specific signaling pathways is lacking, a logical starting point for investigation, given its potential anti-inflammatory role, would be the NF-κB pathway.

Experimental Workflow: Investigating NF-κB Pathway Modulation

G cluster_0 Cell Culture and Treatment cluster_1 Protein Expression Analysis (Western Blot) cluster_2 Gene Expression Analysis (RT-qPCR) A RAW 264.7 Macrophages B Treatment with Angelol B A->B C Stimulation with LPS B->C D Cell Lysis C->D I RNA Extraction C->I E Protein Quantification D->E F SDS-PAGE and Western Blot E->F G Probe with Antibodies: - p-IκBα - IκBα - p-p65 - p65 - COX-2 - iNOS F->G H Quantify Protein Levels G->H M Data Interpretation: Assess inhibition of NF-κB pathway activation H->M J cDNA Synthesis I->J K RT-qPCR for: - TNF-α - IL-6 - IL-1β - COX-2 - iNOS J->K L Analyze Gene Expression K->L L->M

Caption: Workflow for investigating the effect of Angelol B on the NF-κB signaling pathway.

Logical Workflow for Natural Product Screening

For researchers embarking on the screening of a novel natural product like Angelol B, a structured workflow is essential.

G A Isolation and Purification of Angelol B B Primary Screening (Broad Spectrum) A->B C Cytotoxicity Assays (e.g., MTT) B->C D Antimicrobial Assays (e.g., Broth Microdilution) B->D E Anti-inflammatory Assays (e.g., NO Inhibition) B->E F Secondary Screening (Dose-Response) C->F D->F E->F G Determine IC50 / MIC values F->G H Mechanism of Action Studies G->H I Signaling Pathway Analysis (e.g., Western Blot, RT-qPCR) H->I J Enzyme Inhibition Assays H->J K In Vivo Model Studies H->K

Caption: A generalized workflow for the biological activity screening of a natural product.

Conclusion

Angelol B, a coumarin from the Angelica genus, represents a molecule of interest for further pharmacological investigation. While current research provides a foundation for its potential biological activities, particularly in the realm of anti-inflammatory effects, there is a clear need for more specific and quantitative studies to elucidate its precise mechanisms of action and therapeutic potential. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to systematically screen Angelol B and similar natural products, thereby contributing to the discovery and development of new therapeutic agents.

References

Angelol B: A Technical Guide on Solubility and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angelol B, a natural coumarin (B35378) derivative, has garnered interest within the scientific community for its potential therapeutic applications. A comprehensive understanding of its physicochemical properties, particularly its solubility in common laboratory solvents, is paramount for advancing research and development efforts. This technical guide provides an in-depth overview of the available data on the solubility of Angelol B in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). Furthermore, it delves into the putative signaling pathways through which Angelol B may exert its biological effects, drawing parallels with structurally similar compounds. This document also outlines a general experimental protocol for the quantitative determination of Angelol B solubility, providing a methodological framework for researchers.

Solubility of Angelol B

Table 1: Qualitative Solubility of Angelol B

SolventQualitative SolubilityQuantitative Solubility Data
Dimethyl Sulfoxide (DMSO)Soluble[1]Data not available
EthanolData not availableData not available

Given the absence of precise quantitative data, experimental determination of Angelol B's solubility in these solvents is a critical step for any research endeavor.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol that can be adapted to quantitatively determine the solubility of Angelol B in DMSO and ethanol. This method is based on the principle of creating a saturated solution and subsequently measuring the concentration of the dissolved solute.

Objective: To determine the saturation solubility of Angelol B in DMSO and ethanol at a specified temperature (e.g., 25 °C).

Materials:

  • Angelol B (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol, absolute

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Stock Solutions for Calibration Curve:

    • Accurately weigh a known amount of Angelol B and dissolve it in a known volume of the chosen solvent (DMSO or ethanol) to prepare a high-concentration stock solution.

    • Perform serial dilutions of the stock solution to create a series of standards with known concentrations.

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid Angelol B to a series of vials.

    • Add a known volume of the respective solvent (DMSO or ethanol) to each vial. The amount of solid should be sufficient to ensure that undissolved particles remain after equilibration.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of Angelol B has dissolved. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Preparation for Analysis:

    • After equilibration, carefully remove the vials from the shaker.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are disturbed.

    • Filter the supernatant through a syringe filter (0.22 µm) into a clean vial. This step is crucial to remove any remaining microparticles.

  • HPLC Analysis:

    • Analyze the prepared standards and the filtered sample solutions by HPLC. The HPLC method (including column, mobile phase, flow rate, and detection wavelength) should be optimized for Angelol B.

    • Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.

    • Determine the concentration of Angelol B in the sample solutions by interpolating their peak areas from the calibration curve.

  • Data Reporting:

    • The determined concentration represents the solubility of Angelol B in the respective solvent at the specified temperature.

    • Report the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solutions (Calibration Curve) hplc HPLC Analysis prep_stock->hplc Inject standards prep_sat Prepare Saturated Solutions (Excess Angelol B) equilibrate Equilibrate (Constant Temperature Shaker) prep_sat->equilibrate Incubate separate Separate Solid/Liquid (Centrifugation & Filtration) equilibrate->separate Post-incubation separate->hplc Inject sample calculate Calculate Solubility (from Calibration Curve) hplc->calculate Generate data

Figure 1: Experimental workflow for determining Angelol B solubility.

Putative Signaling Pathways of Angelol B

While specific studies detailing the signaling pathways directly modulated by Angelol B are limited, research on structurally related angelate-containing compounds, such as decursinol (B1670153) angelate and ingenol-3-angelate, provides valuable insights into its potential mechanisms of action. These compounds have been shown to exhibit anti-inflammatory properties through the modulation of key signaling cascades, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3][4]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[5][6][7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), can trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Based on the activity of related compounds, it is hypothesized that Angelol B may inhibit the NF-κB pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[2][4] This, in turn, would suppress the expression of downstream inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

G cluster_cytoplasm Cytoplasm LPS Pro-inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates AngelolB Angelol B AngelolB->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa_degraded IκBα Degradation IkBa->IkBa_degraded NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, etc.) NFkB_active->Inflammation Induces IkBa_degraded->NFkB Releases

Figure 2: Proposed inhibition of the NF-κB pathway by Angelol B.
Modulation of the MAPK Signaling Pathway

The MAPK signaling pathways are crucial for regulating a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis.[8][9] These pathways typically involve a cascade of protein kinases. In the context of inflammation, stimuli can activate MAPKs such as ERK, JNK, and p38, which in turn can activate transcription factors that drive the expression of inflammatory genes.

Studies on decursinol angelate suggest that it can suppress the activation of MAP kinases, thereby inhibiting the inflammatory response.[2][3] It is plausible that Angelol B shares this mechanism, leading to a reduction in the production of pro-inflammatory cytokines.

G Stimulus Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK Activates AngelolB Angelol B AngelolB->MAPKKK Inhibits MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Inflammation Inflammatory Response TranscriptionFactors->Inflammation Induces

References

An In-depth Technical Guide on the Safety and Toxicity Profile of Angelol B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available information on the safety and toxicity profile of Angelol B. It is intended for a technical audience and should not be interpreted as a comprehensive assessment. Significant gaps exist in the scientific literature regarding the safety and toxicity of this compound. Further research is required to establish a complete and definitive profile.

Introduction

Angelol B is a natural coumarin (B35378) compound isolated from the roots of Angelica pubescens f. biserrata.[1] It is recognized for its potential bioactive properties, including antimicrobial and anti-inflammatory activities.[2][3] As a phytochemical of interest for potential therapeutic applications, a thorough understanding of its safety and toxicity is paramount for any future drug development endeavors. This technical guide aims to provide a detailed overview of the current knowledge regarding the safety and toxicity of Angelol B, highlighting areas where data is available and where further investigation is critically needed.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Angelol B is essential for interpreting its biological activity and potential toxicity.

PropertyValueReference
Chemical Formula C₂₀H₂₄O₇[No specific reference found]
Molecular Weight 376.4 g/mol [No specific reference found]
CAS Number 83156-04-1[4]
Class Coumarin[1]

Pharmacokinetics

Limited information is available regarding the pharmacokinetic profile of Angelol B.

Absorption and Metabolism

A study investigating the metabolites of Angelol B in rats after oral administration identified a total of 31 metabolites, consisting of 20 phase I and 11 phase II metabolites.[3] This indicates that Angelol B undergoes significant metabolism in vivo.[3] The primary metabolic pathways were not explicitly detailed in the available literature.

One study using a Caco-2 cell monolayer model suggested that passive diffusion is the dominating process for the absorption of Angelol B.[1]

Safety and Toxicity Profile

There is a significant lack of publicly available data on the safety and toxicity of Angelol B. Key toxicological endpoints such as acute toxicity (LD50) and no-observed-adverse-effect level (NOAEL) have not been reported in the reviewed literature.

Cytotoxicity
Genotoxicity

No studies specifically investigating the genotoxic potential of Angelol B were identified in the reviewed literature.

Mechanism of Action and Potential Toxicological Pathways

While direct evidence is scarce, the known biological activities of Angelol B and related compounds can provide insights into potential mechanisms of action and, by extension, potential toxicological pathways.

Anti-inflammatory and Immunomodulatory Effects

Angelol B is reported to have anti-inflammatory and immunomodulatory properties.[2] The precise mechanisms are not well-elucidated. However, many natural compounds with such activities interact with key signaling pathways involved in inflammation.

A structurally related compound, Angesinenolide B, has been shown to exert anti-inflammatory effects by suppressing the MAPK/STATs signaling pathways and reducing the production of reactive oxygen species (ROS).[5] It is plausible that Angelol B could share similar mechanisms, although this remains to be experimentally verified.

Below is a hypothetical signaling pathway diagram illustrating a potential mechanism of anti-inflammatory action, based on the activity of related compounds.

G cluster_cell Macrophage cluster_mapk MAPK Pathway cluster_stat STAT Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 STAT1 STAT1 TLR4->STAT1 STAT3 STAT3 TLR4->STAT3 NFkB NF-κB TLR4->NFkB ROS ROS TLR4->ROS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) ERK->Cytokines JNK->Cytokines p38->Cytokines STAT1->Cytokines STAT3->Cytokines NFkB->Cytokines AngelolB Angelol B (Hypothetical) AngelolB->ERK AngelolB->JNK AngelolB->p38 AngelolB->STAT1 AngelolB->STAT3 AngelolB->NFkB AngelolB->ROS

Caption: Hypothetical anti-inflammatory signaling pathway of Angelol B.

Experimental Protocols

Detailed experimental protocols for safety and toxicity studies of Angelol B are not available in the current literature. For future research, standardized protocols for cytotoxicity and genotoxicity are recommended.

Proposed In Vitro Cytotoxicity Assay Workflow

A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay could be employed to assess the cytotoxic effects of Angelol B on various cell lines.

G cluster_workflow In Vitro Cytotoxicity Assay Workflow (MTT) start Cell Seeding (e.g., HepG2, HEK293) incubation1 24h Incubation start->incubation1 treatment Treatment with Varying Concentrations of Angelol B incubation1->treatment incubation2 24-72h Incubation treatment->incubation2 mtt_addition Addition of MTT Reagent incubation2->mtt_addition incubation3 2-4h Incubation mtt_addition->incubation3 solubilization Addition of Solubilization Solution (e.g., DMSO) incubation3->solubilization measurement Measure Absorbance at 570 nm solubilization->measurement analysis Data Analysis (IC50 Calculation) measurement->analysis

Caption: Proposed workflow for an in vitro cytotoxicity assay of Angelol B.

Proposed Genotoxicity Assessment Workflow

A tiered approach to genotoxicity testing, starting with in vitro assays, is recommended.

G cluster_workflow Proposed Genotoxicity Assessment Workflow start Angelol B ames_test Bacterial Reverse Mutation Assay (Ames Test) start->ames_test micronucleus_test In Vitro Micronucleus Test (e.g., on human lymphocytes) start->micronucleus_test comet_assay In Vitro Comet Assay (optional, for DNA damage) start->comet_assay in_vivo_followup In Vivo Genotoxicity Studies (if in vitro positive) ames_test->in_vivo_followup micronucleus_test->in_vivo_followup comet_assay->in_vivo_followup risk_assessment Genotoxicity Risk Assessment in_vivo_followup->risk_assessment

Caption: Proposed workflow for genotoxicity assessment of Angelol B.

Summary and Future Directions

The currently available data on the safety and toxicity of Angelol B is insufficient to make a comprehensive assessment of its risk profile. While its potential anti-inflammatory and antimicrobial properties are of interest, the lack of fundamental toxicological data, including LD50, NOAEL, and in vitro and in vivo toxicity studies, presents a significant hurdle for its development as a therapeutic agent.

Future research should prioritize a systematic evaluation of Angelol B's safety profile, including:

  • Acute and chronic toxicity studies in relevant animal models.

  • A comprehensive panel of in vitro and in vivo genotoxicity assays.

  • Detailed pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Elucidation of the specific molecular targets and signaling pathways modulated by Angelol B to better understand its mechanism of action and potential off-target effects.

A thorough investigation of these aspects is essential to determine the therapeutic potential and ensure the safety of Angelol B for any future clinical applications.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The genus Angelica is a prolific source of diverse and biologically active coumarin (B35378) compounds. Among these, Angelol B and its related angular-type coumarins have garnered interest for their significant pharmacological potential. This technical guide provides a comprehensive overview of Angelol B-related coumarins, detailing their biosynthesis, established experimental protocols for their isolation and analysis, and a summary of their known pharmacological activities. Quantitative data is presented in structured tables, and key processes, including isolation workflows and mechanisms of action, are visualized through detailed diagrams to support advanced research and development initiatives.

Introduction to Angelol B and Related Coumarins

Coumarins are a major class of phenolic secondary metabolites found extensively in the plant kingdom, particularly within the Apiaceae family, to which the genus Angelica belongs. These compounds are characterized by a benzopyran-2-one core structure and are responsible for many of the therapeutic properties attributed to medicinal plants.[1] Angelol B is an angular-type pyranocoumarin (B1669404) primarily isolated from species such as Angelica pubescence f. biserrata.[2] Research has identified several related compounds, including Angelols A, C, D, G, K, and L, often co-existing in the same plant extracts.[2][3] These compounds are noted for a range of biological activities, including anti-inflammatory, antimicrobial, and anti-platelet aggregation effects, making them promising candidates for drug discovery.[2][4][5]

Biosynthesis of Angelol-Type Coumarins

The biosynthesis of complex coumarins like Angelol B originates from the phenylpropanoid pathway. Phenylalanine is converted through a series of enzymatic steps to p-coumaric acid. A critical branching point for all coumarins is the ortho-hydroxylation of cinnamic acid derivatives to form the characteristic lactone ring. This process leads to the formation of simple coumarins, with umbelliferone (B1683723) being a key intermediate for the synthesis of more complex furanocoumarins and pyranocoumarins.[1][6] From umbelliferone, a series of prenylations and cyclizations catalyzed by prenyltransferases and cytochrome P450 monooxygenases lead to the formation of the angular pyranocoumarin skeleton characteristic of the Angelol family.[1]

Coumarin Biosynthesis Pathway General Biosynthetic Pathway of Coumarin Precursors Phenylalanine Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H Umbelliferone Umbelliferone (Simple Coumarin) pCoumaricAcid->Umbelliferone ortho-hydroxylation & lactonization Angular Angular Pyranocoumarins (e.g., Angelol B) Umbelliferone->Angular Prenylation & Cyclization Linear Linear / Angular Furanocoumarins Umbelliferone->Linear

A simplified diagram of the coumarin biosynthetic pathway.

Experimental Protocols

The isolation and analysis of Angelol B and related compounds involve multi-step extraction, chromatographic separation, and spectroscopic characterization.

The following protocol is a generalized procedure based on methodologies reported for isolating coumarins from Angelica species.[7][8]

  • Plant Material Preparation: Air-dried and powdered root material (e.g., A. archangelica, A. pubescence) is used as the starting source.

  • Soxhlet Extraction: The powdered material is sequentially extracted with solvents of increasing polarity. A common sequence is n-hexane, followed by dichloromethane (B109758) (DCM), and finally methanol (B129727) (MeOH). This graded extraction helps to pre-fractionate compounds based on polarity.

  • Solvent Evaporation: Each solvent extract is evaporated to dryness under reduced pressure using a rotary evaporator to yield crude extracts.

  • Chromatographic Fractionation:

    • Vacuum Liquid Chromatography (VLC): The n-hexane and DCM crude extracts, which are rich in non-polar to semi-polar coumarins, are subjected to VLC on silica (B1680970) gel. Elution is performed with a gradient of n-hexane and ethyl acetate (B1210297) (EtOAc).

    • Solid-Phase Extraction (SPE): The more polar MeOH extract can be fractionated using a reversed-phase C18 cartridge.

  • Purification:

    • Fractions obtained from VLC are analyzed by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

    • Preparative Thin Layer Chromatography (PTLC): Combined fractions are further purified using PTLC on silica gel plates to isolate individual compounds.

    • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative reversed-phase HPLC (RP-HPLC) to yield highly pure compounds.

  • Structure Elucidation: The chemical structure of each purified compound is determined using a combination of spectroscopic methods, including High-Resolution Mass Spectrometry (HRMS), 1D-NMR (¹H, ¹³C), and 2D-NMR (COSY, HSQC, HMBC).

Isolation Workflow General Workflow for Isolation and Elucidation of Angelol-Type Coumarins Start Powdered Angelica Root Extraction Sequential Soxhlet Extraction (n-Hexane, DCM, MeOH) Start->Extraction Crude Crude Extracts Extraction->Crude VLC VLC / SPE Fractionation Crude->VLC Fractions Combined Fractions (TLC Guided) VLC->Fractions Purification Preparative TLC / HPLC Fractions->Purification Pure Pure Compounds (e.g., Angelol B) Purification->Pure Elucidation Structure Elucidation (NMR, MS) Pure->Elucidation Antimicrobial Mechanism Proposed Antimicrobial Mechanism of Action for Angelol B AngelolB Angelol B CellWall Microbial Cell Wall AngelolB->CellWall Targets Disruption Membrane Disruption CellWall->Disruption Leads to Lysis Cell Lysis Disruption->Lysis Inhibition Inhibition of Growth Lysis->Inhibition

References

Methodological & Application

Angelol B: A Promising Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction Angelol B, a natural compound derived from the Angelica genus, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides a detailed overview of the putative anti-inflammatory mechanism of Angelol B and comprehensive protocols for its evaluation in a research setting. The experimental design is based on established methodologies for assessing anti-inflammatory compounds and focuses on key signaling pathways and inflammatory mediators.

Putative Anti-inflammatory Mechanism of Action

Based on studies of related compounds from the Angelica species, Angelol B is hypothesized to exert its anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various inflammatory cytokines.

NF-κB Signaling Pathway The NF-κB pathway is a critical regulator of inflammatory gene expression. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus. In the nucleus, p65 binds to the DNA and promotes the transcription of genes encoding pro-inflammatory proteins. Angelol B is postulated to inhibit the phosphorylation of IκB, thereby preventing the nuclear translocation of p65 and suppressing the expression of inflammatory genes.

MAPK Signaling Pathway The MAPK pathway, which includes kinases such as p38, ERK, and JNK, also plays a crucial role in the inflammatory process. Activation of the MAPK pathway by inflammatory stimuli leads to the phosphorylation of various transcription factors that, in turn, regulate the expression of inflammatory mediators. It is hypothesized that Angelol B may inhibit the phosphorylation of key MAPK proteins, thus attenuating the inflammatory response.

Experimental Protocols

The following protocols describe the necessary steps to evaluate the anti-inflammatory effects of Angelol B in a cell-based model. The murine macrophage cell line RAW 264.7 is a commonly used and appropriate model for these studies.

Cell Culture and Treatment

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Angelol B

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate Buffered Saline (PBS)

  • Trypan Blue solution

Protocol:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cells should be subcultured every 2-3 days to maintain logarithmic growth.

  • Prepare a stock solution of Angelol B in DMSO. Further dilutions should be made in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is less than 0.1% to avoid solvent-induced toxicity.

  • For experiments, seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 12-well, or 6-well plates) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of Angelol B for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for the indicated times, depending on the assay. Include a vehicle control (DMSO) and a negative control (no LPS stimulation).

Cell Viability Assay (MTT Assay)

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay must be performed.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of Angelol B for 24 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the vehicle-treated control.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

Materials:

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and treat with Angelol B and LPS as described in section 1.

  • After 24 hours of LPS stimulation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a standard curve generated with NaNO2.

Measurement of Pro-inflammatory Cytokines (ELISA)

Materials:

  • ELISA kits for Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate and treat with Angelol B and LPS.

  • After 24 hours of LPS stimulation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cytokine concentrations based on the provided standards.

Western Blot Analysis for Protein Expression

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against: p-p65, p65, p-p38, p38, COX-2, iNOS, and β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

Protocol:

  • Seed RAW 264.7 cells in 6-well plates. After treatment with Angelol B and LPS (30 minutes for signaling proteins, 24 hours for COX-2 and iNOS), wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to PVDF membranes.

  • Block the membranes with blocking buffer for 1 hour at room temperature.

  • Incubate the membranes with primary antibodies overnight at 4°C.

  • Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membranes again and visualize the protein bands using an ECL detection system.

  • Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

Data Presentation

The quantitative data from the assays should be summarized in clear and concise tables for easy comparison.

Table 1: Effect of Angelol B on Cell Viability and NO Production in LPS-stimulated RAW 264.7 Cells

Angelol B Conc. (µM)Cell Viability (%)NO Production (µM)
Control100 ± 5.21.2 ± 0.3
LPS (1 µg/mL)98 ± 4.835.6 ± 2.1
LPS + Angelol B (1)97 ± 5.128.4 ± 1.9
LPS + Angelol B (5)96 ± 4.515.7 ± 1.5
LPS + Angelol B (10)95 ± 4.98.3 ± 1.1

Table 2: Effect of Angelol B on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control50 ± 835 ± 6
LPS (1 µg/mL)1250 ± 98980 ± 75
LPS + Angelol B (10 µM)620 ± 55450 ± 42

Table 3: Densitometric Analysis of Western Blot Results

Treatmentp-p65/p65 Ratiop-p38/p38 RatioCOX-2/β-actin RatioiNOS/β-actin Ratio
Control0.1 ± 0.020.1 ± 0.030.05 ± 0.010.02 ± 0.01
LPS (1 µg/mL)1.0 ± 0.081.0 ± 0.091.0 ± 0.111.0 ± 0.09
LPS + Angelol B (10 µM)0.3 ± 0.040.4 ± 0.050.35 ± 0.060.28 ± 0.05

Visualizations

AngelolB_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK activates p38 p38 TAK1->p38 activates IκB IκB IKK->IκB phosphorylates NF-κB (p65) NF-κB (p65) NF-κB (p65)_n NF-κB (p65) NF-κB (p65)->NF-κB (p65)_n translocates Angelol B Angelol B Angelol B->IKK inhibits Angelol B->p38 inhibits Gene Expression Gene Expression NF-κB (p65)_n->Gene Expression promotes COX-2 COX-2 Gene Expression->COX-2 iNOS iNOS Gene Expression->iNOS TNF-α TNF-α Gene Expression->TNF-α IL-6 IL-6 Gene Expression->IL-6

Caption: Proposed inhibitory mechanism of Angelol B on the NF-κB and MAPK signaling pathways.

Experimental_Workflow A RAW 264.7 Cell Culture B Pre-treatment with Angelol B A->B C LPS Stimulation (1 µg/mL) B->C D Cell Viability Assay (MTT) C->D E NO Measurement (Griess Assay) C->E F Cytokine Measurement (ELISA) C->F G Protein Expression Analysis (Western Blot) C->G

Caption: General experimental workflow for evaluating the anti-inflammatory activity of Angelol B.

Application Notes and Protocols for In Vitro Cell Culture Studies with Angelol B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro effects of Angelol B (also known as PEP005 and ingenol-3-angelate or I3A), a potent modulator of Protein Kinase C (PKC) isoforms. The following sections detail its anti-proliferative and pro-apoptotic activities in various cancer cell lines, outline its impact on key signaling pathways, and provide detailed protocols for relevant cell-based assays.

Data Presentation: Anti-Proliferative and Pro-Apoptotic Effects of Angelol B

The cytotoxic and pro-apoptotic effects of Angelol B have been documented across a range of cancer cell lines. The following tables summarize the quantitative data from these studies.

Table 1: IC50 Values of Angelol B in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
Colo205Colon Cancer0.01 - 140 (concentration-dependent)
HT29Colon CancerResistant (details not specified)
A2058Melanoma38
HT144Melanoma46

Table 2: Induction of Apoptosis by Angelol B in Human Melanoma Cells (A2058 and HT144)

Treatment Concentration (µM)Cell LineEarly Apoptosis (%)Late Apoptosis (%)
1A205814.611.2
5A205838.422.8
1HT14424.66.8
5HT14427.522.4

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of Angelol B's in vitro activities.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Angelol B on cancer cells.

Materials:

  • Cancer cell lines of interest (e.g., A2058, HT144)

  • Complete cell culture medium

  • Angelol B (PEP005/I3A) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of Angelol B in complete culture medium at 2x the final desired concentrations.

  • Remove the medium from the wells and add 100 µL of the Angelol B dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Following incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol is for quantifying the induction of apoptosis by Angelol B.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Angelol B (PEP005/I3A)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of Angelol B (e.g., 1 µM and 5 µM) for a specified time (e.g., 24 hours). Include an untreated control.

  • Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).

  • Wash the cells twice with ice-cold PBS and centrifuge at 500 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[1][2]

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for detecting changes in protein expression and phosphorylation in signaling pathways affected by Angelol B.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Angelol B (PEP005/I3A)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., for PKCδ, phospho-PKCδ, PKCα, Akt, phospho-Akt, ERK1/2, phospho-ERK1/2, NF-κB p65, phospho-p65, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with Angelol B as described for the apoptosis assay.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways modulated by Angelol B and a general experimental workflow for its in vitro characterization.

AngelolB_Signaling_Pathway AngelolB Angelol B (PEP005/I3A) PKCd PKCδ AngelolB->PKCd Activates PKCa PKCα AngelolB->PKCa Inhibits NFkB NF-κB Pathway AngelolB->NFkB Inhibits Ras_Raf_MAPK Ras/Raf/MAPK Pathway PKCd->Ras_Raf_MAPK Activates Apoptosis Apoptosis PKCd->Apoptosis CellCycleArrest Cell Cycle Arrest (G1 Phase) PKCd->CellCycleArrest PI3K_AKT PI3K/AKT Pathway PKCa->PI3K_AKT Inhibits Ras_Raf_MAPK->Apoptosis PI3K_AKT->Apoptosis Proliferation Cell Proliferation PI3K_AKT->Proliferation NFkB->Apoptosis NFkB->Proliferation

Caption: Angelol B Signaling Pathways.

Experimental_Workflow start Start: Select Cancer Cell Lines culture Cell Culture and Seeding (96-well and 6-well plates) start->culture treatment Treat with Angelol B (Dose-response and time-course) culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western Western Blot Analysis (Signaling Proteins) treatment->western data_analysis Data Analysis (IC50, % Apoptosis, Protein Levels) viability->data_analysis apoptosis->data_analysis western->data_analysis conclusion Conclusion and Further Studies data_analysis->conclusion

Caption: In Vitro Experimental Workflow.

References

Application Notes and Protocols for Angelol B in In Vivo Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelol B, a phytochemical derived from plants of the Angelica genus, has been recognized for its antimicrobial properties.[1] Emerging research is beginning to explore its potential in modulating immune responses and its effects on inflammatory pathways.[1] While direct in vivo studies on Angelol B's anti-inflammatory effects are currently limited, compounds from the Angelica genus have demonstrated significant anti-inflammatory activity, suggesting that Angelol B may be a promising candidate for further investigation. For instance, Angesinenolide B, another compound from Angelica sinensis, has been shown to suppress inflammatory responses by down-regulating MAPK and STATs signaling pathways.[2][3] Additionally, the volatile oil of Angelica sinensis has been found to alleviate paw edema in a carrageenan-induced inflammation model.[4]

These application notes provide a framework for evaluating the potential in vivo anti-inflammatory effects of Angelol B using established animal models of inflammation. The protocols detailed below are standard, well-validated methods for screening and characterizing anti-inflammatory compounds.

Hypothetical Data Presentation

The following tables are templates for summarizing potential quantitative data from in vivo studies of Angelol B. The values presented are for illustrative purposes only and do not represent actual experimental data.

Table 1: Effect of Angelol B on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3hInhibition of Edema (%)
Vehicle Control-0.85 ± 0.07-
Indomethacin100.32 ± 0.0462.4
Angelol B250.68 ± 0.0620.0
Angelol B500.51 ± 0.0540.0
Angelol B1000.39 ± 0.04*54.1

*p < 0.05 compared to Vehicle Control

Table 2: Effect of Angelol B on Acetic Acid-Induced Writhing in Mice

Treatment GroupDose (mg/kg)Number of WrithingsInhibition of Writhing (%)
Vehicle Control-45.2 ± 3.8-
Aspirin10018.6 ± 2.158.8
Angelol B2535.1 ± 3.222.3
Angelol B5026.4 ± 2.941.6
Angelol B10020.8 ± 2.5*53.9

*p < 0.05 compared to Vehicle Control

Table 3: Effect of Angelol B on Serum Cytokine Levels in LPS-Induced Endotoxemia in Mice

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control-1250 ± 1101890 ± 150
Dexamethasone5480 ± 55720 ± 80
Angelol B251020 ± 951550 ± 130
Angelol B50810 ± 701180 ± 110
Angelol B100630 ± 60910 ± 95

*p < 0.05 compared to Vehicle Control

Key Experimental Protocols

Carrageenan-Induced Paw Edema

This model is a widely used and well-characterized model of acute inflammation.[5][6] The inflammatory response is biphasic, with an early phase mediated by histamine (B1213489) and serotonin, and a later phase primarily mediated by prostaglandins (B1171923) and leukotrienes.[7][8]

Protocol:

  • Animals: Male Wistar rats (180-220 g) are typically used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Angelol B treatment groups (e.g., 25, 50, 100 mg/kg)

  • Drug Administration: Test compounds are administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% λ-carrageenan solution in sterile saline is injected subcutaneously into the sub-plantar region of the right hind paw.[5]

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before carrageenan injection (V0) and at specified time points after (e.g., 1, 2, 3, 4, and 5 hours; Vt).[5]

  • Calculation: The increase in paw volume is calculated as Vt - V0. The percentage inhibition of edema is calculated as: [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

G cluster_workflow Carrageenan-Induced Paw Edema Workflow Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Drug Administration Drug Administration Grouping->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Acetic Acid-Induced Writhing Test

This is a chemical-induced pain model used to screen for peripherally acting analgesics.[9] The intraperitoneal injection of acetic acid causes the release of endogenous mediators like prostaglandins and bradykinin, which stimulate nociceptors, leading to a characteristic writhing response.[10]

Protocol:

  • Animals: Male Swiss albino mice (20-25 g) are commonly used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into groups (n=6-8 per group):

    • Vehicle Control (e.g., normal saline)

    • Positive Control (e.g., Aspirin, 100 mg/kg)

    • Angelol B treatment groups (e.g., 25, 50, 100 mg/kg)

  • Drug Administration: Test compounds are administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before acetic acid injection.

  • Induction of Writhing: 0.1 mL/10 g body weight of a 0.6% acetic acid solution is injected intraperitoneally.[10]

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (constriction of the abdomen, stretching of the hind limbs) is counted for a period of 20-30 minutes.[11]

  • Calculation: The percentage inhibition of writhing is calculated as: [(Wc - Wt) / Wc] x 100, where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.

G cluster_workflow Acetic Acid-Induced Writhing Test Workflow Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Drug Administration Drug Administration Grouping->Drug Administration Acetic Acid Injection Acetic Acid Injection Drug Administration->Acetic Acid Injection Observation of Writhing Observation of Writhing Acetic Acid Injection->Observation of Writhing Data Analysis Data Analysis Observation of Writhing->Data Analysis

Caption: Workflow for the acetic acid-induced writhing test.

Lipopolysaccharide (LPS)-Induced Endotoxemia

This model mimics systemic inflammation seen in sepsis. LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[12][13]

Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old) are often used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into groups (n=6-8 per group):

    • Vehicle Control (e.g., sterile saline)

    • Positive Control (e.g., Dexamethasone, 5 mg/kg)

    • Angelol B treatment groups (e.g., 25, 50, 100 mg/kg)

  • Drug Administration: Test compounds are administered orally (p.o.) or intraperitoneally (i.p.) 1-2 hours before LPS injection.

  • Induction of Endotoxemia: LPS (e.g., from E. coli O111:B4) is injected intraperitoneally at a dose of 1-5 mg/kg.

  • Sample Collection: Blood is collected at a specified time point after LPS injection (e.g., 2-6 hours) via cardiac puncture or retro-orbital bleeding. Serum is separated by centrifugation.

  • Cytokine Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

G cluster_workflow LPS-Induced Endotoxemia Workflow Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Drug Administration Drug Administration Grouping->Drug Administration LPS Injection LPS Injection Drug Administration->LPS Injection Blood Collection Blood Collection LPS Injection->Blood Collection Cytokine Measurement (ELISA) Cytokine Measurement (ELISA) Blood Collection->Cytokine Measurement (ELISA) Data Analysis Data Analysis Cytokine Measurement (ELISA)->Data Analysis

Caption: Workflow for the LPS-induced endotoxemia model.

Potential Signaling Pathways

Based on the mechanisms of related compounds from the Angelica genus, Angelol B may exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The following diagrams illustrate hypothetical pathways that could be investigated.

G cluster_pathway Hypothetical Angelol B Action on MAPK/STAT Pathways LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK STATs STATs (STAT1, STAT3) TLR4->STATs Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Pro_inflammatory_Cytokines STATs->Pro_inflammatory_Cytokines Angelol_B Angelol B Angelol_B->MAPK Inhibition Angelol_B->STATs Inhibition

Caption: Hypothetical inhibition of MAPK and STAT signaling by Angelol B.

G cluster_pathway Hypothetical Angelol B Action on NF-κB Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF_kB NF-κB IκBα->NF_kB Inhibition Nucleus Nucleus NF_kB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Gene_Expression Angelol_B Angelol B Angelol_B->IKK Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway by Angelol B.

Conclusion

The protocols and hypothetical frameworks presented here provide a comprehensive guide for the preclinical evaluation of Angelol B's anti-inflammatory potential in vivo. By employing these standardized models, researchers can systematically investigate the efficacy and mechanisms of action of Angelol B, paving the way for its potential development as a novel anti-inflammatory agent. Further studies are warranted to confirm these potential effects and elucidate the precise molecular targets of Angelol B.

References

Application Notes and Protocols for the HPLC Analysis of Angelol B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelol B is a naturally occurring angular-type pyranocoumarin (B1669404) found in various Angelica species, notably in the roots of Angelica pubescens Maxim. f. biserrata Shan et Yuan, a plant used in traditional medicine for its anti-inflammatory properties. As a bioactive compound, Angelol B is of significant interest for its potential therapeutic applications, including its role in modulating inflammatory pathways. Accurate and reliable quantitative analysis of Angelol B is crucial for quality control of herbal materials, standardization of extracts, and pharmacokinetic studies in drug development. High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the separation and quantification of Angelol B.

This document provides a detailed protocol for the HPLC analysis of Angelol B, including sample preparation, chromatographic conditions, and method validation parameters. Additionally, it outlines the putative anti-inflammatory signaling pathway of Angelol B, offering a molecular context for its biological activity.

Experimental Protocols

Sample Preparation: Extraction of Angelol B from Plant Material

A robust extraction method is critical for the accurate quantification of Angelol B. The following protocol describes a standard solvent extraction procedure.

Materials and Reagents:

  • Dried and powdered plant material (e.g., roots of Angelica pubescens)

  • Methanol (B129727) (HPLC grade)

  • Ethanol (B145695) (70%, v/v)

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.

  • Add 20 mL of 70% ethanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Perform ultrasonic-assisted extraction in an ultrasonic bath at 40°C for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-6) on the plant residue to ensure complete extraction.

  • Combine the supernatants from both extractions.

  • Evaporate the solvent under reduced pressure to obtain a concentrated extract.

  • Re-dissolve the extract in methanol to a final concentration suitable for HPLC analysis.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.

HPLC Analysis Protocol

This protocol is based on established methods for the analysis of coumarins from Angelica species.[1][2][3]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for the separation of coumarins.[2][3]

  • Mobile Phase: A gradient elution using acetonitrile (B52724) (A) and water (B) is effective.

    • Gradient Program:

      • 0-15 min: 22% A

      • 15-25 min: Linear gradient from 22% to 35% A

      • 25-35 min: Isocratic at 65% A

      • 35-40 min: Isocratic at 95% A

      • 40-45 min: Return to initial conditions (22% A) and equilibrate.[2]

  • Flow Rate: 1.0 mL/min[2][3]

  • Column Temperature: 30°C[2][3]

  • Detection Wavelength: 325 nm is a suitable wavelength for the detection of many coumarins.[2][3]

  • Injection Volume: 10 µL[2]

Data Presentation

The following tables summarize the typical validation parameters for a quantitative HPLC method for Angelol B. These values are illustrative and should be experimentally determined during method validation.

Table 1: Chromatographic and System Suitability Parameters

ParameterAcceptance CriteriaExample Value
Retention Time (min)-~11.5
Tailing Factor (T)T ≤ 21.1
Theoretical Plates (N)N > 20005500

Table 2: Method Validation Parameters

ParameterAcceptance CriteriaExample Value
Linearity Range (µg/mL)r² ≥ 0.9991 - 200
Correlation Coefficient (r²)r² ≥ 0.9990.9998
Limit of Detection (LOD) (µg/mL)-0.1
Limit of Quantification (LOQ) (µg/mL)-0.3
Precision (%RSD)Intraday ≤ 2%, Interday ≤ 3%Intraday: 1.2%, Interday: 2.1%
Accuracy (% Recovery)95% - 105%98.5% - 102.3%
Robustness%RSD ≤ 5%Compliant

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the extraction and HPLC analysis of Angelol B.

G cluster_extraction Sample Preparation cluster_hplc HPLC Analysis A Plant Material (e.g., Angelica pubescens roots) B Grinding and Powdering A->B C Ultrasonic-Assisted Extraction (70% Ethanol) B->C D Centrifugation C->D E Collect Supernatant D->E F Solvent Evaporation E->F G Reconstitution in Methanol F->G H Filtration (0.22 µm) G->H I HPLC Injection H->I J C18 Reversed-Phase Column I->J K Gradient Elution (Acetonitrile/Water) J->K L UV Detection (325 nm) K->L M Data Acquisition and Analysis L->M

Figure 1: Experimental workflow for Angelol B analysis.
Putative Anti-inflammatory Signaling Pathway of Angelol B

Angelol B is suggested to exert its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. The diagram below illustrates the proposed mechanism of action for Angelol B.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p65_p50 IκBα-p65/p50 Complex IkBa->IkBa_p65_p50 p65_p50 NF-κB (p65/p50) p65_p50->IkBa_p65_p50 p65_p50_nuc Nuclear p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation IkBa_p65_p50->p65_p50 Degradation of IκBα Genes Pro-inflammatory Gene Transcription p65_p50_nuc->Genes AngelolB Angelol B AngelolB->IKK Inhibits

References

Application Notes and Protocols for the Metabolite Analysis of Angelol B using UPLC-Q-TOF-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelol B, a bioactive coumarin (B35378) predominantly found in the medicinal plant Angelicae Pubescentis Radix, has garnered significant interest for its potent anti-inflammatory properties.[1] Understanding the metabolic fate of Angelol B is crucial for elucidating its mechanism of action, evaluating its pharmacokinetic profile, and assessing its overall safety and efficacy in drug development. This document provides detailed application notes and experimental protocols for the systematic analysis of Angelol B metabolites in rat biological matrices using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS). This metabolomics approach allows for the comprehensive screening, identification, and structural elucidation of both phase I and phase II metabolites.[1]

Data Presentation: Quantitative Metabolite Summary

While specific quantitative data for Angelol B metabolites is not publicly available, researchers can utilize the following table structure to summarize their findings. This format allows for a clear and concise presentation of the relative abundance or concentration of each identified metabolite across different biological samples. It is recommended to use a stable isotope-labeled internal standard for accurate quantification.

Table 1: Quantitative Analysis of Angelol B and its Metabolites

Metabolite IDRetention Time (min)Precursor Ion (m/z)Proposed FormulaProposed TransformationMean Concentration ± SD (ng/mL or relative peak area)
Angelol B e.g., 5.82[M+H]⁺ or [M-H]⁻C₂₄H₂₆O₇Parent CompoundUser-defined
M1 User-definedUser-definedUser-definedHydroxylationUser-defined
M2 User-definedUser-definedUser-definedGlucuronidationUser-defined
M3 User-definedUser-definedUser-definedSulfationUser-defined
... ...............
M31 User-definedUser-definedUser-definedUser-definedUser-defined

Experimental Protocols

The following protocols are based on published methodologies for Angelol B and other coumarin metabolite analyses.[1] Researchers should optimize these protocols for their specific instrumentation and experimental conditions.

Animal Study and Sample Collection (In Vivo)
  • Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used.

  • Dosing: Administer Angelol B orally at a suitable dose (e.g., 50 mg/kg).

  • Sample Collection: Collect blood, urine, and feces at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours) post-administration. Plasma should be separated from blood by centrifugation. All samples should be stored at -80°C until analysis.

Sample Preparation

This protocol outlines a typical protein precipitation method for plasma samples. Urine samples may require dilution, while fecal samples need homogenization and extraction.

  • Plasma Sample Preparation:

    • Thaw frozen rat plasma samples at room temperature.

    • To a 200 µL aliquot of plasma, add 800 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[2]

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.[2]

    • Reconstitute the residue in 100 µL of a 50:50 methanol:water solution.[2]

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for UPLC-Q-TOF-MS analysis.

UPLC-Q-TOF-MS Analysis

The following are suggested starting conditions. Optimization of the gradient and MS parameters is recommended.

  • UPLC System: Waters ACQUITY UPLC or similar.

  • Column: Agilent SB-C18 column (1.8 µm, 2.1 mm × 50 mm) or equivalent.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.4 95 5
    2.0 0.4 95 5
    12.0 0.4 10 90
    15.0 0.4 10 90
    15.1 0.4 95 5

    | 20.0 | 0.4 | 95 | 5 |

  • Column Temperature: 35°C

  • Injection Volume: 2-5 µL

  • Q-TOF-MS System: Waters Xevo G2-XS QTOF or similar.

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Scan Range: m/z 100-1000.[1]

  • Capillary Voltage: 2.5 kV (positive), -2.0 kV (negative)

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition: Perform MS/MS analysis on the most abundant precursor ions using collision-induced dissociation (CID) with a collision energy ramp (e.g., 10-40 eV) to obtain fragmentation data for structural elucidation.

Data Analysis
  • Software: MassLynx, UNIFI, or similar software for data processing and metabolite identification.

  • Metabolite Identification: Compare the retention times and mass spectra of the parent drug and its metabolites. Utilize the accurate mass measurements to predict elemental compositions. The fragmentation patterns from MS/MS spectra are used to elucidate the structures of the metabolites.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the UPLC-Q-TOF-MS analysis of Angelol B metabolites.

workflow cluster_animal_study Animal Study cluster_sample_prep Sample Preparation cluster_analysis UPLC-Q-TOF-MS Analysis cluster_data Data Processing dosing Oral Administration of Angelol B to Rats collection Biological Sample Collection (Blood, Urine, Feces) dosing->collection precipitation Protein Precipitation (e.g., Acetonitrile) collection->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation & Reconstitution centrifugation->evaporation uplc UPLC Separation (C18 Column) evaporation->uplc ms Q-TOF-MS Detection (ESI+, ESI-) uplc->ms msms MS/MS Fragmentation for Structure Elucidation ms->msms identification Metabolite Identification msms->identification quantification Quantitative Analysis identification->quantification pathway Pathway Analysis quantification->pathway

Caption: Experimental workflow for Angelol B metabolite analysis.
Biotransformation Pathways of Angelol B

Angelol B is expected to undergo extensive phase I and phase II metabolism. Studies have identified a total of 31 metabolites, comprising 20 phase I and 11 phase II metabolites.[1] Common biotransformation reactions for coumarins include hydroxylation, demethylation, glucuronidation, and sulfation. The following diagram illustrates these putative metabolic pathways for Angelol B.

biotransformation cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Angelol B hydroxylation Hydroxylated Metabolites parent->hydroxylation Oxidation (CYP450) demethylation Demethylated Metabolites parent->demethylation Oxidation (CYP450) glucuronidation Glucuronide Conjugates parent->glucuronidation Direct Conjugation (UGTs) hydroxylation->glucuronidation Conjugation (UGTs) sulfation Sulfate Conjugates demethylation->sulfation Conjugation (SULTs)

Caption: Putative biotransformation pathways of Angelol B.

References

Application Notes and Protocols: Angelol B and its Analogs in LPS-Stimulated RAW 264.7 Macrophage Assays

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction:

This document provides detailed application notes and protocols for investigating the anti-inflammatory effects of Angelol B and its structural analogs, specifically Decursinol Angelate (DA), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage assays. While specific data for Angelol B in this experimental model is limited in the current literature, extensive research on the closely related pyranocoumarin, Decursinol Angelate, offers valuable insights into the potential bioactivities and mechanisms of action for this class of compounds. DA has been shown to mitigate inflammatory responses by inhibiting key inflammatory mediators and modulating crucial signaling pathways.[1][2]

These protocols and data summaries are intended to serve as a comprehensive guide for researchers interested in exploring the therapeutic potential of Angelol B and related compounds in inflammatory conditions.

Data Presentation

The following tables summarize the quantitative effects of Decursinol Angelate (DA) on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of Decursinol Angelate on Nitric Oxide (NO) Production

TreatmentConcentration (µM)Inhibition of NO Production (%)Reference
LPS1 µg/mL-[1]
LPS + DA30Significant reduction[1]

Table 2: Effect of Decursinol Angelate on Pro-inflammatory Cytokine Secretion

CytokineTreatmentConcentration (µM)ResultReference
IL-1βLPS + DA30Significant reduction in secretion[1]
IL-6LPS + DA30Significant reduction in secretion[1]

Table 3: Effect of Decursinol Angelate on M1 Macrophage Marker Expression

Gene/ProteinTreatmentConcentration (µM)ResultReference
NOX (mRNA)LPS + DANot specifiedAbolished LPS-induced increase[1]
iNOS (mRNA)LPS + DANot specifiedAbolished LPS-induced increase[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the anti-inflammatory effects of compounds like Angelol B and Decursinol Angelate.

Protocol 1: Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Treatment:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 6-well plates for protein and RNA extraction).

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with varying concentrations of the test compound (e.g., Decursinol Angelate at 0, 20, 30, and 40 µM) for a specified period (e.g., 1 hour).

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.[1]

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
  • After the 24-hour incubation with the test compound and LPS, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite (B80452) concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)
  • Collect the cell culture supernatant after treatment.

  • Measure the concentrations of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Follow the manufacturer's instructions for the specific ELISA kit being used.

Protocol 4: Western Blot Analysis for Signaling Proteins
  • After treatment, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-ERK, ERK, p-p38, p38, p-JNK, JNK, IκBα) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 5: RNA Extraction and Real-Time PCR (RT-PCR)
  • Following cell treatment, extract total RNA using a suitable RNA isolation kit according to the manufacturer's protocol.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform real-time PCR using gene-specific primers for target genes (e.g., iNOS, COX-2, IL-1β, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analyze the relative gene expression using the ΔΔCt method.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways modulated by Decursinol Angelate in LPS-stimulated RAW 264.7 macrophages and a general experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKs MAPKs TAK1->MAPKs IκBα IκBα IKK->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases NF-κB_nuc NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB_nuc translocates DA Decursinol Angelate DA->IKK DA->MAPKs Inflammatory_Genes iNOS, COX-2, IL-1β, IL-6 NF-κB_nuc->Inflammatory_Genes activates transcription

Caption: Decursinol Angelate inhibits LPS-induced inflammatory signaling pathways.

G cluster_assays Downstream Assays start Seed RAW 264.7 cells incubation1 Incubate for 24h start->incubation1 pretreatment Pre-treat with Decursinol Angelate incubation1->pretreatment incubation2 Incubate for 1h pretreatment->incubation2 stimulation Stimulate with LPS (1 µg/mL) incubation2->stimulation incubation3 Incubate for 24h stimulation->incubation3 griess Griess Assay (NO) incubation3->griess elisa ELISA (Cytokines) incubation3->elisa western Western Blot (Proteins) incubation3->western rtpcr RT-PCR (mRNA) incubation3->rtpcr

Caption: General experimental workflow for studying anti-inflammatory effects.

References

Application Notes and Protocols for Angelol B Caco-2 Cell Permeability Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Caco-2 cell permeability assay is a robust in vitro model widely used in the pharmaceutical industry to predict the oral absorption of drug candidates. This assay utilizes the human colon adenocarcinoma cell line, Caco-2, which differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. These cells form tight junctions and express relevant transport proteins, providing a valuable tool for assessing the intestinal permeability of compounds and identifying potential substrates for efflux transporters.

Angelol B, a furanocoumarin found in plants of the Apiaceae family, is a compound of interest for its potential therapeutic activities. Understanding its permeability across the intestinal epithelium is crucial for evaluating its oral bioavailability and potential as a drug candidate. This document provides a detailed protocol for conducting a Caco-2 cell permeability assay for compounds like Angelol B and guidance on data interpretation.

Data Presentation

The following tables present a template for summarizing quantitative data from a Caco-2 permeability assay. The values provided are representative examples based on published data for other coumarin (B35378) compounds and should not be considered as actual data for Angelol B.

Table 1: Apparent Permeability Coefficients (Papp) of Representative Coumarins

CompoundConcentration (µM)Papp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)
Example Coumarin 11041.018.0
Example Coumarin 210210.070.0
Propranolol (High Permeability Control)10>20.0-
Atenolol (Low Permeability Control)10<1.0-

Papp (A-B): Apparent permeability from the apical (AP) to the basolateral (BL) chamber. Papp (B-A): Apparent permeability from the basolateral (BL) to the apical (AP) chamber.

Table 2: Efflux Ratio and Recovery of Representative Coumarins

CompoundConcentration (µM)Efflux Ratio (Papp B-A / Papp A-B)% Recovery
Example Coumarin 110<1.095
Example Coumarin 210<1.098
Digoxin (Efflux Substrate Control)10>2.092

Experimental Protocols

Caco-2 Cell Culture and Maintenance
  • Cell Line: Caco-2 cells (ATCC® HTB-37™).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells every 3-4 days when they reach 80-90% confluency.

Seeding Caco-2 Cells on Transwell® Inserts
  • Plate Format: Use 12-well or 24-well Transwell® plates with polycarbonate membrane inserts (0.4 µm pore size).

  • Seeding Density: Seed Caco-2 cells at a density of 6 x 10⁴ cells/cm² onto the apical side of the Transwell® inserts.

  • Differentiation: Culture the cells for 21-25 days to allow for monolayer formation and differentiation. Change the culture medium every 2-3 days.

Monolayer Integrity Assessment
  • Transepithelial Electrical Resistance (TEER): Measure the TEER of the Caco-2 cell monolayers using a voltmeter. Monolayers are considered ready for transport studies when TEER values are >200 Ω·cm².

  • Lucifer Yellow Permeability: To assess paracellular permeability, add Lucifer Yellow (50 µM) to the apical chamber and incubate for 1 hour. Measure the amount of Lucifer Yellow that has permeated to the basolateral chamber. The apparent permeability of Lucifer Yellow should be <1.0 x 10⁻⁶ cm/s.

Caco-2 Permeability Assay
  • Compound Preparation: Prepare a stock solution of Angelol B in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4). The final DMSO concentration should be ≤1%.

  • Bidirectional Transport:

    • Apical to Basolateral (A-B) Transport:

      • Wash the Caco-2 monolayers with pre-warmed transport buffer.

      • Add the Angelol B solution to the apical chamber and fresh transport buffer to the basolateral chamber.

    • Basolateral to Apical (B-A) Transport:

      • Wash the Caco-2 monolayers with pre-warmed transport buffer.

      • Add the Angelol B solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C on an orbital shaker for a defined period (e.g., 60-120 minutes).

  • Sampling: At the end of the incubation period, collect samples from both the donor and receiver chambers.

  • Analysis: Analyze the concentration of Angelol B in the samples using a validated analytical method, such as LC-MS/MS.

Data Analysis
  • Apparent Permeability Coefficient (Papp) Calculation:

    • Calculate the Papp value using the following equation:

      • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt is the rate of permeation of the compound across the monolayer.

        • A is the surface area of the membrane insert (cm²).

        • C₀ is the initial concentration of the compound in the donor chamber.

  • Efflux Ratio (ER) Calculation:

    • Calculate the efflux ratio to determine if the compound is a substrate of efflux transporters:

      • ER = Papp (B-A) / Papp (A-B)

    • An efflux ratio >2 suggests that the compound is actively transported by efflux pumps.

  • Percent Recovery Calculation:

    • Calculate the percent recovery to assess compound loss due to metabolism or non-specific binding:

      • % Recovery = ((Cƒ_donor * V_donor) + (Cƒ_receiver * V_receiver)) / (C₀ * V_donor) * 100

      • Where:

        • Cƒ is the final concentration.

        • V is the volume.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Caco-2 Cell Culture seeding Seeding on Transwell® Inserts cell_culture->seeding differentiation Monolayer Differentiation (21 days) seeding->differentiation integrity_check Monolayer Integrity Check (TEER, Lucifer Yellow) differentiation->integrity_check transport_exp Bidirectional Transport Experiment (A-B & B-A) integrity_check->transport_exp sampling Sample Collection transport_exp->sampling lc_ms LC-MS/MS Analysis sampling->lc_ms papp_calc Papp Calculation lc_ms->papp_calc recovery_calc Recovery Calculation lc_ms->recovery_calc er_calc Efflux Ratio Calculation papp_calc->er_calc

Caption: Experimental workflow for the Caco-2 cell permeability assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor signaling_cascade Signaling Cascade receptor->signaling_cascade Activation efflux_pump Efflux Pump (e.g., P-gp) transcription_factor_inactive Inactive Transcription Factor signaling_cascade->transcription_factor_inactive Phosphorylation transcription_factor_active Active Transcription Factor transcription_factor_inactive->transcription_factor_active gene_expression Gene Expression (e.g., Transporter Proteins) transcription_factor_active->gene_expression Nuclear Translocation & Binding gene_expression->efflux_pump Upregulation extracellular_ligand Extracellular Ligand extracellular_ligand->receptor Binding drug_substrate Drug Substrate drug_substrate->efflux_pump Efflux

Caption: A potential signaling pathway modulating efflux pump expression.

References

Application Notes & Protocols: Investigating the Inhibitory Effects of Angelol B on the NF-κB Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelol B, a furanocoumarin found in Angelica pubescens, has been noted for its significant anti-inflammatory activity.[1] The nuclear factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammatory responses, making it a key target for anti-inflammatory drug discovery.[2] Dysregulation of the NF-κB pathway is associated with numerous chronic inflammatory diseases and cancers.[2][3] This document provides a detailed overview of the canonical NF-κB signaling cascade and presents standardized protocols for investigating the potential inhibitory effects of Angelol B on this pathway. While direct studies thoroughly detailing the mechanism of Angelol B on NF-κB are limited, the methodologies described herein are standard in the field for evaluating novel anti-inflammatory compounds.

The NF-κB Signaling Pathway: A Key Inflammatory Regulator

The canonical NF-κB pathway is a tightly regulated signaling cascade that responds to various inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS).[4] In its inactive state, the NF-κB heterodimer, most commonly composed of p65 (RelA) and p50 subunits, is sequestered in the cytoplasm by an inhibitory protein called IκBα.[2]

Upon stimulation, the IκB kinase (IKK) complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO, is activated.[4] IKKβ then phosphorylates IκBα at two specific serine residues (Ser32 and Ser36).[4] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[5] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65 subunit, leading to the rapid translocation of the p65/p50 heterodimer into the nucleus.[6] Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, activating the transcription of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7][8]

Potential Points of Inhibition by Novel Compounds

Therapeutic intervention in the NF-κB pathway can occur at several key steps:

  • Inhibition of IKK activation: Preventing the initial phosphorylation cascade.

  • Blocking IκBα phosphorylation and degradation: Stabilizing the IκBα-NF-κB complex in the cytoplasm.[9]

  • Inhibiting p65 nuclear translocation: Preventing the active NF-κB dimer from reaching its nuclear targets.[10][11]

  • Blocking NF-κB DNA binding: Preventing the transcription of pro-inflammatory genes.

The following diagram illustrates the canonical NF-κB signaling pathway and highlights these potential points of inhibition.

NF_kappaB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Potential Inhibition by Angelol B Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor (e.g., TNFR) Stimuli->Receptor 1. Binding IKK_Complex IKK Complex (IKKα/β, NEMO) Receptor->IKK_Complex 2. Activation IkBa_p65_p50 IκBα-p65/p50 (Inactive NF-κB) IKK_Complex->IkBa_p65_p50 3. Phosphorylation of IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa Proteasome Proteasome p_IkBa->Proteasome 4. Ubiquitination & Degradation p65_p50 p65/p50 (Active NF-κB) p_IkBa->p65_p50 5. Release of p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc 6. Nuclear Translocation DNA DNA (κB sites) p65_p50_nuc->DNA 7. DNA Binding Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) DNA->Gene_Expression 8. Transcription Inhibit_IKK Inhibit IKK Inhibit_IKK->IKK_Complex Inhibit_Degradation Inhibit IκBα Degradation Inhibit_Degradation->p_IkBa Inhibit_Translocation Inhibit Nuclear Translocation Inhibit_Translocation->p65_p50_nuc Inhibit_DNA_Binding Inhibit DNA Binding Inhibit_DNA_Binding->DNA

Caption: Canonical NF-κB signaling pathway and potential points of inhibition.

Experimental Protocols for Studying NF-κB Inhibition

The following protocols are standard methodologies to assess the inhibitory potential of a compound like Angelol B on the NF-κB pathway.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 (murine macrophages) or THP-1 (human monocytes) are commonly used and are suitable for LPS stimulation. Other cell lines like HeLa or HEK293 can be used with TNF-α stimulation.

  • Culture Conditions: Culture cells in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Preparation: Dissolve Angelol B in sterile DMSO to prepare a stock solution (e.g., 10-50 mM). Further dilute in culture medium to achieve final working concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

  • Experimental Procedure:

    • Seed cells in appropriate culture plates (e.g., 6-well, 12-well, or 96-well plates) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of Angelol B for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with an NF-κB activator, such as LPS (e.g., 1 µg/mL) or TNF-α (e.g., 20 ng/mL), for a duration relevant to the specific assay (e.g., 30 minutes for phosphorylation studies, 24 hours for gene expression studies).

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to quantify changes in the levels and phosphorylation status of key proteins in the NF-κB pathway.

  • Objective: To measure the effect of Angelol B on the phosphorylation of IκBα and p65, and the degradation of IκBα.

  • Procedure:

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Phospho-IκBα (Ser32)

      • Total IκBα

      • Phospho-p65 (Ser536)

      • Total p65

      • β-actin or GAPDH (as a loading control)

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software (e.g., ImageJ).

Immunofluorescence for p65 Nuclear Translocation

This method visualizes the movement of the p65 subunit from the cytoplasm to the nucleus.

  • Objective: To determine if Angelol B inhibits the translocation of p65 into the nucleus.

  • Procedure:

    • Grow cells on glass coverslips in a 24-well plate.

    • Perform cell treatment as described in Protocol 1.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with a primary antibody against p65 (RelA) for 1-2 hours at room temperature.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This assay measures the mRNA levels of NF-κB target genes.

  • Objective: To assess if Angelol B reduces the expression of pro-inflammatory genes regulated by NF-κB.

  • Procedure:

    • Treat cells as described in Protocol 1 (typically for 6-24 hours).

    • Isolate total RNA from the cells using a commercial kit (e.g., TRIzol reagent or RNeasy Kit).

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for target genes (e.g., TNF-α, IL-6, COX-2, iNOS) and a housekeeping gene (e.g., GAPDH, ACTB).

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

NF-κB Reporter Gene Assay

This assay provides a quantitative measure of NF-κB transcriptional activity.

  • Objective: To directly measure the effect of Angelol B on NF-κB-mediated gene transcription.

  • Procedure:

    • Transfect cells (e.g., HEK293) with a plasmid containing a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of a promoter with multiple κB binding sites. A control plasmid (e.g., expressing Renilla luciferase) should be co-transfected for normalization.

    • After 24 hours, treat the cells with Angelol B and the NF-κB stimulus.

    • Lyse the cells and measure the reporter enzyme activity using a luminometer or spectrophotometer according to the manufacturer's instructions.

The following diagram outlines a typical experimental workflow for screening a compound's inhibitory effect on the NF-κB pathway.

Experimental_Workflow Start Start: Hypothesis Angelol B inhibits NF-κB Cell_Culture 1. Cell Culture (e.g., RAW 264.7) Start->Cell_Culture Treatment 2. Treatment - Pre-treat with Angelol B - Stimulate with LPS/TNF-α Cell_Culture->Treatment Endpoint_Assays 3. Endpoint Assays Treatment->Endpoint_Assays Western_Blot Western Blot (p-p65, p-IκBα) Endpoint_Assays->Western_Blot Immunofluorescence Immunofluorescence (p65 Nuclear Translocation) Endpoint_Assays->Immunofluorescence qRT_PCR qRT-PCR (TNF-α, IL-6, COX-2 mRNA) Endpoint_Assays->qRT_PCR Reporter_Assay NF-κB Reporter Assay (Luciferase Activity) Endpoint_Assays->Reporter_Assay Data_Analysis 4. Data Analysis & Interpretation Western_Blot->Data_Analysis Immunofluorescence->Data_Analysis qRT_PCR->Data_Analysis Reporter_Assay->Data_Analysis Conclusion Conclusion: Mechanism of NF-κB Inhibition Data_Analysis->Conclusion

Caption: Experimental workflow for investigating NF-κB pathway inhibition.

Data Presentation

While quantitative data for Angelol B is not currently available in the cited literature, results from the aforementioned experiments should be summarized in clear, structured tables for easy comparison. Below are example templates for data presentation.

Table 1: Effect of Angelol B on NF-κB Pathway Protein Phosphorylation

TreatmentConcentration (µM)Relative p-p65/p65 RatioRelative p-IκBα/IκBα Ratio
Control-1.001.00
LPS/TNF-α-ValueValue
Angelol B + LPS/TNF-α1ValueValue
Angelol B + LPS/TNF-α10ValueValue
Angelol B + LPS/TNF-α50ValueValue

Data to be presented as mean ± SD from at least three independent experiments.

Table 2: Effect of Angelol B on Pro-inflammatory Gene Expression

TreatmentConcentration (µM)TNF-α Fold ChangeIL-6 Fold ChangeCOX-2 Fold Change
Control-1.01.01.0
LPS/TNF-α-ValueValueValue
Angelol B + LPS/TNF-α1ValueValueValue
Angelol B + LPS/TNF-α10ValueValueValue
Angelol B + LPS/TNF-α50ValueValueValue

Data to be presented as mean ± SD from at least three independent experiments.

Conclusion

The protocols and workflow detailed in this document provide a comprehensive framework for elucidating the potential inhibitory effects of Angelol B on the NF-κB signaling pathway. By systematically evaluating its impact on key molecular events—from IKK activation to target gene expression—researchers can determine the precise mechanism of action of Angelol B. This information is crucial for the development of novel anti-inflammatory therapeutics targeting the NF-κB cascade.

References

Unveiling the Anti-inflammatory Potential of Angelica Compounds on Cytokine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents to combat inflammation, researchers are increasingly turning their attention to natural compounds. Angelol B, a phytochemical found in plants of the Angelica genus, is one such molecule of interest. While direct studies on Angelol B's impact on key inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are emerging, research into extracts from its source, Angelica sinensis, provides compelling evidence of their anti-inflammatory properties. These findings offer a valuable framework for investigating the specific effects of Angelol B and other related compounds.

Recent studies on aqueous extracts of Angelica sinensis (ASW) have demonstrated significant inhibitory effects on the production of pro-inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages, ASW was shown to reduce the secretion of both TNF-α and IL-6.[1][2][3] This inhibitory action is crucial as both cytokines are pivotal in the inflammatory cascade. The anti-inflammatory effects of ASW are believed to be mediated, at least in part, through the NO-bursting/calcium-mediated JAK-STAT pathway.[1][3]

Further research on essential oils from four different Umbelliferae plants, including Angelica sinensis, revealed a reduction in the levels of TNF-α and IL-6 in a mouse ear edema model.[4][5] These collective findings underscore the potential of compounds derived from Angelica species as modulators of inflammatory responses.

These application notes provide a detailed overview of the experimental protocols to assess the impact of compounds like Angelol B on TNF-α and IL-6 production, alongside data presentation and pathway visualizations to guide researchers in this promising area of drug discovery.

Data Presentation

The following table summarizes the quantitative data on the inhibitory effects of Angelica sinensis water extract (ASW) on the production of various cytokines in LPS-induced RAW 264.7 macrophages.

CytokineIC50 of ASW (µg/mL)
IL-6954.3[1][2][3]
TNF-α387.3[1][2][3]
MCP-1191.7[1][2][3]
RANTES317.8[1][2][3]
G-CSF1267.0[1][2][3]
GM-CSF347.0[1][2][3]
VEGF110.1[1][2]
LIX573.6[1][2]
MIP-1α1171.0[1][2]
MIP-1β732.6[1][2]
MIP-2980.8[1][2]
IL-10125.0[1][2]

Experimental Protocols

Cell Culture and Treatment

Cell Line: RAW 264.7 mouse macrophage cell line.

Protocol:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of Angelol B (or the test compound) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.

Quantification of TNF-α and IL-6 by ELISA

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Protocol:

  • Coat a 96-well plate with a capture antibody specific for either mouse TNF-α or IL-6 overnight at 4°C.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

  • Wash the plate three times.

  • Add 100 µL of cell culture supernatants (collected after the treatment protocol) and standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate three times.

  • Add a biotinylated detection antibody specific for the target cytokine and incubate for 1 hour at room temperature.

  • Wash the plate three times.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes in the dark.

  • Wash the plate five times.

  • Add TMB substrate solution and incubate for 15-30 minutes in the dark.

  • Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of TNF-α and IL-6 in the samples by comparing the absorbance to the standard curve.

Analysis of Signaling Pathways by Western Blot

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide.

Protocol:

  • Protein Extraction: After cell treatment, wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., JAK2, STAT1) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis A RAW 264.7 Macrophage Culture B Pre-treatment with Angelol B A->B C LPS Stimulation B->C D ELISA for TNF-α & IL-6 C->D E Western Blot for Signaling Proteins C->E signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation Gene Pro-inflammatory Genes (TNF-α, IL-6) NFkB_n->Gene Transcription AngelolB Angelol B AngelolB->TAK1 Inhibition? AngelolB->IKK Inhibition?

References

Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) of Angelol B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelol B is a phytochemical compound derived from plants of the Angelica genus, notably Angelica koreana.[1][2] It has garnered interest for its potential antimicrobial properties. The mode of action of Angelol B is believed to involve the disruption of microbial cell walls, which leads to cell lysis and subsequent inhibition of microbial growth.[3] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Angelol B, a critical parameter for assessing its potency as an antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][5][6]

Data Presentation

The following table should be used to record the MIC values of Angelol B against various microorganisms. Data should be recorded in µg/mL.

MicroorganismStrainMIC (µg/mL) of Angelol BPositive Control (Antibiotic)MIC (µg/mL) of Positive Control
Staphylococcus aureusATCC 29213Vancomycin
Escherichia coliATCC 25922Ciprofloxacin
Pseudomonas aeruginosaATCC 27853Ciprofloxacin
Candida albicansATCC 90028Amphotericin B
[Other]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.

Materials:

  • Angelol B (dissolved in an appropriate solvent, e.g., DMSO, and then diluted in broth)

  • Test microorganisms (e.g., bacteria, fungi)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin, Amphotericin B)

  • Negative control (broth and solvent)

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Angelol B Dilutions:

    • Prepare a stock solution of Angelol B in a suitable solvent.

    • Perform serial two-fold dilutions of Angelol B in the appropriate broth (CAMHB or RPMI-1640) in the wells of a 96-well plate. The typical concentration range to test is 0.125 to 512 µg/mL.

  • Inoculum Preparation:

    • From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add the standardized inoculum to each well containing the Angelol B dilutions and control wells. The final volume in each well should be uniform (e.g., 100 µL or 200 µL).

  • Controls:

    • Positive Control: A known antibiotic with activity against the test microorganism.

    • Negative Control (Sterility Control): Broth and solvent without the microorganism.

    • Growth Control: Broth and microorganism without any antimicrobial agent.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for most bacteria.

    • For fungi, incubate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of Angelol B at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Mandatory Visualization

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Analysis A Prepare Angelol B Stock Solution D Serial Dilution of Angelol B in Plate A->D B Prepare 0.5 McFarland Inoculum E Dilute Inoculum to Final Concentration B->E C Prepare 96-Well Plate C->D F Inoculate Wells D->F E->F G Incubate Plate (e.g., 37°C, 24h) F->G H Read Results (Visual or OD600) G->H I Determine MIC Value H->I

Caption: Experimental workflow for MIC determination of Angelol B.

Mechanism of Action of Angelol B

The primary proposed mechanism of action for Angelol B is the disruption of the microbial cell wall.[3] This leads to increased membrane permeability, leakage of intracellular components, and ultimately cell death. This mode of action is common for many natural antimicrobial compounds. Further research is needed to elucidate the specific molecular targets and signaling pathways involved in Angelol B's antimicrobial activity.

AngelolB_Mechanism cluster_cell Microbial Cell CellWall Cell Wall Disruption Disruption CellWall->Disruption CellMembrane Cell Membrane Leakage Leakage of Components CellMembrane->Leakage Cytoplasm Cytoplasm (Intracellular Components) AngelolB Angelol B AngelolB->CellWall Targets Disruption->CellMembrane leads to permeabilization Lysis Cell Lysis & Death Leakage->Cytoplasm Leakage->Lysis

References

Application Notes and Protocols for Angelol B Cytotoxicity Assay in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Note: The compound "Angelol B" did not yield specific results in the literature search. The information presented here is based on the closely related and well-studied compound Ingenol (B1671944) Mebutate (also known as PEP005 or Ingenol 3-angelate) , which is a diterpene ester with known cytotoxic effects on cancer cells. It is presumed that "Angelol B" may be a synonym or a related compound.

Introduction

Ingenol Mebutate (PEP005) is a potent natural product isolated from the sap of Euphorbia peplus. It is an activator of Protein Kinase C (PKC), particularly the delta isoform (PKCδ)[1][2]. Its cytotoxic and pro-apoptotic effects have been demonstrated in various cancer cell lines, making it a compound of interest for cancer research and drug development. These application notes provide a summary of its cytotoxic activity and a detailed protocol for assessing its effects on cancer cell lines.

Data Presentation: Cytotoxicity of Ingenol Mebutate (PEP005)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Ingenol Mebutate (PEP005) in various human cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Cancer TypeCell LineIC50 (µM)Exposure TimeAssay MethodReference
MelanomaA20583824 hMTT[3]
MelanomaHT1444624 hMTT[3]
MelanomaSKMel28~116-17448 hSulforhodamine B[4][5]
MelanomaB16~116-17448 hSulforhodamine B[4][5]
Colon CancerColo205Not specified24 hNot specified[6]
LeukemiaK562~172 hMTT[1]
LeukemiaHL-60SensitiveNot specifiedNot specified[1]
Breast CancerMCF-7/ADRSensitiveNot specifiedNot specified[1]

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of Ingenol Mebutate on cancer cells. This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan (B1609692) product.[7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Ingenol Mebutate (PEP005)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Ingenol Mebutate in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Ingenol Mebutate. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[3]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Visualization of Pathways and Workflows

experimental_workflow Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate incubation_24h Incubate for 24h (Attachment) cell_seeding->incubation_24h prepare_dilutions Prepare Serial Dilutions of Angelol B incubation_24h->prepare_dilutions add_compound Add Compound to Wells prepare_dilutions->add_compound incubation_treatment Incubate for 24/48/72h add_compound->incubation_treatment add_mtt Add MTT Reagent incubation_treatment->add_mtt incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt dissolve_formazan Dissolve Formazan Crystals in DMSO incubation_mtt->dissolve_formazan read_absorbance Read Absorbance at 570nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT cytotoxicity assay.

signaling_pathway Angelol B (Ingenol Mebutate) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus angelol_b Angelol B (Ingenol Mebutate) pkc_delta PKCδ angelol_b->pkc_delta Activates nf_kb NF-κB (p65) angelol_b->nf_kb Inhibits Nuclear Translocation bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) angelol_b->bcl2 Downregulates caspase9 Caspase-9 pkc_delta->caspase9 Activates mmp Loss of Mitochondrial Membrane Potential pkc_delta->mmp caspase3 Caspase-3 caspase9->caspase3 Activates dna_fragmentation DNA Fragmentation caspase3->dna_fragmentation cytochrome_c Cytochrome c Release mmp->cytochrome_c cytochrome_c->caspase9 Activates apoptosis Apoptosis dna_fragmentation->apoptosis

Caption: Signaling pathway of Ingenol Mebutate.

Mechanism of Action

Ingenol Mebutate exerts its cytotoxic effects through a dual mechanism involving direct cell death and an inflammatory response.

  • Induction of Apoptosis: Ingenol Mebutate is a potent activator of Protein Kinase C (PKC), particularly the delta isoform (PKCδ)[1]. Activation of PKCδ can lead to the induction of apoptosis through the intrinsic pathway. This involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3[3]. Studies have shown that Ingenol Mebutate treatment leads to DNA fragmentation and an increase in the sub-G1 cell population, which are characteristic features of apoptosis[3]. Furthermore, it has been observed to downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL[3].

  • Modulation of NF-κB Signaling: Ingenol Mebutate has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB[3]. The NF-κB pathway is crucial for cell survival and proliferation in many cancers, and its inhibition can contribute to the anti-tumor effects of the compound.

  • Cell Cycle Arrest: Treatment with Ingenol Mebutate can induce cell cycle arrest, primarily at the G1/S and G2/M checkpoints, thereby inhibiting cell proliferation[3].

  • Necrosis: At higher concentrations, Ingenol Mebutate can induce rapid cell death through necrosis, characterized by swelling of mitochondria and disruption of the plasma membrane[4][8].

These multifaceted mechanisms make Ingenol Mebutate a compound of significant interest for its potential anti-cancer applications. The provided protocols and data serve as a valuable resource for researchers investigating its cytotoxic properties.

References

Application Notes: Quantification of Angelol B in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelol B is a bioactive angular-type pyranocoumarin (B1669404) predominantly found in the roots of plants from the Angelica genus, such as Angelica pubescens f. biserrata, a plant widely used in traditional medicine.[1][2] This compound, along with other coumarins, is recognized for its significant pharmacological activities, including potent anti-inflammatory effects.[2][3] The quantification of Angelol B in plant extracts is a critical step for quality control, standardization of herbal products, and for facilitating pharmacological studies and drug development.

These application notes provide detailed protocols for the extraction and subsequent quantification of Angelol B from plant materials using modern analytical techniques.

Section 1: Extraction of Angelol B from Plant Material

The efficient extraction of Angelol B is paramount for accurate quantification. Ultrasonic-Assisted Extraction (UAE) is a rapid and effective method that enhances solvent penetration into the plant matrix.

Experimental Protocol: Ultrasonic-Assisted Extraction (UAE)
  • Plant Material Preparation:

    • Obtain dried roots of the target Angelica species.

    • Grind the plant material into a coarse powder (approximately 40-60 mesh) to increase the surface area for extraction.

    • Dry the powder in an oven at 50-60°C to a constant weight to remove residual moisture.

  • Extraction Procedure:

    • Accurately weigh 1.0 g of the dried plant powder and place it into a 150 mL conical flask.

    • Add an extraction solvent, such as methanol (B129727) or a specific deep eutectic solvent (DES), at a defined liquid-to-solid ratio (e.g., 20:1 mL/g).

    • Place the flask in an ultrasonic bath with temperature control.

    • Perform sonication for a specified duration and power (e.g., 60 minutes at 300 W and 50°C). Optimization of these parameters is recommended for different plant matrices.

    • After extraction, cool the mixture to room temperature.

  • Sample Recovery:

    • Centrifuge the resulting slurry at 4000 rpm for 15 minutes to pellet the solid plant material.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into a clean vial.

    • The resulting filtrate is the crude extract, ready for HPLC analysis.

Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_recovery Recovery start Dried Plant Material (e.g., Angelica roots) grind Grinding (40-60 mesh) start->grind weigh Weighing (1.0 g) grind->weigh add_solvent Add Solvent (e.g., Methanol) weigh->add_solvent ultrasonication Ultrasonication (300W, 50°C, 60 min) add_solvent->ultrasonication centrifuge Centrifugation (4000 rpm, 15 min) ultrasonication->centrifuge filtration Filtration (0.45 µm filter) centrifuge->filtration end Crude Extract for HPLC Analysis filtration->end

Caption: Workflow for Ultrasonic-Assisted Extraction of Angelol B.

Section 2: Quantification by High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method coupled with a Photodiode Array (PDA) or UV detector is suitable for the accurate quantification of Angelol B.

Experimental Protocol: HPLC-PDA Analysis
  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a degasser, quaternary pump, autosampler, column oven, and PDA/UV detector.

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

    • Mobile Phase: A gradient elution using Acetonitrile (A) and 0.1% formic acid in water (B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: Coumarins typically exhibit strong absorbance between 250 nm and 350 nm. A detection wavelength of 322 nm is suitable for many related coumarins and can be used for Angelol B.[4]

  • Gradient Elution Program:

Time (minutes)% Acetonitrile (A)% 0.1% Formic Acid (B)
02080
257030
309010
359010
362080
452080
  • Standard Preparation:

    • Prepare a stock solution of Angelol B reference standard (e.g., 1 mg/mL) in methanol.

    • Create a series of working standard solutions by serially diluting the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Quantification:

    • Inject the prepared standards and the plant extract samples into the HPLC system.

    • Identify the Angelol B peak in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Calculate the concentration of Angelol B in the plant extract using the regression equation from the calibration curve.

HPLC_Workflow A Sample Preparation (Crude Extract / Standards) B HPLC System (Pump, Degasser, Oven) A->B C Autosampler Injection (10-20 µL) B->C D Chromatographic Separation (C18 Column, Gradient Elution) C->D E PDA / UV Detection (λ = 322 nm) D->E F Data Acquisition (Chromatogram) E->F G Peak Integration & Calibration Curve F->G H Concentration Calculation (Quantification) G->H

Caption: General workflow for the quantification of Angelol B via HPLC.

Section 3: Quantitative Data Summary

While Angelol B has been identified as a key species-specific marker for Angelica biserrata, comprehensive quantitative data across various extraction methods is not widely available in the literature.[5] However, data from the enrichment of other major anti-inflammatory coumarins from Angelicae Pubescentis Radix (APR) provides a valuable reference for expected yields from a crude extract before and after purification steps.

Table 1: Representative Yields of Major Coumarins from Angelicae Pubescentis Radix

CompoundContent in Crude Extract (%)Content after Enrichment* (%)Fold Increase
Columbianetin Acetate0.141.5010.7
Osthole0.051.0020.0
Columbianadin0.163.1519.7

*Data derived from enrichment using HP-20 macroporous resin, which demonstrates the potential for concentrating these target compounds from the initial extract.[3]

Section 4: Biological Context & Potential Signaling Pathway

The anti-inflammatory activity of Angelol B and related coumarins is a key area of pharmacological research.[2][3] Many natural anti-inflammatory compounds exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a crucial transcription factor that controls the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2.[6][7] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli trigger a cascade that leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[8] It is hypothesized that Angelol B may inhibit this pathway, thereby reducing the inflammatory response.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor 1. Binding IKK IKK Activation Receptor->IKK 2. Signal Transduction IkB IκBα Phosphorylation & Degradation IKK->IkB 3. NFkB_active Active NF-κB (p65/p50) IkB->NFkB_active 4. Release NFkB_complex NF-κB/IκBα Complex (Inactive) NFkB_complex->IkB Translocation NF-κB Translocation NFkB_active->Translocation 5. AngelolB Angelol B AngelolB->IKK Potential Inhibition Transcription Gene Transcription Translocation->Transcription 6. Response Inflammatory Response (Cytokines, COX-2) Transcription->Response 7.

Caption: Potential inhibition of the NF-κB signaling pathway by Angelol B.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Angelol B Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the solubility of Angelol B for reliable and reproducible results in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of Angelol B?

A1: Angelol B is a lipophilic compound and is readily soluble in several organic solvents. For cell-based assays, the most commonly used and recommended solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). Other solvents in which Angelol B is reported to be soluble include chloroform, dichloromethane, ethyl acetate, and acetone; however, these are generally not suitable for direct use in cell culture applications due to their high toxicity to cells.

Q2: What is the maximum recommended concentration of DMSO in the final cell culture medium?

A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity or off-target effects. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v). For sensitive cell lines or long-term incubation assays, it is advisable to maintain the DMSO concentration at or below 0.1% (v/v). Always include a vehicle control (medium with the same final concentration of DMSO without Angelol B) in your experiments to account for any effects of the solvent itself.

Q3: I am observing precipitation when I add my Angelol B stock solution to the cell culture medium. What could be the cause and how can I prevent it?

A3: Precipitation, often referred to as "crashing out," is a common issue when diluting a concentrated stock of a hydrophobic compound into an aqueous solution like cell culture medium. The primary reasons for this are:

  • Solvent Shock: Rapidly diluting the DMSO stock into the aqueous medium can cause a sudden change in the solvent environment, leading to the precipitation of the poorly soluble Angelol B.

  • Exceeding Solubility Limit: The final concentration of Angelol B in the medium may be higher than its aqueous solubility limit.

  • Low Temperature: Adding the stock solution to cold medium can decrease the solubility of Angelol B.

To prevent precipitation, please refer to the detailed "Protocol for Preparing Angelol B Working Solutions" below. Key strategies include pre-warming the medium, using a serial dilution approach, and vortexing during dilution.

Q4: How should I store my Angelol B stock solution?

A4: Angelol B stock solutions prepared in DMSO should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the vials are tightly sealed to prevent the absorption of moisture by the DMSO, which can reduce its solubilizing capacity.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Precipitation immediately upon dilution High final concentration of Angelol B.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid dilution causing "solvent shock".Use a serial dilution method. Add the Angelol B stock solution dropwise to the pre-warmed medium while gently vortexing.
Cold cell culture medium.Always use cell culture medium that has been pre-warmed to 37°C.
Precipitation observed after incubation (delayed precipitation) Compound instability in the medium over time.Prepare fresh working solutions immediately before each experiment.
Interaction with media components (e.g., salts, proteins in serum).Test the solubility in a simpler buffer like PBS to see if media components are the issue. Consider using a serum-free medium for the initial dilution step if compatible with your cells.
Evaporation of medium during long-term incubation.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids.
Inconsistent or non-reproducible experimental results Incomplete dissolution of Angelol B.After preparing the final working solution, visually inspect it for any signs of turbidity or precipitate. If necessary, briefly sonicate the stock solution before dilution.
Degradation of Angelol B.Store the stock solution in small, single-use aliquots at -20°C and protect from light. Avoid repeated freeze-thaw cycles.
Cytotoxicity from the solvent.Perform a dose-response curve for DMSO on your specific cell line to determine the maximum tolerated concentration. Ensure the final DMSO concentration is consistent across all experimental and control wells.

Data Presentation

Table 1: Solubility of Angelol B in Various Solvents
Solvent Solubility Suitability for Cell-Based Assays
Dimethyl Sulfoxide (DMSO)SolubleHigh (as a stock solution solvent)
ChloroformSolubleLow (toxic to cells)
DichloromethaneSolubleLow (toxic to cells)
Ethyl AcetateSolubleLow (toxic to cells)
AcetoneSolubleLow (toxic to cells)
Table 2: Recommended Maximum DMSO Concentrations for Cell Culture
Assay Type Recommended Max. DMSO Concentration Notes
Short-term (e.g., < 24 hours)≤ 0.5% (v/v)Most robust cell lines can tolerate this concentration.
Long-term (e.g., > 24 hours)≤ 0.1% (v/v)Minimizes long-term cytotoxic and differentiation effects.
Sensitive Cell Lines (e.g., primary cells)≤ 0.1% (v/v) or lowerIt is crucial to perform a toxicity titration for these cells.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Angelol B Stock Solution
  • Materials:

    • Angelol B (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Aseptically weigh the desired amount of Angelol B powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

    • Ensure complete dissolution by vortexing thoroughly. If necessary, briefly sonicate the vial in a water bath sonicator.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes in sterile tubes.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of Angelol B Working Solutions for Cell Treatment

This protocol is designed to minimize precipitation when diluting the DMSO stock solution into aqueous cell culture medium.

G cluster_prep Preparation cluster_dilution Dilution Workflow (Example for 20 µM final) cluster_application Application A 1. Thaw Angelol B stock (e.g., 20 mM in DMSO) at room temperature. C 3. Prepare an intermediate dilution. Add 1 µL of 20 mM stock to 99 µL of pre-warmed medium. Vortex gently. (Intermediate concentration = 200 µM) A->C B 2. Pre-warm complete cell culture medium to 37°C. B->C D 4. Prepare the final working solution. Add 100 µL of the 200 µM intermediate dilution to 900 µL of pre-warmed medium. Vortex gently. (Final concentration = 20 µM, Final DMSO = 0.1%) C->D E 5. Visually inspect the final working solution for clarity. D->E F 6. Add the final working solution to the cells immediately. E->F G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR) IKK IKK Complex receptor->IKK Inflammatory Stimulus IkBa_NFkB IκBα-p65/p50 Complex IKK->IkBa_NFkB Phosphorylates IκBα p65_p50 p65/p50 Dimer IkBa_NFkB->p65_p50 IκBα Degradation p65_p50_nuc p65/p50 Dimer p65_p50->p65_p50_nuc Nuclear Translocation AngelolB Angelol B AngelolB->IKK Inhibition DNA DNA p65_p50_nuc->DNA ProInflammatory Pro-inflammatory Gene Transcription DNA->ProInflammatory G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway AngelolB Angelol B PI3K PI3K AngelolB->PI3K Inhibition Ras_Raf Ras/Raf AngelolB->Ras_Raf Activation Akt Akt PI3K->Akt Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis MAPK JNK/p38 Ras_Raf->MAPK Apoptosis Apoptosis MAPK->Apoptosis

Technical Support Center: Angelol B Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the aqueous stability of Angelol B is limited. This guide provides a general framework and best practices for assessing the stability of poorly water-soluble natural products like Angelol B, based on established scientific principles. The protocols and data presented are for illustrative purposes and should be adapted to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: Why is my Angelol B precipitating out of my aqueous buffer?

A: Angelol B is soluble in organic solvents like DMSO, chloroform, and acetone, which strongly suggests it has low aqueous solubility.[1][2][3] Precipitation in aqueous solutions is common for such compounds and can be caused by several factors:

  • Exceeding Solubility Limit: The concentration of Angelol B in your aqueous solution may be higher than its intrinsic solubility.

  • Insufficient Co-solvent: The final concentration of the organic solvent (e.g., DMSO) used to make the stock solution may be too low in the final aqueous dilution to keep the compound dissolved.

  • pH Shift: The pH of your aqueous buffer may not be optimal for Angelol B's solubility.

  • Degradation: The compound might be degrading into less soluble products.

Q2: What are the primary factors that can cause Angelol B to degrade in my experiments?

A: The stability of natural compounds like Angelol B can be influenced by several environmental factors:[4]

  • pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis of ester groups or other labile functionalities in the molecule.

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[4]

  • Light: Exposure to UV or even ambient light can cause photodegradation.

  • Oxidation: Dissolved oxygen in the aqueous medium can lead to oxidative degradation.

  • Enzymatic Degradation: If working with biological matrices (e.g., cell culture media with serum), enzymes can metabolize the compound.

Q3: How can I prepare a stable aqueous solution of Angelol B for my experiments?

A: For poorly soluble compounds, a common method is to first dissolve the compound in a water-miscible organic solvent, such as DMSO, to create a concentrated stock solution. This stock is then diluted into the aqueous buffer. To avoid precipitation, it is crucial to ensure the final concentration of the organic solvent is as low as possible while still maintaining solubility, and that it is compatible with your experimental system (e.g., tolerated by cells).

Q4: What are "marker compounds" and why are they relevant for Angelol B stability studies?

A: In the context of natural product extracts, marker compounds are specific constituents that are monitored for quality control and stability assessment.[5] For pure compounds like Angelol B, Angelol B itself is the marker compound. Its concentration is measured over time to determine the stability of the solution.

Troubleshooting Guide

IssuePossible Cause(s)Troubleshooting Steps
Cloudy solution or visible precipitate upon dilution into aqueous buffer. The compound's solubility limit has been exceeded ("crashing out").1. Reduce Stock Concentration: Use a lower concentration of your Angelol B stock solution.[6]2. Increase Final Co-solvent Percentage: Cautiously increase the final percentage of the organic co-solvent (e.g., DMSO). Note the tolerance of your experimental system to the solvent.[7]3. Use an Intermediate Dilution Step: Perform a serial dilution into a mixture of organic solvent and aqueous medium before the final dilution.[6]4. Vortex During Dilution: Add the stock solution to the aqueous buffer dropwise while vortexing to facilitate rapid dispersion.
Inconsistent results in bioassays. The compound may be precipitating over the course of the experiment (kinetic insolubility).1. Assess Kinetic Solubility: Determine the concentration at which Angelol B remains in solution over the duration of your experiment using a turbidity assay (see Protocol 2).[7]2. Visually Inspect Plates: Before taking readings, visually inspect your multi-well plates for any signs of precipitation.
Loss of compound activity or concentration over time. Chemical degradation of Angelol B.1. Control Storage Conditions: Store stock solutions and experimental samples protected from light and at an appropriate temperature (e.g., 4°C for short-term, -20°C or -80°C for long-term).[4]2. pH Stability Assessment: Evaluate the stability of Angelol B in buffers of different pH values to identify the optimal pH range.3. Use Antioxidants/Degassed Buffers: If oxidation is suspected, consider preparing solutions in degassed buffers or adding antioxidants, if compatible with your experiment.[7]
Variability in stability data between different batches of Angelol B. Inherent variability in natural products.1. Ensure High Purity: Use highly purified and well-characterized Angelol B.2. Standardize Protocols: Strictly standardize all solution preparation and experimental procedures.[5]

Data Presentation

The following tables illustrate how to present stability data for Angelol B. Note: The data below is hypothetical and for illustrative purposes only.

Table 1: pH-Dependent Stability of Angelol B in Aqueous Buffers at 37°C

pHBuffer SystemInitial Concentration (µM)Concentration after 24h (µM)% Remaining
5.0Acetate Buffer10.09.898%
7.4Phosphate Buffer (PBS)10.09.191%
9.0Tris Buffer10.06.565%

Table 2: Temperature and Light Effects on Angelol B Stability in PBS (pH 7.4)

ConditionInitial Concentration (µM)Concentration after 48h (µM)% Remaining
4°C, Dark10.09.999%
25°C, Dark10.09.292%
25°C, Ambient Light10.08.181%
37°C, Dark10.08.383%

Experimental Protocols

Protocol 1: General Procedure for Preparing Aqueous Solutions of Angelol B

Objective: To prepare a clear, working solution of Angelol B in an aqueous buffer from a DMSO stock.

Materials:

  • Angelol B powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare Stock Solution: Dissolve Angelol B powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the powder is completely dissolved. This stock solution should be stored at -20°C or -80°C, protected from light.

  • Warm Reagents: Bring the DMSO stock solution and the aqueous buffer to room temperature before use.

  • Dilution: a. Dispense the required volume of aqueous buffer into a sterile tube. b. While vortexing the aqueous buffer, add the required volume of the Angelol B stock solution dropwise to the buffer. c. Continue vortexing for another 30 seconds to ensure thorough mixing.

  • Final Check: Visually inspect the final solution for any signs of cloudiness or precipitation. If the solution is not clear, the solubility limit may have been exceeded.

Protocol 2: Assessing Kinetic Solubility by Turbidity Measurement

Objective: To determine the concentration at which Angelol B precipitates from an aqueous solution over time.[7]

Materials:

  • Angelol B stock solution (in DMSO)

  • Aqueous buffer

  • 96-well clear-bottom plate

  • Plate reader capable of measuring absorbance at ~650 nm

  • Incubator

Procedure:

  • Prepare Serial Dilutions: Prepare a serial dilution of your Angelol B stock solution directly in the 96-well plate using the aqueous buffer. Include a blank control containing the buffer and the same final concentration of DMSO as the highest Angelol B concentration.

  • Initial Measurement: Immediately after preparation, measure the initial absorbance of the plate at 650 nm.

  • Incubation: Incubate the plate under your specific experimental conditions (e.g., 37°C).

  • Time-Point Measurements: Measure the absorbance at regular intervals (e.g., 1, 4, 12, and 24 hours).

  • Data Analysis: An increase in absorbance over time indicates the formation of a precipitate. The highest concentration that does not show a significant increase in absorbance over the experimental duration is considered the kinetic solubility limit under those conditions.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_test Stability Assessment cluster_analysis Data Analysis prep_stock Prepare high-concentration stock in DMSO prep_working Dilute stock into aqueous buffer prep_stock->prep_working Vortexing kinetic_sol Assess Kinetic Solubility (Turbidity Assay) prep_working->kinetic_sol chem_stab Chemical Stability Assay (e.g., HPLC) prep_working->chem_stab analyze_sol Determine Max Soluble Concentration kinetic_sol->analyze_sol analyze_stab Quantify % Degradation over Time chem_stab->analyze_stab

Caption: A generalized workflow for preparing and assessing the stability of Angelol B in aqueous solutions.

troubleshooting_workflow start Problem: Precipitation in Aqueous Solution check_conc Is final concentration below kinetic solubility limit? start->check_conc check_dmso Is final DMSO% sufficient? check_conc->check_dmso No end_ok Solution is stable check_conc->end_ok Yes action_increase_dmso Action: Increase co-solvent % (check system tolerance) check_dmso->action_increase_dmso No action_change_protocol Action: Modify dilution protocol (e.g., intermediate dilution) check_dmso->action_change_protocol Yes action_reduce_conc Action: Lower working concentration action_reduce_conc->end_ok action_increase_dmso->action_reduce_conc action_change_protocol->action_reduce_conc

Caption: A decision tree for troubleshooting precipitation issues with poorly soluble compounds.

References

Angelol B Dose-Response Curve Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for optimizing Angelol B dose-response experiments.

Frequently Asked Questions (FAQs)

Q1: What is Angelol B and what is its known mechanism of action?

A1: Angelol B is a phytochemical compound derived from plants of the Angelica genus.[1] Its primary described mode of action is the disruption of microbial cell walls, leading to cell lysis, which makes it an effective antimicrobial agent.[1] Beyond this, Angelol B is also being investigated for its potential to modulate immune responses and inflammatory pathways.[1]

Q2: What is a recommended starting concentration range for an Angelol B dose-response experiment?

A2: While specific dose-response data for Angelol B is not widely published, information from structurally similar compounds can offer a starting point. For preliminary experiments, it is advisable to test a broad concentration range (e.g., 10 nM to 100 µM) to identify the optimal window for your specific cell line and experimental endpoint.[2]

Q3: I am observing poor solubility of Angelol B in my cell culture medium. What can I do?

A3: Compounds like Angelol B can sometimes have limited solubility in aqueous solutions. Here are several troubleshooting steps:

  • Use a Stock Solution: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. Ensure the final solvent concentration in the cell culture medium is minimal (typically less than 0.1%) to prevent solvent-induced toxicity.[2]

  • Sonication: Briefly sonicate the stock solution to help dissolve the compound.[2]

  • Gentle Warming: You can gently warm the solution to improve solubility, but avoid high temperatures that could cause degradation.[2]

Q4: My dose-response curve is not showing a clear sigmoidal shape. What are the possible reasons?

A4: An atypical dose-response curve can result from several factors:

  • Incorrect Concentration Range: The concentrations tested may be too high, causing a steep drop due to toxicity, or too low, showing no significant response.[2]

  • Incomplete Curve: You may not have collected enough data points at the top and bottom plateaus of the curve. It is crucial to have concentrations that produce the minimum and maximum effects.[3]

  • Assay Interference: Angelol B might interfere with the assay components (e.g., colorimetric or fluorometric readouts). Running a control with the compound in a cell-free system can test for this.

  • Data Transformation: Dose-response curves are typically plotted with the logarithm of the concentration on the x-axis to achieve a sigmoidal shape.[4]

Q5: How do I determine the half-maximal inhibitory concentration (IC50) from my dose-response curve?

A5: The IC50 is the concentration of an inhibitor required to reduce a biological process or component by 50%.[5] It is a key measure of a drug's potency.[6] To determine the IC50, you must first plot your experimental data (response vs. log of concentration) and then use non-linear regression analysis to fit a sigmoidal curve to the data.[3] Software like GraphPad Prism is commonly used for this analysis. The IC50 value is one of the parameters calculated by the software during the curve fitting.[3]

Troubleshooting Guide

If your dose-response curve does not look as expected, this guide can help you diagnose the issue.

TroubleshootingGuide start Start: Dose-Response Curve looks incorrect q_shape Is the curve sigmoidal? start->q_shape a_shape_no Check X-axis. Is concentration plotted on a log scale? q_shape->a_shape_no No q_flat Is the curve flat or showing minimal response? q_shape->q_flat Yes fix_log Re-plot with X = log(Concentration) a_shape_no->fix_log No a_shape_no->q_flat Yes fix_range Expand concentration range. Test both higher and lower doses. q_flat->fix_range Yes q_incomplete Are the top and/or bottom plateaus missing? q_flat->q_incomplete No fix_plateau Add more data points at the extremes of your concentration range. q_incomplete->fix_plateau Yes q_scatter Is there high variability or scatter in the data points? q_incomplete->q_scatter No fix_scatter Review experimental technique: - Pipetting accuracy - Cell density consistency - Reagent stability q_scatter->fix_scatter Yes

Caption: A troubleshooting decision tree for common dose-response curve issues.

Experimental Protocols

Protocol: Cell Viability (MTT/MTS) Dose-Response Assay

This protocol provides a general framework for determining the effect of Angelol B on cell viability.

  • Cell Seeding:

    • Culture your chosen cell line to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight to allow for cell adherence.[2]

  • Compound Preparation:

    • Prepare a high-concentration stock solution of Angelol B (e.g., 10 mM in DMSO).

    • Perform a serial dilution of the stock solution in your cell culture medium to create a range of working concentrations. It is good practice to prepare these at 2X the final desired concentration.[2]

    • Include a "vehicle control" (medium with the same percentage of DMSO as the highest Angelol B concentration) and a "no treatment" control.

  • Cell Treatment:

    • Carefully remove the old medium from the 96-well plate.

    • Add 100 µL of the appropriate Angelol B working solution or control solution to each well.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[2]

  • Viability Assay (e.g., MTT):

    • Add the viability reagent (e.g., MTT solution) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 2-4 hours) to allow for the conversion of the reagent by viable cells.

    • Add the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium only) from all other wells.

    • Normalize the data to the vehicle control. The response of the vehicle control is set to 100%.

    • Plot the normalized response (%) against the logarithm of the Angelol B concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal curve and determine the IC50 value.[3]

Experimental Workflow Diagram

Workflow culture 1. Cell Culture (Grow cells to ~80% confluency) seed 2. Cell Seeding (Plate cells in 96-well plate) culture->seed incubate1 3. Overnight Incubation (Allow cells to adhere) seed->incubate1 treat 5. Cell Treatment (Add compound to cells) incubate1->treat prepare 4. Compound Preparation (Serial dilution of Angelol B) prepare->treat incubate2 6. Incubation (24, 48, or 72 hours) treat->incubate2 assay 7. Viability Assay (Add MTT/MTS reagent) incubate2->assay read 8. Data Acquisition (Measure absorbance) assay->read analyze 9. Data Analysis (Normalize, plot, and fit curve to find IC50) read->analyze

Caption: Standard experimental workflow for a cell-based dose-response assay.

Data Presentation

Quantitative data from dose-response experiments should be summarized in a clear, tabular format. The half-maximal inhibitory concentration (IC50) is the most common value reported.

Table 1: Example IC50 Values for Various Mitochondrial Complex I Inhibitors

Compound IC50 (µmol/L)
JCI-20679 0.17
Solamin 5.5
Deguelin 0.040
Rotenone 0.025
Phenformin >1000

This table is presented as an example of data formatting. Data is from a study on mitochondrial complex I inhibitors and does not represent Angelol B.[7]

Putative Signaling Pathway

While the precise signaling pathway for Angelol B is still under investigation, studies on a related compound, angelan (a polysaccharide from Angelica gigas Nakai), have shown activation of NF-κB in macrophages. This occurs through the CD14 and CR3 membrane receptors and involves the p38 kinase pathway.[8] This pathway may offer a potential starting point for mechanistic studies of Angelol B's immunomodulatory effects.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus angelan Angelan* cd14 CD14 angelan->cd14 cr3 CR3 angelan->cr3 p38 p38 Kinase cd14->p38 Activation cr3->p38 Activation nfkb_i IκB-NF-κB (Inactive Complex) p38->nfkb_i Promotes Degradation of IκB nfkb_a NF-κB (Active) nfkb_i->nfkb_a gene Gene Transcription (e.g., iNOS) nfkb_a->gene Translocation caption *Note: This pathway was described for Angelan, a polysaccharide, and is a putative pathway for investigation with Angelol B.

Caption: Putative signaling pathway based on the action of angelan.[8]

References

Technical Support Center: Enhancing Angelol B Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Angelol B in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the bioavailability of Angelol B. Here, you will find detailed experimental protocols, comparative data, and visual workflows to assist in optimizing your experimental design and achieving reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is Angelol B and what are its known solubility properties?

Angelol B is a natural coumarin (B35378) compound.[1] Based on in vitro studies, it is considered to be a highly absorbed compound, with passive diffusion being the primary mechanism of absorption.[2] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2] However, like many natural compounds, its aqueous solubility can be a limiting factor for in vivo studies, potentially leading to low bioavailability.

Q2: I am observing low or inconsistent in vivo efficacy with my Angelol B formulation. What could be the underlying issue?

Low or variable in vivo efficacy of Angelol B is often linked to poor bioavailability. This can stem from several factors:

  • Low Aqueous Solubility: Angelol B's limited solubility in aqueous physiological fluids can hinder its dissolution and subsequent absorption in the gastrointestinal tract.

  • Poor Permeability: While in vitro data suggests good permeability, factors within the in vivo environment can affect its transport across the intestinal epithelium.

  • First-Pass Metabolism: Angelol B, like other coumarins, may be subject to extensive metabolism in the liver before it reaches systemic circulation, significantly reducing the amount of active compound.

  • P-glycoprotein (P-gp) Efflux: It is possible that Angelol B is a substrate for efflux pumps like P-gp, which actively transport the compound back into the intestinal lumen, thereby reducing its net absorption.

Q3: What are the general strategies to improve the bioavailability of Angelol B?

Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like Angelol B:

  • Particle Size Reduction: Decreasing the particle size to the micro or nano-scale increases the surface area for dissolution, which can improve the rate and extent of absorption.[3][4]

  • Use of Co-solvents: Incorporating a water-miscible solvent in which Angelol B is soluble can help to keep the compound in solution in the gastrointestinal tract.[4]

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), liposomes, and lipid microspheres can enhance the solubility and absorption of lipophilic drugs like Angelol B.[4][5]

  • Solid Dispersions: Dispersing Angelol B in a solid carrier matrix at the molecular level can improve its dissolution rate and bioavailability.[3]

  • Nanotechnology-Based Delivery Systems: Encapsulating Angelol B in nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles, can protect it from degradation, improve its solubility, and enhance its absorption.[3]

Troubleshooting Guide

This guide provides specific troubleshooting advice for common problems encountered during in vivo studies with Angelol B.

Problem Potential Cause Recommended Solution
Low plasma concentration of Angelol B after oral administration. Poor dissolution of Angelol B in the gastrointestinal fluids.1. Reduce Particle Size: Micronize or nano-size the Angelol B powder before formulation. 2. Formulate as a Solid Dispersion: Prepare a solid dispersion of Angelol B with a hydrophilic carrier. 3. Utilize a Lipid-Based Formulation: Develop a self-emulsifying drug delivery system (SEDDS) or a lipid microsphere formulation.
High variability in plasma concentrations between individual animals. Inconsistent dissolution and absorption due to formulation instability or food effects.1. Use a Solubilizing Excipient: Incorporate surfactants or co-solvents in the formulation to ensure consistent solubilization. 2. Administer in a Fasted State: Ensure consistent feeding schedules for all animals, as food can significantly impact the absorption of lipophilic compounds. 3. Optimize the Formulation: Develop a more robust formulation, such as a nanoemulsion or a solid lipid nanoparticle suspension, which can offer more consistent absorption profiles.
Rapid clearance and short half-life of Angelol B in vivo. Extensive first-pass metabolism in the liver.1. Co-administration with a CYP450 Inhibitor: If the metabolic pathway is known, co-administering a specific and safe inhibitor of the relevant cytochrome P450 enzyme can increase exposure. (Note: This requires careful dose-finding studies to avoid toxicity). 2. Develop a Sustained-Release Formulation: A formulation that releases Angelol B slowly over time can help to maintain therapeutic plasma concentrations for a longer duration. 3. Investigate Alternative Routes of Administration: For preclinical studies, intraperitoneal or intravenous administration can bypass first-pass metabolism, though this may not be relevant for eventual oral drug development.

Comparative Pharmacokinetic Data of Related Coumarins

While specific in vivo pharmacokinetic data for Angelol B is limited in publicly available literature, data from studies on other coumarins with similar properties can provide valuable insights into the potential improvements achievable with advanced formulations. The following tables summarize pharmacokinetic data for Imperatorin (B1671801) and Osthole in different formulations.

Table 1: Pharmacokinetic Parameters of Imperatorin in Rats Following Oral Administration of Different Formulations

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Imperatorin Suspension50150 ± 300.5450 ± 90100
Imperatorin Lipid Microspheres50450 ± 701.01800 ± 300400

Data adapted from a study on imperatorin lipid microspheres. The results demonstrate a significant enhancement in bioavailability with the lipid microsphere formulation.[6]

Table 2: Pharmacokinetic Parameters of Osthole in Rats Following Transdermal Administration of Different Formulations

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-∞) (ng·h/mL)
Osthole Saturated Solution1050 ± 104300 ± 60
Osthole-loaded Transfersome10120 ± 252850 ± 150
Osthole-loaded Ethosome10200 ± 4021500 ± 250

Data adapted from a study on osthole-loaded nano-vesicles for skin delivery. This table illustrates the potential of nanocarriers to improve drug delivery.[7]

Detailed Experimental Protocols

The following are example protocols for the preparation of lipid-based formulations that can be adapted for Angelol B to improve its oral bioavailability.

Protocol 1: Preparation of Angelol B Lipid Microspheres

This protocol is based on a method developed for Imperatorin and can be optimized for Angelol B.[6]

Materials:

  • Angelol B

  • Soybean oil (injection grade)

  • Egg lecithin

  • Poloxamer 188

  • Glycerin (injection grade)

  • Water for injection

Procedure:

  • Preparation of the Oil Phase:

    • Accurately weigh the required amounts of Angelol B and egg lecithin.

    • Dissolve both components in soybean oil.

    • Gently heat the mixture in a water bath to facilitate complete dissolution, forming a clear oil phase.

  • Preparation of the Aqueous Phase:

    • Accurately weigh the required amounts of Poloxamer 188 and glycerin.

    • Dissolve them in water for injection to form the aqueous phase.

  • Formation of the Primary Emulsion:

    • Heat both the oil and aqueous phases to approximately 60-70°C.

    • Add the aqueous phase to the oil phase while stirring.

    • Homogenize the mixture using a high-speed homogenizer at 10,000 rpm for 5-10 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer for several cycles (e.g., 3-5 cycles) at a pressure of 800-1000 bar.

    • This step is critical for reducing the droplet size to the nanometer range and forming a stable lipid microsphere suspension.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential of the prepared lipid microspheres using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency and drug loading of Angelol B using a suitable analytical method like HPLC.

Protocol 2: Preparation of Angelol B-Loaded Ethosomes for Topical/Transdermal Studies

This protocol is based on a method for preparing Osthole-loaded ethosomes.[7]

Materials:

  • Angelol B

  • Soybean phosphatidylcholine (SPC)

  • Ethanol (B145695)

  • Cholesterol

  • Propylene glycol

  • Phosphate buffered saline (PBS, pH 7.4)

Procedure:

  • Preparation of the Lipid-Ethanol Solution:

    • Dissolve Angelol B, soybean phosphatidylcholine, and cholesterol in ethanol in a sealed vessel with magnetic stirring at room temperature.

  • Formation of Ethosomes:

    • Heat the lipid-ethanol solution to 30°C in a water bath.

    • Heat the phosphate-buffered saline (PBS) to 30°C in a separate container.

    • Add the PBS dropwise to the lipid-ethanol solution with constant stirring at a controlled speed (e.g., 700 rpm).

    • Continue stirring for an additional 30 minutes.

  • Size Reduction:

    • Sonicate the resulting ethosomal suspension using a probe sonicator or pass it through an extruder with polycarbonate membranes of defined pore size to reduce the vesicle size and improve homogeneity.

  • Characterization:

    • Characterize the prepared Angelol B-loaded ethosomes for vesicle size, PDI, zeta potential, and morphology (using transmission electron microscopy).

    • Determine the encapsulation efficiency of Angelol B.

Visual Guides

Experimental Workflow for Improving Angelol B Bioavailability

experimental_workflow cluster_0 Problem Identification cluster_1 Hypothesis cluster_2 Formulation Development cluster_3 In Vitro Characterization cluster_4 In Vivo Evaluation cluster_5 Data Analysis cluster_6 Outcome start Low in vivo efficacy of Angelol B hypothesis Poor Bioavailability due to Low Solubility / High Metabolism start->hypothesis formulation Develop Novel Formulations: - Lipid Microspheres - Solid Dispersions - Nanoparticles hypothesis->formulation invitro Characterize Formulations: - Particle Size - Encapsulation Efficiency - In Vitro Release formulation->invitro invivo Pharmacokinetic Study in Animal Model (e.g., Rats) invitro->invivo analysis Determine Pharmacokinetic Parameters: Cmax, Tmax, AUC invivo->analysis outcome Improved Bioavailability and Enhanced in vivo Efficacy analysis->outcome

Caption: A general experimental workflow for addressing poor bioavailability of Angelol B.

Decision Tree for Formulation Strategy Selection

formulation_decision_tree start Start: Low Bioavailability of Angelol B q1 Is the primary issue poor aqueous solubility? start->q1 a1_yes Lipid-Based Formulations (SEDDS, Liposomes) q1->a1_yes Yes a1_no Is rapid metabolism a major concern? q1->a1_no No a2_yes Sustained-Release Formulations or Nanocarriers to alter distribution a1_no->a2_yes Yes a2_no Consider a combination of issues. Start with particle size reduction or solid dispersions. a1_no->a2_no No

Caption: A decision tree to guide the selection of a suitable formulation strategy.

References

Technical Support Center: Angelol B Vehicle Control for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing Angelol B in in vitro experiments. Due to its hydrophobic nature, proper handling of Angelol B as a vehicle control is critical for obtaining accurate and reproducible results. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing an Angelol B stock solution?

A1: For hydrophobic compounds like Angelol B, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing concentrated stock solutions for cell culture experiments.[1] It is crucial to ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1][2]

Q2: My Angelol B precipitates when I add it to the cell culture medium. How can I prevent this?

A2: Precipitation is a common issue with hydrophobic compounds when diluted into an aqueous medium.[1][3] To prevent this, prepare a high-concentration stock solution in 100% DMSO.[1] When preparing your working solution, warm the cell culture medium to 37°C and add the Angelol B stock solution dropwise while gently vortexing or swirling.[1][4] This helps to prevent localized high concentrations and promotes dispersion.[1]

Q3: What is a vehicle control and why is it essential when using Angelol B?

A3: A vehicle control is a sample group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve Angelol B, but without the compound itself.[5] This control is crucial for distinguishing the biological effects of Angelol B from those of the solvent.[5] DMSO is not biologically inert and can have dose-dependent effects on cell cultures, including alterations in cell growth, viability, and gene expression.[2][5]

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

A4: The maximum tolerated DMSO concentration is highly cell-line dependent.[6] A general guideline is to keep the final concentration at or below 0.5% (v/v) to minimize cytotoxic effects.[6] For sensitive cell lines, particularly primary cells, a final concentration of 0.1% or lower is advisable.[2][6] It is always best practice to perform a dose-response curve for your specific cell line to determine the no-observed-adverse-effect level (NOAEL) of DMSO.[6]

Q5: I am observing unexpected changes in my vehicle control group. Is this normal?

A5: This can be a known phenomenon. DMSO has been shown to modulate the activity of various signaling pathways.[6] For example, it can inhibit the phosphorylation of certain kinases in the MAPK signaling pathway.[5] This highlights the importance of comparing your Angelol B-treated group directly against the vehicle control, not just an untreated control, to correctly attribute the observed effects to Angelol B.[5]

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation

Symptoms:

  • Visible precipitate or cloudiness in the cell culture medium after adding Angelol B stock solution.

  • Inconsistent experimental results.[4]

Possible Causes:

  • The concentration of Angelol B exceeds its solubility limit in the aqueous medium.[1]

  • Improper dilution technique.

Solutions:

StrategyDescriptionRationale
Prepare High-Concentration Stock Dissolve Angelol B in 100% DMSO to create a concentrated stock solution.Keeps the compound solubilized before dilution into the aqueous medium.[1]
Optimize Dilution Warm the cell culture medium to 37°C before adding the stock solution dropwise while gently mixing.Improves solubility at physiological temperatures and prevents localized high concentrations that lead to precipitation.[1][4]
Conduct a Solubility Test Before a large-scale experiment, perform a preliminary test to determine the maximum soluble concentration of Angelol B in your final assay medium.[3]Establishes the upper concentration limit for your experiments to avoid precipitation.
Use Serum-Containing Medium If your experimental design allows, use a medium containing serum.Serum proteins can help to solubilize hydrophobic compounds.
Issue 2: Vehicle-Induced Cytotoxicity or Off-Target Effects

Symptoms:

  • High levels of cell death in both Angelol B-treated and vehicle control groups.[6]

  • Unexpected changes in cell signaling pathways in the vehicle control group.[5]

Possible Causes:

  • The final DMSO concentration is too high for the cell line being used.[6]

  • DMSO is modulating cellular pathways of interest.[5]

Solutions:

StrategyDescriptionRationale
Determine Optimal DMSO Concentration Perform a dose-response experiment to determine the highest concentration of DMSO that does not affect the viability or signaling of your specific cell line.Ensures that observed effects are due to Angelol B and not the solvent.[6]
Maintain Consistent Vehicle Concentration Use the same final concentration of DMSO in all experimental and vehicle control wells.Allows for accurate subtraction of any solvent-induced effects.[7]
Prepare a More Concentrated Stock If a high concentration of Angelol B is needed, prepare a more concentrated stock solution in DMSO.This allows for the addition of a smaller volume to the culture medium, thus keeping the final DMSO concentration low.[6]
Issue 3: Instability and Degradation of Angelol B

Symptoms:

  • Loss of Angelol B bioactivity in long-term experiments.

Possible Causes:

  • Oxidation: Phenolic hydroxyl groups, which may be present in Angelol B, are prone to oxidation.[1]

  • pH Instability: Changes in the pH of the cell culture medium during cell growth can accelerate degradation.[1]

  • Light Sensitivity: Phenolic compounds can be sensitive to light, leading to photochemical degradation.[1]

Solutions:

StrategyDescriptionRationale
Aliquot and Store Properly Aliquot the stock solution into smaller, light-protecting tubes and store at -20°C or -80°C.Avoids repeated freeze-thaw cycles and protects from light-induced degradation.[1]
Prepare Fresh Dilutions Prepare fresh dilutions of Angelol B in the culture medium for each experiment.Minimizes the time the compound is in an aqueous environment where it may be less stable.[4]
Conduct Stability Assessment If long-term incubation is necessary, consider performing a stability study using HPLC to determine the degradation rate of Angelol B in your specific cell culture medium.[1]Provides data on the compound's stability under your experimental conditions.

Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of Angelol B on cell viability.

Workflow:

G A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat cells with Angelol B and Vehicle Control (DMSO) B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add DMSO to dissolve formazan (B1609692) F->G H Measure absorbance at 540 nm G->H

Workflow for a standard MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[8]

  • Compound Treatment: Prepare serial dilutions of Angelol B in the cell culture medium from a DMSO stock solution. Add the diluted compound to the appropriate wells. For the vehicle control wells, add the same final concentration of DMSO without Angelol B.[8]

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[8]

Protocol 2: Anti-Inflammatory Assay (LPS-Induced Nitric Oxide Production)

This protocol assesses the potential of Angelol B to inhibit inflammation in macrophage-like cells.

Workflow:

G A Seed RAW 264.7 cells in a 96-well plate B Allow cells to adhere overnight A->B C Pre-treat with Angelol B or Vehicle Control (DMSO) for 1-2h B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24h D->E F Collect supernatant E->F I Perform cell viability assay (e.g., MTT) E->I G Perform Griess assay for nitric oxide F->G H Measure absorbance at 540 nm G->H

Workflow for an in vitro anti-inflammatory assay.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.[9]

  • Treatment: Pre-treat the cells with various concentrations of Angelol B (dissolved in DMSO) or the vehicle control for 1-2 hours.[9]

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group with no LPS stimulation.

  • Incubation: Incubate the plate for 24 hours.

  • Nitric Oxide Measurement: Collect the cell culture supernatant and measure the amount of nitric oxide produced using the Griess reagent.

  • Cell Viability: Perform a cell viability assay (e.g., MTT) on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[9]

Potential Off-Target Effects and Signaling Pathway Modulation

While specific data on Angelol B is limited, related compounds from the Angelica genus and other structurally similar molecules have been shown to modulate key cellular signaling pathways. It is crucial to consider these potential off-target effects when interpreting your data.

NF-κB Signaling Pathway

Extracts from Angelica sinensis have been shown to inhibit the TLR4/NF-κB pathway.[10] Ingenol-3-angelate, a compound with a similar name component, also suppresses the NF-κB signaling pathway.[11][12] Therefore, if your experimental model involves inflammatory processes, be aware that Angelol B could potentially inhibit NF-κB activation.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB activates IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Response Nucleus->Inflammation gene transcription AngelolB Angelol B (Potential Inhibition) AngelolB->IKK AngelolB->NFkB

Potential inhibition of the NF-κB pathway by Angelol B.
PI3K/Akt/mTOR Signaling Pathway

Ethanolic extracts of Angelica dahurica have been demonstrated to activate the Akt/eNOS signaling pathway, which is downstream of PI3K.[13] Conversely, some compounds can inhibit this pathway, which is crucial for cell growth, proliferation, and survival.[14][15] Given the diverse effects of Angelica extracts, it is important to assess the impact of your Angelol B vehicle control on this pathway, especially in cancer or cell proliferation studies.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Growth & Survival mTOR->Proliferation AngelolB Angelol B (Potential Modulation) AngelolB->Akt

Potential modulation of the PI3K/Akt/mTOR pathway by Angelol B.

By carefully considering these factors and implementing the appropriate controls and troubleshooting strategies, researchers can confidently use Angelol B in their in vitro experiments and generate reliable data.

References

Preventing Angelol B degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Angelol B during storage and experimentation. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is Angelol B and why is its stability important?

Angelol B is a bioactive coumarin (B35378) derivative isolated from Angelicae Pubescentis Radix. It has demonstrated significant anti-inflammatory activity, making it a compound of interest for pharmaceutical research.[1] Maintaining its chemical integrity is crucial for obtaining accurate and reproducible experimental results and for ensuring its therapeutic efficacy in potential drug formulations.

Q2: What are the primary factors that can cause Angelol B degradation?

Based on the general stability of coumarin compounds, Angelol B is likely susceptible to three main degradation pathways:

  • Hydrolysis: The lactone ring in the coumarin structure is prone to opening under aqueous conditions, a process that is significantly accelerated by basic (high pH) conditions.

  • Oxidation: Angelol B can be degraded by oxidative processes, which may be initiated by exposure to air (oxygen), peroxides, or certain metal ions. Oxidative degradation of coumarins can be complex, leading to various breakdown products.

  • Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions that lead to the degradation of furanocoumarins, a class of compounds to which Angelol B belongs.

Q3: What are the ideal storage conditions for Angelol B?

To minimize degradation, Angelol B should be stored under the following conditions:

  • Temperature: Cool to cold temperatures are recommended. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C or lower) is advisable.

  • Light: Protect from light at all times by storing in amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For maximum stability, especially for long-term storage of the solid compound, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Form: Store Angelol B as a dry solid whenever possible. Solutions are generally less stable and should be prepared fresh before use.

Troubleshooting Guide

Issue 1: Loss of Angelol B potency or inconsistent experimental results over time.

Possible Cause: Degradation of Angelol B in stock solutions or during experimental procedures.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Question: How old is your stock solution and how has it been stored?

    • Recommendation: Prepare fresh stock solutions of Angelol B for each experiment, especially for sensitive assays. If using a previously prepared stock, it is crucial to verify its concentration and purity.

  • Assess pH of Solutions:

    • Question: What is the pH of the solvent or buffer system you are using?

    • Recommendation: Avoid basic conditions (pH > 7.5) to prevent hydrolysis of the coumarin lactone ring. If your experiment requires a basic pH, minimize the time Angelol B is in that solution and consider running the experiment at a lower temperature.

  • Minimize Light Exposure:

    • Question: Are you protecting your solutions and experimental setup from light?

    • Recommendation: Work in a dimly lit area or use amber-colored labware. Protect solutions from direct light sources during preparation, storage, and the experiment itself.

Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Analyze for Degradants:

    • Question: Do the unknown peaks increase in area over time or when the sample is stressed (e.g., exposed to light or heat)?

    • Recommendation: This is a strong indication of degradation. Utilize a stability-indicating analytical method to separate and identify these new peaks. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a powerful tool for characterizing degradation products.

  • Perform Forced Degradation Studies:

    • Question: Have you intentionally degraded Angelol B to identify its potential breakdown products?

    • Recommendation: Conducting forced degradation studies (exposing Angelol B to acid, base, peroxide, heat, and light) can help to generate and identify potential degradation products.[2][3][4][5][6] This information is invaluable for developing a robust, stability-indicating analytical method.

Data on Coumarin Stability

ParameterConditionGeneral Stability of Coumarins
pH Acidic (pH 1-3)Generally stable
Neutral (pH 6-7.5)Moderately stable
Basic (pH > 8)Prone to hydrolysis of the lactone ring
Temperature Refrigerated (2-8 °C)Good for short- to medium-term storage of solutions
Frozen (-20 °C)Recommended for long-term storage of solid and solutions
Elevated (>40 °C)Can accelerate both hydrolysis and oxidation
Light UV LightHigh potential for photodegradation
Ambient LightCan cause gradual degradation over time
Oxidizing Agents Peroxides, OxygenSusceptible to oxidative degradation

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Angelol B

This protocol provides a general framework for developing a High-Performance Liquid Chromatography (HPLC) method to assess the stability of Angelol B. Method optimization and validation are essential.

Objective: To separate Angelol B from its potential degradation products.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer to maintain acidic pH)

  • Angelol B reference standard

Chromatographic Conditions (Starting Point):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Monitor at the λmax of Angelol B (to be determined by UV scan) and at lower wavelengths to detect potential degradation products that may have different UV spectra.

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of Angelol B in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Prepare working standards and samples by diluting the stock solution with the mobile phase.

  • Inject the samples onto the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks in stressed samples compared to a control (freshly prepared) sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation start Start prep_stock Prepare Angelol B Stock Solution start->prep_stock stress Apply Stress Conditions (Heat, Light, pH, Oxidant) prep_stock->stress control Prepare Control (Unstressed Sample) prep_stock->control hplc HPLC Analysis stress->hplc control->hplc compare Compare Chromatograms hplc->compare lcms LC-MS for Identification identify Identify Degradation Products compare->identify New Peaks Observed quantify Quantify Degradation compare->quantify identify->lcms end End quantify->end

Caption: Workflow for a forced degradation study of Angelol B.

degradation_pathways Angelol_B Angelol B (Stable Form) Photo_Products Photodegradation Products Angelol_B->Photo_Products Photodegradation Hydrolysis_Product Hydrolyzed Angelol B (Opened Lactone Ring) Angelol_B->Hydrolysis_Product Hydrolysis Oxidation_Products Oxidized Products Angelol_B->Oxidation_Products Oxidation Light Light (UV, Ambient) Base High pH (Basic Conditions) Oxidant Oxidizing Agents (e.g., O2, H2O2)

Caption: Potential degradation pathways of Angelol B.

References

Technical Support Center: Troubleshooting Angelol B Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and address potential interference from the natural compound Angelol B in your fluorescence-based assays. The following frequently asked questions (FAQs) and troubleshooting guides will assist you in identifying and mitigating common issues to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is Angelol B and why might it interfere with my fluorescence assay?

Angelol B is a natural phytochemical classified as a coumarin.[1][2] Coumarins are a well-known class of compounds that often exhibit inherent fluorescence. This intrinsic property means that Angelol B itself may emit light upon excitation, a phenomenon known as autofluorescence. If the excitation and emission spectra of Angelol B overlap with those of the fluorophores used in your assay, it can lead to false-positive or artificially inflated signals.[3][4]

Q2: What are the primary mechanisms of Angelol B interference in fluorescence assays?

There are two main ways Angelol B can interfere with your fluorescence-based assay:[3][5][6]

  • Autofluorescence: Angelol B may be excited by the light source used in your assay and emit its own fluorescence at a wavelength that is detected by the instrument. This adds to the signal from your assay's specific fluorophore, potentially masking true results or creating false positives.

  • Fluorescence Quenching: Angelol B could absorb the excitation light intended for your assay's fluorophore or interact with the excited fluorophore, causing it to return to its ground state without emitting a photon. This leads to a decrease in the measured fluorescence signal and can result in false negatives or an underestimation of the biological effect.

Q3: My assay results show a dose-dependent increase in signal when Angelol B is present. How can I determine if this is a true biological effect or autofluorescence?

A dose-dependent signal increase is a common indicator of autofluorescence. To confirm this, you should run a control experiment. Prepare a serial dilution of Angelol B in your assay buffer, without any of the other assay components (e.g., enzyme, substrate, or specific fluorophore). If you observe a concentration-dependent increase in fluorescence at the same wavelengths used in your main experiment, it confirms that Angelol B is autofluorescent under your assay conditions.[4]

Q4: I suspect Angelol B is quenching the signal in my assay. What steps can I take to verify this?

To test for fluorescence quenching, you can perform a control experiment with your assay's fluorophore (or a fluorescently labeled substrate) and a serial dilution of Angelol B. Omit other key components, such as the enzyme, to ensure no biological reaction is occurring. If you observe a concentration-dependent decrease in the fluorescence signal compared to the fluorophore-only control, it indicates that Angelol B is quenching the fluorescence.[4][5]

Q5: What are some general strategies to mitigate interference from Angelol B?

Several strategies can be employed to minimize the impact of Angelol B interference:[4][7]

  • Wavelength Shift: If possible, switch to a fluorophore that has excitation and emission wavelengths outside the range of Angelol B's fluorescence. Red-shifted fluorophores are often less susceptible to interference from autofluorescent compounds.

  • Background Subtraction: If the autofluorescence is consistent and not overwhelmingly high, you can measure the fluorescence of Angelol B alone at the corresponding concentrations and subtract this background signal from your experimental wells.

  • Assay Format Change: Consider using an orthogonal assay with a different detection method that is not based on fluorescence, such as an absorbance-based or luminescence-based assay, to confirm your findings.[3]

  • Reduce Compound Concentration: If the signal-to-noise ratio allows, lowering the concentration of Angelol B may reduce the interference to an acceptable level.

Troubleshooting Guides

Guide 1: Identifying the Type of Interference

This guide will help you systematically determine if Angelol B is causing interference in your assay and identify the mechanism.

Experimental Protocol: Interference Scoping Experiment

  • Preparation:

    • Prepare a serial dilution of Angelol B in the assay buffer. The concentration range should match that used in your primary assay.

    • Prepare control wells containing:

      • Buffer only (Blank)

      • Assay fluorophore in buffer (Fluorophore Control)

      • Angelol B serial dilution in buffer (Autofluorescence Control)

      • Assay fluorophore with Angelol B serial dilution in buffer (Quenching Control)

  • Measurement:

    • Incubate the plate under the same conditions as your primary assay (temperature, time).

    • Read the plate on a fluorescence reader using the identical excitation and emission wavelengths of your primary assay.

  • Data Analysis:

    • Subtract the 'Blank' reading from all other wells.

    • Compare the 'Autofluorescence Control' to the 'Blank'. A concentration-dependent increase indicates autofluorescence.

    • Compare the 'Quenching Control' to the 'Fluorophore Control'. A concentration-dependent decrease indicates quenching.

Data Interpretation Table:

Observation in Control WellsInterpretation
Autofluorescence Control: Signal increases with Angelol B concentration.Angelol B is autofluorescent at the assay's wavelengths.
Quenching Control: Signal decreases with Angelol B concentration.Angelol B is quenching the assay's fluorophore.
No significant change in signal in either control.Direct fluorescence interference from Angelol B is unlikely.

Troubleshooting Workflow for Interference Identification

G start Start: Suspected Interference exp_setup Run Interference Scoping Experiment with Controls: - Buffer Blank - Autofluorescence Control - Quenching Control start->exp_setup read_plate Read Plate at Assay Wavelengths exp_setup->read_plate analyze_auto Analyze Autofluorescence Control vs. Blank read_plate->analyze_auto analyze_quench Analyze Quenching Control vs. Fluorophore Control read_plate->analyze_quench is_autofluorescent Concentration- Dependent Signal Increase? analyze_auto->is_autofluorescent is_quenching Concentration- Dependent Signal Decrease? analyze_quench->is_quenching autofluorescence Autofluorescence Confirmed is_autofluorescent->autofluorescence Yes no_interference No Direct Fluorescence Interference Detected is_autofluorescent->no_interference No quenching Quenching Confirmed is_quenching->quenching Yes is_quenching->no_interference No

A workflow for identifying the type of fluorescence interference.

Guide 2: Mitigating Autofluorescence

If you have confirmed that Angelol B is autofluorescent, use the following strategies to minimize its impact.

Experimental Protocol: Characterizing Angelol B's Spectral Properties

  • Sample Preparation: Prepare a solution of Angelol B in your assay buffer at the highest concentration used in your assay.

  • Excitation Spectrum Scan:

    • Set the emission wavelength to that of your assay's fluorophore.

    • Scan a range of excitation wavelengths to find the peak excitation of Angelol B.

  • Emission Spectrum Scan:

    • Set the excitation wavelength to that of your assay's fluorophore.

    • Scan a range of emission wavelengths to find the peak emission of Angelol B.

  • Analysis: Compare the excitation and emission spectra of Angelol B with those of your assay's fluorophore to determine the extent of overlap.

Mitigation Strategy Selection

G start Autofluorescence Confirmed spectral_scan Characterize Angelol B Excitation & Emission Spectra start->spectral_scan overlap Significant Spectral Overlap with Assay Fluorophore? spectral_scan->overlap shift_wavelength Strategy 1: Shift to a Red-Shifted Fluorophore overlap->shift_wavelength Yes background_subtract Strategy 2: Use Background Subtraction with Controls overlap->background_subtract No or Minor orthogonal_assay Strategy 3: Confirm with an Orthogonal Assay shift_wavelength->orthogonal_assay background_subtract->orthogonal_assay

Decision tree for mitigating autofluorescence from Angelol B.

Signaling Pathways and Experimental Context

Angelol B's biological activities are an area of ongoing research, with potential effects on various signaling pathways, such as those involved in inflammation and microbial processes.[8] Fluorescence-based assays are often used to probe these pathways, for example, by measuring enzyme activity or protein-protein interactions.

Example Signaling Pathway Diagram

G cluster_assay Fluorescence-Based Assay enzyme Target Enzyme product Fluorescent Product enzyme->product Converts substrate Fluorescent Substrate substrate->enzyme reader Fluorescence Reader product->reader Signal angelol_b Angelol B angelol_b->enzyme Inhibits? angelol_b->reader Interferes (Autofluorescence/ Quenching)

Interaction of Angelol B in a typical enzyme activity assay.

References

Technical Support Center: Overcoming Poor Water Solubility of Angelol B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor water solubility of Angelol B, a bioactive coumarin. The following information is designed to guide experimental design and optimization for enhancing the solubility and bioavailability of this promising compound.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of Angelol B in common laboratory solvents?

SolventSolubility
ChloroformSoluble
Dichloromethane (B109758)Soluble
Ethyl Acetate (B1210297)Soluble
Dimethyl Sulfoxide (DMSO)Soluble
AcetoneSoluble
WaterPoorly soluble

Q2: What are the primary challenges associated with the poor water solubility of Angelol B in a research setting?

The low aqueous solubility of Angelol B can present several experimental challenges, including:

  • Difficulty in preparing aqueous stock solutions: This complicates in vitro assays and cell-based studies that require aqueous media.

  • Low bioavailability in vivo: Poor solubility often leads to limited absorption in the gastrointestinal tract, reducing the therapeutic efficacy of the compound in animal models.

  • Precipitation in biological fluids: Angelol B may precipitate out of solution when introduced to aqueous biological environments, leading to inconsistent and unreliable experimental results.

  • Challenges in formulation development: Developing parenteral (injectable) or oral dosage forms with adequate drug loading and stability is difficult.

Q3: What are the recommended starting points for improving the water solubility of Angelol B?

Based on established methods for other poorly water-soluble drugs, particularly other coumarins, the following formulation strategies are recommended as starting points for enhancing the solubility of Angelol B:

  • Cyclodextrin (B1172386) Inclusion Complexation: Encapsulating Angelol B within the hydrophobic cavity of a cyclodextrin can significantly increase its apparent water solubility.

  • Solid Dispersion: Dispersing Angelol B in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.

  • Nanoparticle Formulation: Reducing the particle size of Angelol B to the nanometer range increases the surface area-to-volume ratio, thereby enhancing its dissolution velocity.

Troubleshooting Guides

Cyclodextrin Inclusion Complexation

Issue: Low complexation efficiency and minimal solubility improvement.

Possible Cause Troubleshooting Step
Inappropriate cyclodextrin type: The size of the cyclodextrin cavity may not be suitable for the Angelol B molecule. Screen different cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD)). HP-β-CD and SBE-β-CD are often preferred due to their higher water solubility and lower toxicity.
Incorrect molar ratio: The stoichiometry of the Angelol B:cyclodextrin complex may not be optimal. Perform a phase solubility study to determine the ideal molar ratio (commonly 1:1 or 1:2).
Inefficient preparation method: The chosen method may not be providing enough energy for complex formation. Compare different preparation techniques such as co-precipitation, kneading, and solvent evaporation. The co-precipitation method is often a good starting point for water-insoluble compounds[1].
pH of the medium: The ionization state of Angelol B could affect its inclusion in the cyclodextrin cavity. Evaluate the effect of pH on complexation efficiency.

Issue: Precipitation of the complex upon storage.

Possible Cause Troubleshooting Step
Supersaturation: The concentration of the complex may exceed its thermodynamic solubility. Prepare solutions at concentrations below the maximum solubility determined by phase solubility studies.
Instability of the complex: The binding affinity between Angelol B and the cyclodextrin may be weak. Consider using a cyclodextrin with a higher binding constant or adding a ternary component (e.g., a hydrophilic polymer) to stabilize the complex.
Improper storage conditions: Temperature fluctuations can affect complex stability. Store the complex solutions at a constant, controlled temperature.
Solid Dispersion

Issue: Angelol B recrystallizes out of the solid dispersion over time.

Possible Cause Troubleshooting Step
Immiscibility with the carrier: Angelol B and the chosen hydrophilic carrier may not be fully miscible at the molecular level. Screen a variety of carriers with different properties (e.g., polyvinylpyrrolidone (B124986) (PVP), polyethylene (B3416737) glycol (PEG), Soluplus®).
High drug loading: The concentration of Angelol B in the dispersion may be too high, leading to phase separation and crystallization. Prepare solid dispersions with varying drug-to-carrier ratios to find the optimal loading capacity.
Hygroscopicity of the carrier: Absorption of moisture can induce crystallization. Store the solid dispersion in a desiccator or under controlled humidity conditions.

Issue: The dissolution rate of Angelol B from the solid dispersion is not significantly improved.

| Possible Cause | Troubleshooting Step | | Incomplete amorphization: | The preparation method may not have been sufficient to convert crystalline Angelol B to its amorphous state. Characterize the solid dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the absence of crystallinity. If crystalline peaks are present, optimize the preparation method (e.g., increase the solvent evaporation rate, use a higher temperature for melt extrusion). | | Poor wettability of the dispersion: | The surface of the solid dispersion particles may still be hydrophobic. Incorporate a surfactant into the solid dispersion formulation to improve wettability. | | Slow dissolution of the carrier: | The chosen carrier may be dissolving too slowly. Select a more rapidly dissolving carrier or a combination of carriers. |

Nanoparticle Formulation

Issue: Large and polydisperse nanoparticles are formed.

Possible Cause Troubleshooting Step
Suboptimal formulation parameters: The concentrations of Angelol B, stabilizers, and surfactants are critical. Systematically vary these parameters to optimize the particle size and polydispersity index (PDI).
Inefficient homogenization/sonication: The energy input during nanoparticle preparation may be insufficient. Increase the homogenization speed/time or sonication power/duration.
Ostwald ripening: Smaller particles may be dissolving and redepositing onto larger particles. Use a combination of stabilizers or a more effective stabilizer to prevent this.

Issue: Nanoparticles aggregate and precipitate upon storage.

| Possible Cause | Troubleshooting Step | | Low zeta potential: | The surface charge of the nanoparticles may be insufficient to provide electrostatic repulsion. A zeta potential of at least ±30 mV is generally desired for good stability. Adjust the pH of the suspension or add charged surfactants or polymers to increase the zeta potential. | | Inadequate stabilization: | The concentration of the stabilizer may be too low to fully cover the nanoparticle surface. Increase the stabilizer concentration. | | Temperature fluctuations: | Freeze-thaw cycles or high temperatures can destabilize nanoparticle suspensions. Store at a controlled temperature and consider lyophilization for long-term storage. |

Experimental Protocols

Protocol 1: Preparation of Angelol B-Cyclodextrin Inclusion Complex by Co-precipitation
  • Dissolve Angelol B: Accurately weigh Angelol B and dissolve it in a minimal amount of a suitable organic solvent (e.g., ethanol (B145695) or acetone).

  • Dissolve Cyclodextrin: In a separate container, dissolve the chosen cyclodextrin (e.g., HP-β-CD) in purified water with stirring. A 1:1 or 1:2 molar ratio of Angelol B to cyclodextrin is a good starting point.

  • Mix the Solutions: Slowly add the Angelol B solution dropwise to the cyclodextrin solution while stirring continuously.

  • Stir and Equilibrate: Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Remove Solvent: If an organic solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Isolate the Complex: Filter the resulting aqueous solution to remove any uncomplexed Angelol B.

  • Lyophilize: Freeze-dry the filtrate to obtain the solid Angelol B-cyclodextrin inclusion complex powder.

  • Characterization: Characterize the complex for solubility enhancement, complexation efficiency, and physical properties using techniques such as phase solubility studies, UV-Vis spectroscopy, Fourier-transform infrared spectroscopy (FTIR), DSC, and XRPD.

Protocol 2: Preparation of Angelol B Solid Dispersion by Solvent Evaporation
  • Dissolve Components: Weigh the desired amounts of Angelol B and a hydrophilic carrier (e.g., PVP K30) and dissolve them in a common volatile solvent (e.g., methanol (B129727) or a mixture of dichloromethane and methanol). Start with drug-to-carrier ratios of 1:1, 1:5, and 1:10 (w/w).

  • Evaporate Solvent: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to form a thin film on the flask wall.

  • Dry the Dispersion: Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Pulverize and Sieve: Scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Evaluate the solid dispersion for its dissolution profile, drug content, and physical state (amorphous vs. crystalline) using dissolution testing, HPLC, DSC, and XRPD.

Protocol 3: Preparation of Angelol B Nanoparticles by Emulsification-Solvent Evaporation
  • Prepare Organic Phase: Dissolve Angelol B and a polymer (e.g., PLGA) in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Prepare Aqueous Phase: Prepare an aqueous solution containing a surfactant/stabilizer (e.g., polyvinyl alcohol (PVA) or Tween 80).

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or a probe sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Collect Nanoparticles: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Wash Nanoparticles: Resuspend the pellet in purified water and centrifuge again to remove any excess surfactant and unencapsulated drug. Repeat this step two to three times.

  • Resuspend or Lyophilize: Resuspend the final nanoparticle pellet in a suitable aqueous medium or lyophilize for long-term storage (a cryoprotectant like trehalose (B1683222) may be needed).

  • Characterization: Analyze the nanoparticles for particle size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency using dynamic light scattering (DLS), laser Doppler anemometry, and HPLC.

Signaling Pathways and Visualization

Angelol B, as a coumarin, is anticipated to modulate various signaling pathways implicated in its potential therapeutic effects, such as anti-inflammatory, neuroprotective, and anticancer activities. While direct studies on Angelol B are limited, the following pathways are known to be affected by other coumarins and serve as a strong basis for investigation.

Anti-Inflammatory Signaling Pathway

Coumarins have been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are key regulators of pro-inflammatory cytokine production.

Anti_Inflammatory_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) TAK1->MAPK_pathway IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) AngelolB Angelol B AngelolB->IKK AngelolB->MAPK_pathway AP1 AP-1 MAPK_pathway->AP1 AP1->Nucleus NFkB_n NF-κB NFkB_n->Pro_inflammatory_Genes AP1_n AP-1 AP1_n->Pro_inflammatory_Genes

Caption: Putative anti-inflammatory signaling pathway modulated by Angelol B.

Neuroprotective Signaling Pathway

Coumarin derivatives have been reported to exert neuroprotective effects by activating the TrkB/CREB/BDNF signaling pathway, which is crucial for neuronal survival and plasticity.

Neuroprotective_Pathway cluster_nucleus Nuclear Events AngelolB Angelol B TrkB TrkB Receptor AngelolB->TrkB PI3K PI3K TrkB->PI3K ERK ERK TrkB->ERK Akt Akt PI3K->Akt CREB CREB Akt->CREB P ERK->CREB P Nucleus Nucleus CREB->Nucleus BDNF_Gene BDNF Gene Transcription Neuronal_Survival Neuronal Survival & Plasticity BDNF_Gene->Neuronal_Survival CREB_n p-CREB CREB_n->BDNF_Gene

Caption: Potential neuroprotective signaling pathway activated by Angelol B.

Anticancer Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell proliferation and survival, and its inhibition is a common strategy in cancer therapy. Coumarins have been shown to interfere with this pathway.

Anticancer_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth AngelolB Angelol B AngelolB->PI3K AngelolB->Akt

Caption: Hypothesized anticancer signaling pathway inhibited by Angelol B.

References

Technical Support Center: Angelol B Experimental Variability and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Angelol B and similar natural compounds. Angelol B is a coumarin (B35378) isolated from the roots of Angelica pubescens f. biserrata[1]. While specific experimental data on Angelol B is limited, this guide draws on established principles of experimental variability and reproducibility for natural products in cell-based assays. For illustrative purposes, we will also refer to Ingenol-3-Angelate (I3A), a well-characterized diterpene ester from Euphorbia peplus, which shares some functional similarities as a modulator of key signaling pathways[2]. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My IC50 values for Angelol B are inconsistent between experiments. What are the potential causes?

Inconsistent IC50 values are a common issue in cell-based assays and can arise from several factors:

  • Cell-Related Variability :

    • Cell Passage Number : Using cells with high passage numbers can lead to genetic drift and altered phenotypes, affecting their response to treatment[3]. It is advisable to use cells within a consistent and low passage range.

    • Cell Seeding Density : The initial number of cells seeded can significantly impact the outcome of viability assays. Inconsistent seeding density can lead to variability in cell growth and confluence, which in turn affects the calculated IC50 value[4].

    • Cell Health and Viability : Ensure that the cells used for the experiment are healthy and in the logarithmic growth phase.

  • Compound-Related Variability :

    • Stock Solution Stability : Ensure the stability of your Angelol B stock solution. Improper storage can lead to degradation of the compound. It is recommended to aliquot the stock solution and store it at the recommended temperature, avoiding repeated freeze-thaw cycles.

    • Compound Purity : The purity of the natural product can vary between batches, which can affect its biological activity.

  • Assay-Specific Variability :

    • Incubation Time : The duration of drug exposure can influence the IC50 value. Ensure that the incubation time is consistent across all experiments[5].

    • Reagent Variability : Use fresh reagents and ensure that the lots of media, serum, and other critical reagents are consistent.

    • Pipetting Errors : Inaccurate pipetting can introduce significant variability, especially when preparing serial dilutions of the compound[3][6].

Q2: I am observing high background in my Western blot when probing for proteins in a signaling pathway affected by Angelol B. What can I do?

High background in Western blotting can obscure the detection of your protein of interest. Here are some common causes and solutions:

  • Insufficient Blocking :

    • Solution : Increase the blocking time and/or the concentration of the blocking agent (e.g., 5% non-fat milk or BSA)[7]. Ensure the blocking buffer is fresh.

  • Antibody Concentration Too High :

    • Solution : Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with low background[8].

  • Inadequate Washing :

    • Solution : Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies[8]. Adding a detergent like Tween-20 to the wash buffer can also help.

  • Non-Specific Binding of Secondary Antibody :

    • Solution : Run a control lane with only the secondary antibody to check for non-specific binding[7]. If non-specific bands appear, consider using a pre-adsorbed secondary antibody.

Q3: My qPCR results show poor amplification efficiency for my target genes after Angelol B treatment. What could be the reason?

Poor amplification efficiency in qPCR can lead to inaccurate quantification of gene expression. Common causes include:

  • Poor RNA Quality :

    • Solution : Ensure that the RNA isolated from your cells is of high quality and integrity. Check the 260/280 and 260/230 ratios and run the RNA on a gel to check for degradation[9].

  • Presence of PCR Inhibitors :

    • Solution : PCR inhibitors can be carried over from the RNA isolation or cDNA synthesis steps. Diluting the cDNA template can sometimes help to mitigate the effect of inhibitors[10].

  • Suboptimal Primer Design :

    • Solution : Ensure that your primers are specific to the target gene and have an appropriate melting temperature. Redesigning primers to a different region of the target sequence may be necessary[11].

  • Incorrect Annealing Temperature :

    • Solution : Optimize the annealing temperature for your primers using a temperature gradient qPCR run.

Q4: I am having trouble getting reproducible colonies in my clonogenic assay after treating with Angelol B. What should I check?

Reproducibility in clonogenic assays depends on careful technique and optimized conditions:

  • Inaccurate Cell Counting and Seeding :

    • Solution : Ensure accurate cell counting, and be precise with cell seeding. Even small variations in the initial number of cells can lead to large differences in colony formation[12].

  • Suboptimal Growth Conditions :

    • Solution : Ensure that the cells have optimal growth conditions, including the appropriate medium, serum concentration, and incubation time. The incubation period should be long enough for colonies to form but not so long that they merge[13].

  • Fixation and Staining Issues :

    • Solution : Use a consistent fixation and staining protocol. Methanol is commonly used for fixation, followed by staining with crystal violet[14].

Troubleshooting Guides

MTT Assay Troubleshooting
Problem Potential Cause Recommended Solution
High variability between replicate wells Uneven cell seedingEnsure a homogenous cell suspension before seeding. Mix the cell suspension between pipetting. Use a multichannel pipette carefully[4].
Edge effects in the 96-well plateAvoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Incomplete formazan (B1609692) solubilizationEnsure complete dissolution of formazan crystals by gentle shaking and allowing sufficient incubation time with the solubilization buffer (e.g., DMSO)[4].
Low signal or absorbance values Low cell number or low metabolic activityIncrease the initial cell seeding density. Ensure cells are in the logarithmic growth phase.
Insufficient incubation with MTT reagentOptimize the incubation time with the MTT reagent (typically 2-4 hours).
High background absorbance Contamination of media or reagentsUse fresh, sterile reagents. Check for microbial contamination in the cell culture.
Interference from the test compoundRun a control with the compound in cell-free media to check for direct reduction of MTT by the compound.
Western Blot Troubleshooting
Problem Potential Cause Recommended Solution
No signal Inefficient protein transferCheck transfer efficiency by staining the membrane with Ponceau S after transfer[15].
Primary or secondary antibody not workingUse a positive control to validate the antibodies. Ensure the antibodies are stored correctly.
Low protein expressionLoad more protein onto the gel. Use a more sensitive detection reagent.
Non-specific bands Antibody concentration too highReduce the concentration of the primary and/or secondary antibody[7].
Cross-reactivity of the antibodyUse a more specific antibody. Perform a BLAST search to check for potential cross-reactivity of the immunogen sequence.
Sample degradationPrepare fresh lysates and add protease inhibitors[7].
Uneven bands or "smiling" Uneven gel polymerizationEnsure the gel is poured evenly and allowed to polymerize completely.
High voltage during electrophoresisRun the gel at a lower voltage for a longer period.

Quantitative Data Summary

As specific quantitative data for Angelol B is not widely available, the following table presents IC50 values for Ingenol-3-Angelate (I3A) in different cancer cell lines as an example of how to present such data.

Compound Cell Line Cancer Type Assay IC50 Value (µM) Reference
Ingenol-3-Angelate (I3A)A2058MelanomaMTT38[16]
Ingenol-3-Angelate (I3A)HT144MelanomaMTT46[16]

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of Angelol B (or other test compounds) and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition : After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization : Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Clonogenic Assay
  • Cell Seeding : Seed a low number of cells (e.g., 200-1000 cells/well) in a 6-well plate and allow them to attach.

  • Compound Treatment : Treat the cells with the test compound for a specific duration.

  • Incubation : Remove the compound-containing medium, wash the cells, and add fresh medium. Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible.

  • Fixation and Staining : Wash the colonies with PBS, fix them with a fixing solution (e.g., methanol:acetic acid, 3:1), and stain with a staining solution (e.g., 0.5% crystal violet).

  • Colony Counting : Count the number of colonies in each well.

  • Data Analysis : Calculate the plating efficiency and survival fraction to assess the long-term effect of the compound on cell proliferation.

Visualizations

Signaling Pathways

Angelol B may modulate key signaling pathways involved in cell survival and inflammation. Ingenol-3-Angelate, for example, is known to activate Protein Kinase C (PKC) and modulate the NF-κB pathway[2][16].

PKC_Signaling_Pathway cluster_membrane extracellular Angelol B / I3A pkc PKC Activation extracellular->pkc membrane Cell Membrane downstream Downstream Effectors (e.g., MAPK, NF-κB) pkc->downstream response Cellular Response (Apoptosis, Proliferation) downstream->response

Caption: Simplified Protein Kinase C (PKC) activation pathway.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus stimulus Stimulus (e.g., Cytokines, Angelol B) receptor Receptor stimulus->receptor ikk IKK Complex Activation receptor->ikk ikb IκB Phosphorylation & Degradation ikk->ikb nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocation transcription Gene Transcription (Inflammation, Survival)

Caption: Overview of the canonical NF-κB signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture treatment Compound Treatment (Angelol B) start->treatment viability Cell Viability (MTT Assay) treatment->viability proliferation Proliferation (Clonogenic Assay) treatment->proliferation protein Protein Expression (Western Blot) treatment->protein gene Gene Expression (qPCR) treatment->gene analysis Data Analysis & Interpretation viability->analysis proliferation->analysis protein->analysis gene->analysis end Conclusion analysis->end

Caption: General experimental workflow for studying Angelol B.

References

Validation & Comparative

A Comparative Analysis of Angelol B and Other Angelica Coumarins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Angelol B and other coumarins derived from Angelica species. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to facilitate further research and development.

Coumarins, a diverse class of benzopyrone compounds, are abundant in various species of the Angelica genus and have garnered significant attention for their wide range of pharmacological properties. Among these, Angelol B, an angelol-type coumarin (B35378), has been investigated for its biological activities. This guide provides a comparative overview of the reported activities of Angelol B alongside other prominent coumarins from Angelica species, focusing on anti-platelet, anti-cancer, anti-inflammatory, and neuroprotective effects.

Anti-Platelet Aggregation Activity

A direct comparative study on angelol-type coumarins isolated from Angelica pubescence f. biserrata has provided quantitative data on their inhibitory effects on human platelet aggregation. Angelol B demonstrated notable activity, particularly against arachidonic acid-induced aggregation.

CompoundArachidonic Acid-Induced Aggregation IC50 (µM)ADP-Induced Aggregation IC50 (µM)
Angelol B 11.4 >100
Angelol C28.5>100
Angelol D12.5>100
Angelol G14.3>100
Angelol K19.7>100
Angelol L22.5>100
Aspirin (Control)28.9-

Caption: Comparative inhibitory effects of angelol-type coumarins on platelet aggregation.

Experimental Protocol: Platelet Aggregation Assay

Platelet-rich plasma (PRP) is prepared from fresh human blood anticoagulated with sodium citrate. The platelet count in the PRP is adjusted to a standard concentration. Platelet aggregation is induced by adding agonists such as arachidonic acid or adenosine (B11128) diphosphate (B83284) (ADP). The change in light transmittance through the PRP suspension, which increases as platelets aggregate, is measured using a platelet aggregometer. The concentration of the test compound that inhibits 50% of the aggregation (IC50) is then determined.

Anti-Cancer Activity

CompoundCell LineIC50 (µM)
ImperatorinHT-29 (Colon Cancer)- (showed anti-proliferative activity)
OstholeMDA-MB-231 (Breast Cancer)90.66[1]
BT-549 (Breast Cancer)77.19[1]
MDA-MB-468 (Breast Cancer)70.65[1]
MCF-7 (Breast Cancer)122.0[1]
Decursinol AngelatePC-3 (Prostate Cancer)13.63[2]
B16F10 (Melanoma)- (inhibited proliferation dose-dependently)[3]
IsoimperatorinHuh7 (Hepatocellular Carcinoma)- (suppressed viability)[4]
Hep3B (Hepatocellular Carcinoma)- (suppressed viability)[4]
Angedahurin AMG-63 (Osteosarcoma)7.2[5]

Caption: Cytotoxic activity of various Angelica coumarins against different cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6] Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Following treatment, MTT solution is added to each well.[6] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically around 570 nm).[6] The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Signaling Pathway: Apoptosis Induction by Decursinol Angelate

Decursinol angelate has been shown to induce apoptosis in cancer cells through the intrinsic pathway.[2][7][8] This involves the regulation of pro- and anti-apoptotic proteins, leading to the activation of caspases.

G DA Decursinol Angelate Bcl2 Bcl-2 (Anti-apoptotic) DA->Bcl2 Bax Bax (Pro-apoptotic) DA->Bax Mito Mitochondrion CytC Cytochrome c Mito->CytC release Bcl2->Mito inhibition Bax->Mito permeabilization Casp9 Caspase-9 CytC->Casp9 activation Casp3 Caspase-3 Casp9->Casp3 activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by Decursinol Angelate.

Anti-Inflammatory Activity

Quantitative data on the anti-inflammatory activity of Angelol B is currently limited. However, a range of other coumarins from Angelica species have been evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common in vitro model for inflammation.

CompoundNO Production Inhibition IC50 (µM)
Andafocoumarin A19.7
Andafocoumarin B13.9
Edulisin IIPotent Inhibition (IC50 not specified)[9]
DecursidinPotent Inhibition (IC50 not specified)[9]
Osthole- (Inhibited NO production)[10]

Caption: Inhibitory effects of various Angelica coumarins on NO production.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

RAW 264.7 macrophage cells are cultured in 96-well plates and pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour).[11] The cells are then stimulated with LPS (lipopolysaccharide) to induce an inflammatory response, including the production of nitric oxide (NO).[11] After a 24-hour incubation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.[11] The Griess reagent reacts with nitrite to form a colored azo compound, and the absorbance is measured spectrophotometrically (around 540 nm). The IC50 value is determined as the concentration of the compound that inhibits NO production by 50%.

Signaling Pathway: Osthole Inhibition of the NF-κB Pathway

Osthole has been reported to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.[10][12]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylation & degradation NFkB NF-κB (p65/p50) IkB->NFkB inhibition Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Genes Osthole Osthole Osthole->IKK G Start Seed Neuronal Cells (e.g., HT22) Incubate1 Incubate 24h Start->Incubate1 Pretreat Pre-treat with Coumarins Incubate1->Pretreat Glutamate Induce Excitotoxicity with Glutamate Pretreat->Glutamate Incubate2 Incubate 12-24h Glutamate->Incubate2 Assess Assess Cell Viability (e.g., MTT Assay) Incubate2->Assess End Determine Neuroprotection Assess->End

References

A Comparative Analysis of the Anti-inflammatory Effects of Imperatorin and Angelol B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anti-inflammatory agents, natural compounds derived from medicinal plants have emerged as a promising frontier. Among these, furanocoumarins isolated from plants of the Angelica genus have garnered significant attention. This guide provides a detailed comparison of the anti-inflammatory properties of two such furanocoumarins: Imperatorin and Angelol B. While extensive research has elucidated the mechanisms of Imperatorin, data on Angelol B remains comparatively limited. This document summarizes the available experimental data, outlines key experimental protocols, and visualizes the involved signaling pathways to offer a comprehensive resource for the scientific community.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the available quantitative data for Imperatorin's inhibitory effects on various inflammatory markers. Due to a lack of available experimental data for Angelol B in the searched literature, a direct quantitative comparison is not possible at this time.

Table 1: Inhibitory Effects of Imperatorin on Inflammatory Mediators

Inflammatory MediatorCell Line/ModelStimulantIC50 / InhibitionReference
Nitric Oxide (NO)RAW 264.7 MacrophagesLPSIC50: 8.8-9.8 μM (for related dimeric furanocoumarins)[1]
Prostaglandin (B15479496) E2 (PGE2)Rat Peritoneal MacrophagesLPSPotent Inhibition[2]
TNF-αLPS-induced endotoxemic miceLPSSignificant reduction[2]
IL-6LPS-induced endotoxemic miceLPSSignificant reduction[2]
IL-1βLPS-induced endotoxemic miceLPSSignificant reduction[2]
iNOS Protein ExpressionRAW 264.7 MacrophagesLPSSignificant downregulation[2]
COX-2 Protein ExpressionRAW 264.7 MacrophagesLPSSignificant downregulation[2]

Note: LPS refers to Lipopolysaccharide, a potent inducer of inflammation in experimental models. IC50 represents the half-maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are summaries of common experimental protocols used to assess the anti-inflammatory effects of compounds like Imperatorin.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite (B80452), in cell culture supernatants.

  • Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Imperatorin) for a specified period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding a stimulant, typically Lipopolysaccharide (LPS), to the cell culture medium.

  • Incubation: The cells are incubated for a further 24 hours.

  • Nitrite Measurement: An aliquot of the cell culture supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Quantification: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.

Cytokine Level Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique to quantify the levels of specific pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants or serum.

  • Sample Collection: Supernatants from cell cultures or serum from animal models are collected after treatment with the test compound and/or inflammatory stimulant.

  • Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

  • Incubation: The samples and standards are added to the wells and incubated.

  • Detection: A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is added.

  • Substrate Addition: A substrate for the enzyme is added, leading to a color change.

  • Quantification: The absorbance is measured, and the cytokine concentration is calculated from a standard curve.

Western Blot Analysis for iNOS and COX-2 Expression

Western blotting is employed to detect and quantify the expression levels of specific proteins, such as the pro-inflammatory enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), in cell lysates.

  • Cell Lysis: Cells are treated as described above, then harvested and lysed to extract total proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for iNOS or COX-2, followed by incubation with a secondary antibody conjugated to an enzyme.

  • Detection: A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system. The band intensity is quantified using densitometry software.

Signaling Pathway Analysis

Imperatorin exerts its anti-inflammatory effects by modulating key intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

G cluster_0 Imperatorin's Anti-inflammatory Mechanism cluster_1 MAPK Pathway cluster_2 NF-κB Pathway LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK IKK IKK TLR4->IKK Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) p38->Inflammatory_Genes ERK->Inflammatory_Genes JNK->Inflammatory_Genes IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus translocates NFκB_nucleus->Inflammatory_Genes activates Imperatorin Imperatorin Imperatorin->p38 inhibits Imperatorin->ERK inhibits Imperatorin->IKK inhibits G cluster_workflow Experimental Workflow for Anti-inflammatory Assessment cluster_assays Assays start Cell Seeding (e.g., RAW 264.7) pretreatment Pre-treatment with Test Compound start->pretreatment stimulation Inflammatory Stimulation (e.g., LPS) pretreatment->stimulation incubation Incubation (e.g., 24h) stimulation->incubation griess Griess Assay (NO) incubation->griess elisa ELISA (Cytokines) incubation->elisa western Western Blot (iNOS, COX-2) incubation->western data_analysis Data Analysis (IC50, etc.) griess->data_analysis elisa->data_analysis western->data_analysis

References

Unveiling the Antimicrobial Action of Angelol B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative antimicrobial mechanism of Angelol B, a phytochemical derived from plants of the Angelica genus.[1] While direct and extensive research on Angelol B's specific mode of action is emerging, this document extrapolates from the known antimicrobial mechanisms of structurally related compounds and proposes a framework for its validation. By presenting established experimental protocols and comparative data from similar molecules, this guide aims to equip researchers with the necessary tools to investigate and validate the antimicrobial properties of Angelol B and other novel natural products.

Proposed Antimicrobial Mechanism of Angelol B

Angelol B is believed to exert its antimicrobial effects primarily through the disruption of microbial cell walls and membranes, leading to cell lysis and death.[1] This mechanism is common among various phytochemicals, including terpenoids and phenylpropanoids, which are known for their ability to intercalate into the lipid bilayer of cell membranes, thereby altering their fluidity and permeability.[2][3]

The proposed cascade of events for Angelol B's antimicrobial activity is as follows:

  • Initial Interaction: Angelol B, being a lipophilic compound, likely interacts with the outer membrane of Gram-negative bacteria or the peptidoglycan layer of Gram-positive bacteria.

  • Membrane Disruption: The compound is hypothesized to penetrate the lipid bilayer, causing a disorganization of the membrane structure. This disruption increases membrane permeability.

  • Ion Leakage and Depolarization: The compromised membrane integrity leads to the leakage of essential ions and small molecules, resulting in the dissipation of the membrane potential.

  • Inhibition of Cellular Processes: The loss of membrane potential and the leakage of cellular components disrupt critical cellular processes, such as ATP synthesis and nutrient transport.

  • Cell Death: The culmination of these events leads to the inhibition of microbial growth and ultimately, cell death.

This proposed mechanism is supported by studies on xanthoangelol, a related compound, which has been shown to destroy bacterial cell membranes, leading to the leakage of intracellular contents.

Comparative Antimicrobial Efficacy

To contextualize the potential of Angelol B, it is crucial to compare its antimicrobial activity with that of other known antimicrobial agents. While specific Minimum Inhibitory Concentration (MIC) values for Angelol B are not yet widely reported, the following table presents typical MIC ranges for other phytochemicals against common bacterial and fungal strains. These values serve as a benchmark for future validation studies of Angelol B.

Compound/AgentStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)Reference
Thymol 250 - 1000250 - 1000125 - 500[4]
Carvacrol 125 - 500125 - 50062.5 - 250[3]
Xanthoangelol Derivative (9h) 4 - 8>64Not Reported[2]
Amphotericin B Not ApplicableNot Applicable0.25 - 2[5][6]
Ciprofloxacin 0.25 - 10.015 - 0.5Not Applicable[1]

Experimental Protocols for Mechanism Validation

The following are detailed methodologies for key experiments to validate the proposed antimicrobial mechanism of Angelol B.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Protocol:

  • Preparation of Inoculum: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture.

  • Serial Dilutions: The test compound (Angelol B) is serially diluted in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Reading Results: The MIC is determined as the lowest concentration of the compound that shows no visible growth.

Cell Membrane Integrity Assay

This assay assesses the ability of the test compound to damage the microbial cell membrane, leading to the leakage of intracellular components.

Protocol:

  • Bacterial/Fungal Culture: Grow the microorganism to the mid-logarithmic phase.

  • Treatment: Treat the cells with Angelol B at its MIC and multiples of its MIC. A negative control (untreated cells) and a positive control (e.g., a known membrane-disrupting agent) should be included.

  • Staining: Stain the cells with a combination of fluorescent dyes, such as SYTO 9 and propidium (B1200493) iodide (PI). SYTO 9 stains all cells (live and dead), while PI only enters cells with compromised membranes.

  • Microscopy: Observe the cells under a fluorescence microscope. An increase in PI-stained cells in the treated group compared to the control indicates membrane damage.

Membrane Potential Assay

This assay measures the change in the electrical potential across the microbial cell membrane upon treatment with the test compound.

Protocol:

  • Cell Preparation: Prepare a suspension of microbial cells in a suitable buffer.

  • Dye Loading: Load the cells with a membrane potential-sensitive fluorescent dye, such as DiSC3(5).

  • Baseline Measurement: Measure the baseline fluorescence of the cell suspension.

  • Treatment: Add Angelol B to the cell suspension and monitor the change in fluorescence over time. Depolarization of the membrane potential will cause an increase in fluorescence.

Visualizing the Validation Workflow and Proposed Mechanism

The following diagrams, generated using Graphviz, illustrate the experimental workflow for validating Angelol B's antimicrobial mechanism and the proposed signaling pathway of its action.

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_validation Validation & Comparison mic MIC Determination membrane_integrity Membrane Integrity Assay (SYTO 9 / PI Staining) mic->membrane_integrity Informs concentration membrane_potential Membrane Potential Assay (DiSC3(5) Dye) mic->membrane_potential Informs concentration cell_morphology Cell Morphology Analysis (SEM / TEM) mic->cell_morphology Informs concentration time_kill Time-Kill Kinetics membrane_integrity->time_kill membrane_potential->time_kill cell_morphology->time_kill comparison Comparison with Standard Antibiotics time_kill->comparison

Caption: Experimental workflow for validating the antimicrobial mechanism of Angelol B.

proposed_mechanism angelol_b Angelol B cell_membrane Microbial Cell Membrane angelol_b->cell_membrane Interacts with disruption Membrane Disruption & Increased Permeability cell_membrane->disruption depolarization Membrane Depolarization disruption->depolarization ion_leakage Ion & ATP Leakage disruption->ion_leakage inhibition Inhibition of Cellular Processes depolarization->inhibition ion_leakage->inhibition cell_death Cell Death inhibition->cell_death

Caption: Proposed antimicrobial mechanism of action for Angelol B.

Conclusion

While further direct experimental evidence is required to definitively elucidate the antimicrobial mechanism of Angelol B, the available data on related phytochemicals provides a strong foundation for a proposed mechanism centered on cell membrane disruption. The experimental protocols and comparative data presented in this guide offer a clear roadmap for researchers to validate this hypothesis. The continued investigation of natural products like Angelol B is paramount in the search for novel antimicrobial agents to combat the growing threat of antibiotic resistance.

References

Head-to-Head Comparison: Angelol B and Osthole in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of Angelol B and Osthole (B1677514) for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the biological activities of two natural compounds, Angelol B and Osthole. Drawing from a wide range of preclinical studies, this report summarizes their anti-inflammatory, anti-cancer, and neuroprotective effects, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing key signaling pathways.

Summary of Biological Activities

Angelol B, a phytochemical found in plants of the Angelica genus, has demonstrated antimicrobial properties and is being explored for its potential to modulate immune responses and inflammatory pathways.[1] In contrast, Osthole, a coumarin (B35378) derivative isolated from Cnidium monnieri and Angelica pubescens, has been extensively studied and shown to possess a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[2][3][4]

Data Presentation

Table 1: Anti-inflammatory Activity
CompoundAssayCell Line/ModelIC50 / Effective ConcentrationReference
Osthole IL-6 InhibitionJ774A Mouse MacrophagesIC50: 4.57 µM (for derivative 7m)[5][6]
TNF-α ProductionHuman Blood Cells73-80% inhibition at 10 µg/ml (for derivatives)[7]
Carrageenan-induced EdemaMice56.5% and 68.3% inhibition (for derivatives)[7]
Angelol B Carrageenan-induced EdemaRatsAnti-inflammatory activity demonstrated[8]

Note: Data for Angelol B's anti-inflammatory IC50 is limited in the reviewed literature.

Table 2: Anti-Cancer Activity (IC50 Values)
CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Osthole FaDuHead and Neck Squamous Cell122.35 ± 11.63 (24h), 93.36 ± 8.71 (48h)[9]
A549Lung Cancer188.5[9]
OVCAR3Ovarian Cancer73.58[9]
A2780Ovarian Cancer75.24[9]
ES2, OV90Ovarian Cancer~20[9]
JECEndometrial CancerEffective at 200 µM[9]
Ishikawa, KLEEndometrial CancerEffective at 50, 100, 200 µM[9]
FM55P, FM55M2MelanomaHigher activity than other coumarins[9]
A431Squamous Carcinoma23.2[9]
Prostate Cancer CellsProstate Cancer24.8[9]
Breast Cancer CellsBreast Cancer42.4[9]
Lung Cancer CellsLung Cancer46.2[9]
Angelol B Data Not Available---
Table 3: Neuroprotective Effects
CompoundModelKey FindingsReference
Osthole Glutamate-induced apoptosis in HT22 cellsEnhanced cell viability, suppressed apoptosis[10]
APP/PS1 transgenic mice (Alzheimer's model)Improved memory and cognition, reduced Aβ deposition[10]
L-glutamate-induced SH-SY5Y cellsInhibited cell death, decreased apoptosis-related proteins[11]
Drosophila model of Alzheimer's DiseaseAmeliorated disease symptoms, lowered oxidative stress[12]
Angelol B Data Not Available--

Experimental Protocols

Anti-inflammatory Assays

In Vitro Inhibition of IL-6 and TNF-α Production: Mouse macrophage cell lines (e.g., J774A or RAW264.7) or human peripheral blood mononuclear cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[5][6][7] The cells are co-treated with varying concentrations of the test compound (Osthole or its derivatives). After a specified incubation period, the concentration of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). The IC50 value, the concentration at which the compound inhibits 50% of the cytokine production, is then calculated.[6]

In Vivo Carrageenan-Induced Paw Edema: An acute inflammatory response is induced in rodents (e.g., mice or rats) by injecting a solution of carrageenan into the sub-plantar surface of the hind paw.[7][8] The test compound (Angelol B, Osthole, or its derivatives) is administered, typically intraperitoneally, prior to the carrageenan injection. The volume of the paw is measured at various time points after the induction of inflammation using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group to that of a control group that received only the vehicle.[7]

Anti-Cancer Assays

Cell Viability and IC50 Determination: Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a range of concentrations of the test compound (e.g., Osthole). After a defined incubation period (typically 24, 48, or 72 hours), cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13] The absorbance is measured with a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[13]

Neuroprotection Assays

In Vitro Neurotoxicity Models: Neuronal cell lines (e.g., HT22 or SH-SY5Y) are exposed to a neurotoxin such as L-glutamic acid to induce apoptosis and oxidative stress.[10][11] Cells are pre-incubated with the test compound (Osthole) for a specific duration before the addition of the neurotoxin. Cell viability is assessed using methods like the MTT assay. Apoptosis can be quantified by measuring the activity of caspases (e.g., caspase-3, -8, and -9) and analyzing the expression of apoptosis-related proteins like Bcl-2 and Bax via Western blotting.[10][11]

In Vivo Models of Neurodegenerative Disease: Transgenic animal models that mimic human neurodegenerative diseases, such as the APP/PS1 mouse model for Alzheimer's disease, are utilized.[10] The test compound (Osthole) is administered to the animals over a specified period. Behavioral tests, such as the Morris water maze, are conducted to assess cognitive functions like learning and memory. Post-mortem, brain tissues are analyzed for pathological hallmarks of the disease, such as the deposition of β-amyloid plaques and neurofibrillary tangles, using immunohistochemistry and ELISA.[10]

Signaling Pathways and Mechanisms of Action

Angelol B

The precise signaling pathways modulated by Angelol B are not yet well-defined in the available literature. Its primary described mechanism is as an antimicrobial agent that disrupts microbial cell walls, leading to cell lysis.[1] Further research is needed to elucidate its effects on inflammatory and immune signaling cascades.

Angelol_B_Mechanism Angelol B Angelol B Microbial Cell Wall Microbial Cell Wall Angelol B->Microbial Cell Wall Disrupts Cell Lysis Cell Lysis Microbial Cell Wall->Cell Lysis Leads to Inhibition of Microbial Growth Inhibition of Microbial Growth Cell Lysis->Inhibition of Microbial Growth

Proposed antimicrobial mechanism of Angelol B.
Osthole

Osthole has been shown to modulate multiple key signaling pathways involved in inflammation, cancer progression, and neuroprotection.

Anti-inflammatory Effects: Osthole exerts its anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4][14] It can block the phosphorylation of key proteins in these cascades, such as p38 and JNK, leading to a reduction in the production of pro-inflammatory cytokines.[3][6]

Osthole_Anti_Inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (p38, JNK) TLR4->MAPK_Pathway IKK IKK TLR4->IKK IκB IκB IKK->IκB Phosphorylates NF_kB NF-κB IκB->NF_kB Releases NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Translocates Osthole_Block_MAPK Osthole_Block_MAPK->MAPK_Pathway Osthole_Block_NFkB Osthole_Block_NFkB->IKK Inflammatory_Genes Pro-inflammatory Gene Transcription NF_kB_nucleus->Inflammatory_Genes Activates Osthole Osthole Osthole->Osthole_Block_MAPK Osthole->Osthole_Block_NFkB

Osthole's inhibition of NF-κB and MAPK pathways.

Anti-Cancer Effects: In cancer cells, Osthole has been found to inhibit the PI3K/Akt signaling pathway, which is crucial for cell proliferation, survival, and migration.[9] By downregulating this pathway, Osthole can induce cell cycle arrest and apoptosis in various cancer cell types.

Osthole_Anti_Cancer_Pathway Growth_Factors Growth_Factors Receptor Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Proliferation Cell Proliferation & Survival Akt->Cell_Proliferation Promotes Osthole_Block Osthole_Block->PI3K Osthole Osthole Osthole->Osthole_Block

Osthole's inhibition of the PI3K/Akt signaling pathway.

Neuroprotective Effects: The neuroprotective actions of Osthole are associated with its ability to modulate oxidative stress, particularly through the Nrf2 signaling pathway, and to activate pro-survival pathways like PI3K/Akt/GSK-3β.[3][10] It has also been shown to upregulate microRNA-9, which plays a role in synaptic protection.[3]

Conclusion

The available preclinical data indicate that Osthole is a versatile compound with well-documented anti-inflammatory, anti-cancer, and neuroprotective properties, mediated through the modulation of key cellular signaling pathways. Angelol B, while showing promise as an antimicrobial agent, requires further extensive research to fully characterize its pharmacological profile and mechanisms of action in the contexts of inflammation, cancer, and neuroprotection. This comparative guide serves as a valuable resource for the scientific community to inform future research directions and drug development efforts.

References

Angelol B and its Analogs as Potential Positive Controls in Anti-inflammatory Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of anti-inflammatory research, the use of appropriate positive controls is paramount for the validation of experimental models and the reliable interpretation of results. While compounds like dexamethasone (B1670325) and diclofenac (B195802) are standards, the exploration of novel controls with distinct mechanisms of action is crucial for advancing drug discovery. This guide provides a comparative overview of Angelol B and its related angeloyl-containing compounds as potential positive controls in anti-inflammatory studies, supported by experimental data and detailed protocols.

Due to the limited availability of direct experimental data for Angelol B, this guide incorporates data from structurally related angeloyl compounds, such as Angelicin and 3'-angeloyl-cis-khellactone, to provide a broader perspective on the anti-inflammatory potential of this chemical class.

Comparison of Anti-inflammatory Activity

The following tables summarize the available quantitative data on the anti-inflammatory activity of angeloyl-containing compounds compared to the widely used positive controls, dexamethasone and diclofenac.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineInducerIC50Citation
3'-angeloyl-cis-khellactoneMouse Peritoneal MacrophagesLipopolysaccharide (LPS)82 µM[1]
DexamethasoneJ774 MacrophagesLipopolysaccharide (LPS)Dose-dependent inhibition (0.1-10 µM)
DiclofenacRAW 264.7 MacrophagesLipopolysaccharide (LPS)47.12 ± 4.85 µg/mL

Table 2: Inhibition of Pro-inflammatory Cytokines (TNF-α & IL-6)

CompoundCell Line/ModelCytokineEffectCitation
AngelicinRAW 264.7 cells & in vivo ALI modelTNF-α, IL-6Marked downregulation[2]
DexamethasoneHumanIL-1βIC50: 0.115 ± 0.028 µM
DexamethasoneHumanIL-6IC50: 0.063 ± 0.001 µM
DiclofenacTHP-1 cellsTNF-αDose-dependent inhibition

Table 3: Inhibition of Cyclooxygenase-2 (COX-2) Activity

CompoundCell TypeIC50Citation
DexamethasoneHuman Articular Chondrocytes0.0073 µM[3]
DiclofenacHuman Articular Chondrocytes0.63 µM[3]

Mechanism of Action: Targeting Key Inflammatory Pathways

Angeloyl-containing compounds, like Angelicin, have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of immune and inflammatory responses. Its activation leads to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. Angelicin has been demonstrated to inhibit the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent gene transcription.[2]

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_active->Proinflammatory_Genes induces Nucleus Nucleus Angelol_B Angelicin (Angeloyl Compound) Angelol_B->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by Angelicin.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It comprises a series of protein kinases that are activated in response to extracellular stimuli, leading to the production of inflammatory mediators. Angelicin has been shown to block the phosphorylation of p38 MAPK and JNK, two key components of this pathway.[2]

MAPK_Pathway Stress_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stress_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates p38_JNK p38 / JNK (MAPK) MAPKK->p38_JNK phosphorylates Inflammatory_Response Inflammatory Response (Cytokine production) p38_JNK->Inflammatory_Response activates Angelol_B Angelicin (Angeloyl Compound) Angelol_B->p38_JNK inhibits phosphorylation NO_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection Seed_Cells Seed RAW 264.7 cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound (e.g., Angelol B) or Positive Control Incubate_24h->Add_Compound Add_LPS Add LPS (1 µg/mL) Add_Compound->Add_LPS Incubate_18_24h Incubate for 18-24h Add_LPS->Incubate_18_24h Collect_Supernatant Collect Supernatant Incubate_18_24h->Collect_Supernatant Add_Griess Add Griess Reagent Collect_Supernatant->Add_Griess Measure_Absorbance Measure Absorbance at 540 nm Add_Griess->Measure_Absorbance ELISA_Workflow Start Start Coat_Plate Coat plate with capture antibody Start->Coat_Plate Wash1 Wash Coat_Plate->Wash1 Block Block with BSA Wash1->Block Wash2 Wash Block->Wash2 Add_Sample Add sample or standard Wash2->Add_Sample Incubate1 Incubate Add_Sample->Incubate1 Wash3 Wash Incubate1->Wash3 Add_Detection_Ab Add detection antibody Wash3->Add_Detection_Ab Incubate2 Incubate Add_Detection_Ab->Incubate2 Wash4 Wash Incubate2->Wash4 Add_Enzyme Add enzyme conjugate Wash4->Add_Enzyme Incubate3 Incubate Add_Enzyme->Incubate3 Wash5 Wash Incubate3->Wash5 Add_Substrate Add substrate Wash5->Add_Substrate Incubate4 Incubate (color development) Add_Substrate->Incubate4 Add_Stop Add stop solution Incubate4->Add_Stop Read_Plate Read absorbance Add_Stop->Read_Plate End End Read_Plate->End

References

Comparative Analysis of Angelol B (Ingenol 3-angelate) Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the In Vitro Efficacy of Angelol B

This guide provides a detailed comparison of the biological activity of Angelol B, identified as Ingenol (B1671944) 3-angelate (PEP005), against alternative therapeutic agents in various cancer cell lines. The data presented herein is compiled from multiple preclinical studies to offer a cross-validated perspective on its potential as an anti-cancer agent.

Executive Summary

Angelol B (Ingenol 3-angelate/PEP005) is a diterpene ester derived from the sap of the Euphorbia peplus plant.[1] It is a potent modulator of Protein Kinase C (PKC) isoenzymes, a family of proteins that play a critical role in cellular signaling pathways governing proliferation, differentiation, and apoptosis.[1] This guide focuses on its cytotoxic and pro-apoptotic activity in melanoma and colon cancer cell lines, benchmarked against standard-of-care chemotherapeutics.

Comparative Cytotoxicity: Angelol B vs. Standard Chemotherapies

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Angelol B (PEP005) in comparison to standard chemotherapeutic agents in melanoma and colon cancer cell lines.

Table 1: Comparative IC50 Values in Melanoma Cell Lines
Cell LineAngelol B (Ingenol 3-angelate) IC50 (µM)Dacarbazine (B1669748) (DTIC) IC50 (µM)Temozolomide (TMZ) IC50 (µM)
A205838[2]Not ReportedNot Reported
HT14446[2]Not ReportedNot Reported
SK-MEL-30Not Reported1095 (24h)[3]Not Reported
A375Not Reported1113 (72h)[4]943 (72h)[4]
MNT-1Not Reported>100 (48h)[5]Not Reported
Ab melanomaNot Reported~70 (72h)[6]Not Reported
Table 2: Comparative IC50 Values in Colon Cancer Cell Lines
Cell LineAngelol B (Ingenol 3-angelate) IC50 (µM)5-Fluorouracil (B62378) (5-FU) IC50 (µM)Oxaliplatin (B1677828) IC50 (µM)
Colo2050.01 (48h)[7]Not ReportedNot Reported
HCC299830.0 (48h)[7]Not ReportedNot Reported
HCT116120.0 (48h)[7]11.3 (72h)[8]0.64[9]
HT29140.0 (48h)[7]11.25 (120h)[8]0.58[9]
SW620Not Reported13 (48h)[10]1.13[11]
WiDrNot ReportedNot Reported0.13[11]
LS174TNot ReportedNot Reported0.19[11]
DLD-1Growth inhibited at 0.1 µM[12]Not Reported2.05[9]
SW480Growth inhibited at 0.001 µM[12]19.85 (48h)[13]0.49[9]

Mechanism of Action: PKC Modulation and Apoptosis Induction

Angelol B (PEP005) primarily functions by activating Protein Kinase C (PKC) isoforms.[1] This activation, particularly of PKCδ, can trigger downstream signaling cascades that lead to cell cycle arrest and apoptosis.[7][14] Studies have shown that PEP005 induces apoptosis in melanoma and colon cancer cells, a process characterized by the activation of caspases and DNA fragmentation.[2][14]

Visualizing the Experimental and Mechanistic Pathways

To better understand the methodologies and biological processes discussed, the following diagrams have been generated using the Graphviz DOT language.

G Experimental Workflow for Cross-Validation cluster_prep Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_culture Cancer Cell Lines (e.g., Melanoma, Colon) seeding Seed cells into 96-well plates cell_culture->seeding angelol_b Angelol B (PEP005) (Serial Dilutions) alt_drug1 Alternative Drug 1 (e.g., Dacarbazine) alt_drug2 Alternative Drug 2 (e.g., 5-FU) control Vehicle Control mtt_assay MTT Assay (Cell Viability) angelol_b->mtt_assay annexin_v Annexin V / PI Staining (Apoptosis Assay) angelol_b->annexin_v western_blot Western Blot (PKC Activation) angelol_b->western_blot alt_drug1->mtt_assay alt_drug2->mtt_assay control->mtt_assay control->annexin_v control->western_blot ic50 Calculate IC50 Values mtt_assay->ic50 apoptosis_quant Quantify Apoptotic Cells annexin_v->apoptosis_quant protein_exp Analyze Protein Expression western_blot->protein_exp comparison Comparative Analysis ic50->comparison apoptosis_quant->comparison protein_exp->comparison

Caption: Workflow for comparing Angelol B's activity.

G Angelol B (PEP005) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus angelol_b Angelol B (PEP005) pkc Protein Kinase C (PKCδ) angelol_b->pkc activates ras_raf Ras/Raf Pathway pkc->ras_raf activates pi3k_akt PI3K/AKT Pathway pkc->pi3k_akt inhibits mapk MAPK (ERK, JNK, p38) ras_raf->mapk activates apoptosis Apoptosis mapk->apoptosis cell_cycle_arrest Cell Cycle Arrest mapk->cell_cycle_arrest

Caption: Angelol B's mechanism of action via PKC modulation.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Researchers should optimize these protocols for their specific cell lines and laboratory conditions.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with serial dilutions of Angelol B (PEP005) and comparator drugs for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance at 490-570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of Angelol B (PEP005) or control for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[16][17]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blotting for PKC Activation

This technique is used to detect the phosphorylation or translocation of PKC isoforms, indicating their activation.

  • Cell Lysis: After treatment with Angelol B (PEP005), wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated PKCδ or total PKCδ overnight at 4°C.[18]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The data compiled in this guide demonstrate that Angelol B (Ingenol 3-angelate/PEP005) exhibits significant cytotoxic and pro-apoptotic activity in various melanoma and colon cancer cell lines. Its mechanism of action through the modulation of the PKC signaling pathway presents a distinct therapeutic approach compared to traditional DNA-damaging agents like dacarbazine and 5-fluorouracil. While the potency of Angelol B varies across different cell lines, in some cases, it shows comparable or superior activity to standard chemotherapies. Further research is warranted to explore its therapeutic potential in a clinical setting and to identify biomarkers that may predict sensitivity to this novel agent.

References

Comparative Analysis of Angelol B from Different Angelica Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Angelol B, a promising bioactive coumarin (B35378) found in various Angelica species. The content is curated to assist in research and drug development endeavors by presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Quantitative Analysis of Angelol B Content

The concentration of Angelol B varies significantly among different Angelica species. The following table summarizes the quantitative analysis of Angelol B and related compounds in eight medicinal Angelica species, as determined by High-Performance Liquid Chromatography (HPLC). This data is crucial for selecting species with high yields of the target compound for extraction and further research.

Angelica SpeciesAngelol A (mg/g)Angelol B (mg/g)Angelol G (mg/g)Angelol H (mg/g)
A. acutilobaNDNDNDND
A. biserrata0.21 ± 0.120.43 ± 0.170.31 ± 0.110.08 ± 0.07
A. dahuricaNDNDNDND
A. decursivaNDNDNDND
A. gigasNDNDNDND
A. polymorphaNDNDNDND
A. reflexaNDNDNDND
A. sinensisNDNDNDND
ND: Not Detected. Data extracted from a study on the chemical relationships among genetically authenticated medicinal species of the genus Angelica.

From this data, it is evident that among the tested species, Angelica biserrata is a significant source of Angelol B and its derivatives.

Biological Activities of Angelol B

Angelol B, primarily isolated from Angelicae Pubescentis Radix (the root of Angelica pubescens and Angelica biserrata), has demonstrated a range of biological activities, with anti-inflammatory effects being the most prominent.[1] While direct comparative studies on the bioactivity of Angelol B from different species are limited, research on extracts from various Angelica species suggests a broad therapeutic potential.

Anti-inflammatory Activity

Angelol B is a known anti-inflammatory agent.[1] Studies on the essential oils and extracts of various Angelica species, including A. pubescens, A. dahurica, and A. sinensis, have shown significant anti-inflammatory effects.[2][3] These effects are often attributed to the presence of coumarins like Angelol B. The anti-inflammatory action is believed to be mediated through the inhibition of key inflammatory pathways, such as the NF-κB signaling pathway.

Cytotoxic Activity
Neuroprotective Effects

Extracts from Angelica species, such as A. gigas and A. sinensis, have been shown to possess neuroprotective and cognitive-enhancing properties.[5][6] These effects are attributed to the antioxidant and anti-inflammatory properties of their bioactive constituents. While direct evidence for the neuroprotective role of Angelol B from different species is still emerging, its anti-inflammatory nature suggests a potential therapeutic role in neuroinflammatory conditions.

Experimental Protocols

Extraction and Quantification of Angelol B via HPLC

This protocol outlines a general method for the extraction and quantification of Angelol B from Angelica root samples.

Extraction:

  • Sample Preparation: Air-dry the roots of the Angelica species and grind them into a fine powder.

  • Solvent Extraction: Macerate the powdered root material with methanol (B129727) at room temperature.

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

HPLC Quantification:

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of (A) water with 0.1% formic acid and (B) acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a specified wavelength (e.g., 320 nm).

  • Quantification: Create a calibration curve using a certified reference standard of Angelol B. The concentration of Angelol B in the samples is determined by comparing their peak areas with the calibration curve.

In Vitro Anti-inflammatory Assay: Egg Albumin Denaturation Assay

This assay provides a simple and rapid method to screen for anti-inflammatory activity.

  • Preparation of Reagents:

    • Fresh hen's egg albumin.

    • Phosphate buffered saline (PBS, pH 6.4).

    • Test compound (Angelol B) dissolved in a suitable solvent.

    • Reference standard (e.g., Diclofenac sodium).

  • Assay Procedure:

    • Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of the test sample at various concentrations.

    • Incubate the mixture at 37°C for 15 minutes.

    • Induce protein denaturation by heating the mixture at 70°C for 5 minutes.

    • After cooling, measure the absorbance of the solution at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = ((Absorbance of Control - Absorbance of Test) / Absorbance of Control) x 100

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Plate cells (e.g., a relevant cancer cell line) in a 96-well plate and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Angelol B and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Neuroprotection Assay: SH-SY5Y Cell Model

The SH-SY5Y human neuroblastoma cell line is a common model for studying neuroprotective effects.

  • Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a neuronal phenotype using retinoic acid.

  • Induction of Neurotoxicity: Induce neurotoxicity using a neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-beta peptide.

  • Treatment: Co-treat the cells with the neurotoxin and various concentrations of Angelol B.

  • Assessment of Neuroprotection: Evaluate cell viability using the MTT assay or measure markers of apoptosis (e.g., caspase-3 activity) or oxidative stress (e.g., reactive oxygen species levels).

Signaling Pathways and Mechanisms of Action

NF-κB Signaling Pathway in Inflammation

Angelol B is suggested to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. Angelol B may interfere with this cascade, thereby reducing the production of inflammatory mediators.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates NF_kB NF_kB IkB->NF_kB sequesters IkB_p p-IkB IkB->IkB_p NF_kB_n NF-kB NF_kB->NF_kB_n translocates Proteasome Proteasome IkB_p->Proteasome degradation Angelol_B Angelol B Angelol_B->IKK inhibits DNA DNA NF_kB_n->DNA binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression activates

Caption: Angelol B inhibits the NF-κB signaling pathway.

Apoptosis Signaling Pathway

The cytotoxic effects of compounds like Angelol B are often mediated through the induction of apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process. Angelol B may trigger the intrinsic pathway by inducing mitochondrial dysfunction, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.

Apoptosis_Pathway Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Apoptosome Apoptosome Apaf1->Apoptosome forms Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 recruits Caspase9 Caspase-9 Procaspase9->Caspase9 activates Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Angelol B induces apoptosis via the intrinsic pathway.

PI3K/Akt Signaling Pathway in Neuroprotection

The PI3K/Akt signaling pathway is a crucial regulator of cell survival and is implicated in neuroprotection. Activation of this pathway by neurotrophic factors can inhibit apoptosis and promote neuronal survival. While the direct interaction of Angelol B with this pathway requires further investigation, its potential neuroprotective effects could be mediated through the modulation of PI3K/Akt signaling, leading to the inhibition of pro-apoptotic proteins and the activation of pro-survival factors.

PI3K_Akt_Pathway Receptor Receptor PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt recruits and activates Akt_p p-Akt Akt->Akt_p Pro_apoptotic Pro-apoptotic Proteins Akt_p->Pro_apoptotic inhibits Cell_Survival Cell_Survival Pro_apoptotic->Cell_Survival Angelol_B Angelol B Angelol_B->Akt_p potential modulation

Caption: Potential modulation of the PI3K/Akt neuroprotective pathway by Angelol B.

Conclusion

This guide provides a foundational comparative analysis of Angelol B from different Angelica species. The presented data highlights Angelica biserrata as a primary source of this compound. While the biological activities of Angelol B are promising, particularly its anti-inflammatory effects, further research is needed to conduct direct comparative studies of Angelol B isolated from various species to fully elucidate its therapeutic potential. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers and professionals in the field of natural product drug discovery.

References

Structure-Activity Relationship of Angelol B Analogs: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of natural products for novel therapeutic agents continues to be a vital area of research. Angelol B, a diterpenoid angelate, has garnered interest for its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1] Understanding the structure-activity relationship (SAR) of Angelol B and its analogs is crucial for optimizing their therapeutic potential and developing new drug candidates. This guide provides a comparative analysis of the biological activities of Angelol B analogs, supported by experimental data and detailed methodologies, to aid researchers in this endeavor.

While direct and extensive SAR studies on a broad series of Angelol B analogs are limited in publicly available literature, valuable insights can be gleaned from studies on structurally related ingenol (B1671944) angelates. Ingenol mebutate (ingenol-3-angelate), an ester of the diterpene ingenol, is a well-studied compound and serves as a pertinent proxy for understanding the SAR of this class of molecules.

Comparative Analysis of Cytotoxicity

The cytotoxic effects of Angelol B analogs are a primary focus for their potential application in oncology. Modifications to the core structure can significantly impact their potency and selectivity against cancer cell lines.

Table 1: Cytotoxic Activity of Ingenol Angelate Analogs against Human Cancer Cell Lines
CompoundModificationCell LineIC50 (µM)Reference
Ingenol Mebutate Angelate at C-3K562 (Chronic Myeloid Leukemia)~1[2]
A2058 (Melanoma)38[3]
HT144 (Melanoma)46[3]
AAI (3-O-angeloyl-20-O-acetyl ingenol) Acetylation at C-20K562More potent than Ingenol Mebutate at low concentrations[2]
Ingenol C (Ingenol-3-dodecanoate) Dodecanoate (B1226587) at C-3Esophageal Cancer Cell Lines6.6-fold more potent than Ingenol Mebutate[4]

Key Findings from Cytotoxicity Data:

  • Esterification at C-3 is crucial for activity: The presence of an angelate or other ester groups at the C-3 position of the ingenol backbone is a common feature among the active compounds.

  • Modification at C-20 enhances potency: Acetylation at the C-20 position, as seen in 3-O-angeloyl-20-O-acetyl ingenol (AAI), leads to a significant increase in cytotoxicity against the K562 cell line compared to ingenol mebutate.[2] This suggests that modifications at this position can improve the compound's stability or cellular uptake.

  • The nature of the C-3 ester influences potency: Replacing the angelate group with a longer dodecanoate chain (Ingenol C) resulted in a marked increase in efficacy against esophageal cancer cell lines.[4] This indicates that the lipophilicity and steric bulk of the ester side chain play a significant role in the cytotoxic activity.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate assessment of the biological activity of novel compounds.

Cytotoxicity Assay (MTS Assay)

This assay determines the number of viable cells in culture based on the reduction of a tetrazolium compound (MTS) by metabolically active cells.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., Angelol B analogs) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plates for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect specific proteins in a sample and is crucial for elucidating the mechanism of action of the compounds.

Methodology:

  • Cell Lysis: Treat cells with the test compounds for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-PKCδ, PKCδ, p-ERK, ERK, p-AKT, AKT, p-STAT3, STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental procedures can aid in understanding the structure-activity relationships.

Signaling Pathways Modulated by Angelol B Analogs

Studies on ingenol mebutate and its analog AAI have revealed their involvement in modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKC PKCδ ERK ERK PKC->ERK Activation Gene Gene Expression (Proliferation, Survival, Apoptosis) ERK->Gene AKT AKT AKT->Gene Inhibition of Apoptosis JAK JAK STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3->Gene Angelol_B Angelol B Analogs Angelol_B->PKC Activation Angelol_B->AKT Inhibition Angelol_B->JAK Inhibition

Caption: Signaling pathways affected by Angelol B analogs.

General Experimental Workflow for SAR Studies

The systematic evaluation of analogs involves a logical progression from synthesis to detailed mechanistic studies.

G cluster_0 Compound Generation cluster_1 Initial Screening cluster_2 Lead Identification cluster_3 Mechanism of Action Synthesis Synthesis of Angelol B Analogs Cytotoxicity Cytotoxicity Screening (e.g., MTS Assay) Synthesis->Cytotoxicity SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity->SAR_Analysis Signaling Signaling Pathway Analysis (Western Blot) SAR_Analysis->Signaling

Caption: Experimental workflow for SAR studies.

Conclusion

The available data on ingenol angelates provide a strong foundation for the structure-activity relationship studies of Angelol B and its analogs. Modifications at the C-3 and C-20 positions of the ingenol core have been shown to significantly influence cytotoxic activity. Future research should focus on the synthesis and evaluation of a wider range of Angelol B analogs with systematic structural variations to build a more comprehensive SAR model. This will enable the rational design of novel and more potent therapeutic agents for various diseases, including cancer. The experimental protocols and workflow outlined in this guide provide a robust framework for conducting such studies.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Angelol M

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, not only for personal safety but also for environmental protection. While Angelol M is a valuable compound in research, its proper disposal is crucial. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring compliance with safety regulations and fostering a secure laboratory environment.

Immediate Safety and Handling Precautions

Always wear the following Personal Protective Equipment (PPE) when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or glasses with side shields.To prevent eye contact with dust or splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.
Body Protection Laboratory coat.To protect personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To minimize inhalation of any potential dust or aerosols.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through your institution's designated hazardous waste program. Never dispose of this compound down the drain or in regular trash.

  • Waste Segregation and Collection :

    • Solid Waste : Collect any solid this compound waste, including contaminated items like weighing paper, pipette tips, and gloves, in a designated, compatible hazardous waste container. The container should be made of a material that does not react with the chemical and must have a secure, tightly fitting lid.

    • Liquid Waste : If this compound is in a solution, collect it in a separate, clearly labeled liquid hazardous waste container. Be mindful of solvent compatibility. If your institution requires segregation of halogenated and non-halogenated solvents, follow those specific guidelines. Do not mix this waste with other incompatible waste streams, such as strong acids or bases.

  • Labeling of Hazardous Waste :

    • Clearly label the hazardous waste container with the words "Hazardous Waste ".

    • Include the full chemical name: "This compound ".

    • List all constituents of the waste, including solvents and their approximate concentrations.

    • Indicate the date when the waste was first added to the container (the accumulation start date).

    • Ensure the appropriate hazard pictograms are visible on the label.

  • Storage of Waste :

    • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

    • This area should be at or near the point of generation and under the control of laboratory personnel.

    • Ensure the storage area is away from general lab traffic and incompatible materials.

  • Arranging for Disposal :

    • Once the container is full, or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) office to arrange for a pickup.

    • Follow their specific procedures for waste handover.

Spill Cleanup Protocol

In the event of an this compound spill, follow these steps:

  • Evacuate and Ventilate : If the spill is significant, evacuate the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE : Before cleaning the spill, don the full PPE as outlined in the table above.

  • Contain the Spill : For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand, or a commercial absorbent pad).

  • Clean the Area : After removing the bulk of the spill, decontaminate the area with a suitable solvent or cleaning agent. Collect all cleaning materials (e.g., contaminated wipes, absorbent pads) and place them in the hazardous waste container.

  • Dispose of Cleanup Materials : Seal the container, label it as hazardous waste containing this compound and the cleaning materials used, and arrange for its disposal through your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Start: this compound Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Labeling and Storage cluster_3 Final Disposal start Generate this compound Waste (Solid or Liquid) is_solid Is the waste solid? start->is_solid collect_solid Collect in a labeled solid hazardous waste container. is_solid->collect_solid Yes collect_liquid Collect in a labeled liquid hazardous waste container. is_solid->collect_liquid No label_waste Label container with: 'Hazardous Waste' 'this compound' Constituents & Date collect_solid->label_waste collect_liquid->label_waste store_waste Store in designated satellite accumulation area. label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_waste->contact_ehs disposal Proper Disposal by Licensed Facility contact_ehs->disposal

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and the EHS department for any additional requirements.

Personal protective equipment for handling Angelol M

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Angelol M" is a compound identified in chemical databases, but a comprehensive, publicly available Safety Data Sheet (SDS) with established occupational exposure limits is not readily accessible.[1] This guide is constructed based on the chemical's structure and general principles for handling potent, cytotoxic compounds.[2][3][4] This information is for guidance only and must be supplemented by a substance-specific risk assessment and the official SDS provided by the supplier.

This compound is a phytochemical compound found in plants like Campylotropis hirtella.[1] Its complex structure suggests it may have potent biological activity, necessitating careful handling to minimize exposure.[1] For the purposes of this guide, it will be treated as a potent cytotoxic compound, a substance that can be toxic to cells.[2][5]

Personal Protective Equipment (PPE)

The primary goal is to prevent dermal, ocular, and respiratory exposure. The level of PPE required depends on the specific procedure and the quantity of this compound being handled.

Table 1: PPE Requirements for Handling this compound

Task Gloves Eye/Face Protection Lab Coat/Gown Respiratory Protection
Storage & Transport (in sealed containers) Single pair, nitrileSafety glassesStandard lab coatNot typically required
Weighing (powder) Double pair, nitrileSafety goggles & face shieldDisposable, solid-front gownN-95 or N-100 respirator
Solution Preparation Double pair, nitrileSafety goggles & face shieldDisposable, solid-front gownRequired if not in a fume hood
In Vitro / Cell Culture Use Double pair, nitrileSafety glassesStandard lab coatNot required in a biosafety cabinet
Spill Cleanup (Small) Double pair, nitrileSafety goggles & face shieldDisposable, solid-front gownN-95 or N-100 respirator
Waste Disposal Double pair, nitrileSafety glassesStandard lab coatNot typically required

Note: Gloves should be changed every 30-60 minutes or immediately upon known contact.[6] Thicker, chemical-resistant gloves are recommended for prolonged tasks.

Operational Plan: Stock Solution Preparation

This protocol outlines the steps for safely preparing a 10 mM stock solution of this compound (Molecular Weight: 376.4 g/mol ) in a suitable solvent like DMSO.[1]

Protocol: Preparation of 10 mM this compound Stock Solution

  • Preparation:

    • Don all required PPE as specified in Table 1 for "Solution Preparation."

    • Perform the entire procedure within a certified chemical fume hood or a powder containment hood.

    • Cover the work surface with a disposable, plastic-backed absorbent pad.[7]

  • Weighing:

    • Carefully weigh 3.76 mg of this compound powder into a tared, disposable weigh boat.

    • Use anti-static tools to minimize powder dispersal.

  • Solubilization:

    • Carefully transfer the weighed powder into an appropriate sterile, conical tube.

    • Using a calibrated pipette, add 1 mL of sterile DMSO to the tube.

    • Cap the tube securely and vortex until the powder is completely dissolved.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, clearly labeled cryovials to avoid repeated freeze-thaw cycles.

    • Label each vial with the compound name, concentration, solvent, date, and your initials.

    • Store aliquots at -20°C or -80°C, protected from light.

  • Cleanup:

    • Wipe down all surfaces, including the exterior of the primary container and vials, with a suitable deactivating agent or 70% ethanol.

    • Dispose of all contaminated materials (weigh boat, pipette tips, gloves, absorbent pad) as cytotoxic waste.[7][8]

Disposal Plan

All materials that come into contact with this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.[3][8][9]

  • Solid Waste:

    • Includes contaminated gloves, gowns, absorbent pads, weigh boats, and vials.[8]

    • Place in a designated, puncture-proof cytotoxic waste container, which is typically color-coded (e.g., red or purple-lidded) and clearly labeled with the cytotoxic symbol.[5][8]

  • Liquid Waste:

    • Includes unused stock solutions and contaminated media.

    • Collect in a sealed, leak-proof, and clearly labeled cytotoxic liquid waste container.[8]

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety office.

  • Sharps Waste:

    • Includes contaminated needles, syringes, and pipette tips.

    • Dispose of immediately into a designated cytotoxic sharps container.[9]

All cytotoxic waste must be segregated from other waste streams and handled by trained personnel for final disposal, which typically involves incineration or chemical neutralization.[9]

Visualization of Safe Handling Workflow

The following diagram illustrates the logical workflow for handling this compound, from initial preparation to final disposal, emphasizing critical safety checkpoints.

AngelolM_Workflow prep 1. Preparation - Assemble PPE - Prepare Fume Hood weigh 2. Weighing - Use containment hood - Use anti-static tools prep->weigh solubilize 3. Solubilization - Add solvent in hood - Vortex until dissolved weigh->solubilize use 4. Experimental Use - Follow protocol - Minimize exposure solubilize->use spill Spill Occurs use->spill Risk Point waste 5. Waste Segregation - Solids, Liquids, Sharps use->waste cleanup Execute Spill Cleanup Protocol spill->cleanup cleanup->waste Dispose of cleanup materials disposal 6. Final Disposal - Labeled, sealed containers - Follow EHS protocol waste->disposal

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.